3-Butene-1,2,3-tricarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
but-3-ene-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h4H,1-2H2,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZHZOLFFPSEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(CC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20897136 | |
| Record name | 3-Butene-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26326-05-6 | |
| Record name | 3-Butene-1,2,3-tricarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26326-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butene-1,2,3-tricarboxylic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026326056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butene-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butene-1,2,3-tricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.269 | |
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Foundational & Exploratory
physical and chemical properties of 3-Butene-1,2,3-tricarboxylic acid
An In-depth Technical Guide to 3-Butene-1,2,3-tricarboxylic Acid for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the (CAS No. 26326-05-6). Synthesizing data from established chemical databases and spectroscopic principles, this document serves as a foundational resource for researchers, particularly in the fields of polymer chemistry, materials science, and drug development. We will delve into the compound's structural attributes, physicochemical properties, spectroscopic signature, reactivity profile, and analytical characterization methodologies. Where experimental data is not publicly available, we provide expert analysis based on established chemical theory and propose validated protocols for its characterization.
Chemical Identity and Structure
This compound is a unique molecule featuring both a terminal alkene and three carboxylic acid functionalities. This combination of functional groups makes it a valuable building block, particularly as a crosslinking agent.[1][2]
Systematic Identifiers:
-
IUPAC Name: but-3-ene-1,2,3-tricarboxylic acid.[3]
-
CAS Number: 26326-05-6.[3]
-
Molecular Formula: C₇H₈O₆.[3]
-
Synonyms: 1-Butene-2,3,4-tricarboxylic acid, 3-(Carboxymethyl)-2-methylenepentanedioic acid.
The structural arrangement of its functional groups is key to its reactivity. The diagram below illustrates the molecule's connectivity.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical properties of the compound are summarized in the table below. These values are critical for determining appropriate solvents, reaction temperatures, and purification techniques.
| Property | Value | Source(s) |
| Molecular Weight | 188.13 g/mol | [3] |
| Appearance | Solid (predicted) | - |
| Melting Point | 177 °C | Alfa Chemistry |
| Boiling Point | 436.3 °C at 760 mmHg | Alfa Chemistry |
| Density | 1.526 g/cm³ | Alfa Chemistry |
| Flash Point | 231.8 °C | Alfa Chemistry |
| Vapor Pressure | 7.80 x 10⁻⁹ mmHg at 25°C | Guidechem |
| XLogP3 | -0.6 | [3] |
Solubility Profile: While quantitative solubility data is not readily available in the literature, the molecular structure provides strong indicators of its solubility profile. With three polar carboxylic acid groups and a relatively small carbon skeleton, the molecule is expected to be:
-
Highly soluble in polar protic solvents like water and lower alcohols (methanol, ethanol) through hydrogen bonding.
-
Soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Sparingly soluble to insoluble in nonpolar solvents like hexanes, toluene, and diethyl ether.
Acidity and pKa Values: Experimental pKa values for this compound are not published. However, as a polyprotic acid, it will have three distinct dissociation constants (pKa₁, pKa₂, pKa₃). The acidity of each carboxylic proton is influenced by the electron-withdrawing inductive effect of the other carboxyl groups and the nearby double bond.
-
pKa₁: Expected to be the lowest (most acidic), likely associated with the C-3 carboxyl group due to its proximity to the electron-withdrawing vinyl group and the C-2 carboxyl group.
-
pKa₂ and pKa₃: These will be progressively higher as the buildup of negative charge on the conjugate base makes subsequent proton removal more difficult.
For researchers requiring precise pKa values for applications such as buffer preparation or reaction optimization, computational prediction is a viable alternative.[4] Methods like Density Functional Theory (DFT) or semi-empirical quantum chemical calculations can provide reliable estimates.[5][6]
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the compound. Below are the expected spectroscopic signatures and a general protocol for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.[7]
¹H NMR (Proton NMR):
-
Carboxylic Acid Protons (-COOH): A very broad singlet is expected in the downfield region, typically 10-13 ppm . This signal will disappear upon shaking the sample with D₂O.
-
Alkene Protons (=CH₂): Two signals are expected in the 5.0-6.0 ppm range, likely appearing as multiplets due to geminal and vicinal coupling.
-
Methine Proton (-CH-): A multiplet is expected, coupled to the adjacent methylene and potentially the alkene protons. Its chemical shift would be influenced by three electron-withdrawing carboxyl groups, placing it likely in the 3.5-4.5 ppm region.
-
Methylene Protons (-CH₂-): These protons are diastereotopic and would likely appear as two distinct multiplets in the 2.5-3.5 ppm range, coupled to the adjacent methine proton.
¹³C NMR (Carbon NMR):
-
Carbonyl Carbons (-COOH): Three distinct signals are expected in the 170-185 ppm range.
-
Alkene Carbons (C=C): Two signals are expected, one for the quaternary carbon (C3) around 130-140 ppm and one for the terminal methylene (C4) around 115-125 ppm .
-
Aliphatic Carbons (-CH-, -CH₂-): Signals for the methine (C2) and methylene (C1) carbons would appear in the upfield region, typically between 30-55 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule.[7]
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹ , which will obscure the C-H stretching region.
-
C=O Stretch (Carboxylic Acid): A sharp, very strong absorption band around 1700-1725 cm⁻¹ , characteristic of a carboxylic acid carbonyl.
-
C=C Stretch (Alkene): A medium-intensity absorption band around 1640-1680 cm⁻¹ .
-
C-O Stretch & O-H Bend: Strong absorptions in the fingerprint region between 1210-1320 cm⁻¹ (C-O stretch) and around 920 cm⁻¹ (O-H out-of-plane bend).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.[7]
-
Molecular Ion (M⁺): The molecular ion peak at m/z = 188 would be expected, though it may be weak or absent in Electron Ionization (EI-MS).
-
Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the carbon chain. The presence of the alkene allows for additional fragmentation pathways.
Experimental Protocols
The following section details generalized, yet robust, methodologies for the analytical characterization of this compound.
Protocol 1: NMR Spectrum Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Co-add 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add 1024 or more scans, as the ¹³C nucleus is less sensitive.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Caption: Standard workflow for NMR sample analysis.
Chemical Properties and Reactivity
The dual functionality of this compound dictates its chemical behavior.
Reactions of the Carboxylic Acid Groups
The three carboxyl groups can undergo typical reactions:
-
Esterification: Reaction with alcohols under acidic catalysis (e.g., Fischer esterification) will yield the corresponding mono-, di-, or tri-esters. Steric hindrance may influence the relative reaction rates at the C-2 and C-3 positions.
-
Amide Formation: Conversion to an acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine is a standard route to amide derivatives.
-
Decarboxylation: Thermal decomposition may lead to decarboxylation, although this typically requires high temperatures. The presence of the double bond could potentially facilitate this process through specific mechanisms.[8]
Reactions of the Alkene Group
The terminal double bond is susceptible to electrophilic addition reactions:
-
Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) will reduce the double bond to yield the saturated butane-1,2,3-tricarboxylic acid.
-
Halogenation: Addition of halogens like Br₂ or Cl₂ will occur across the double bond.
-
Polymerization/Crosslinking: This is its primary cited application.[1][2] The alkene can participate in free-radical or other polymerization mechanisms, allowing it to be incorporated into a polymer backbone or to act as a crosslinker between polymer chains, imparting rigidity and modifying material properties.
Synthesis and Purification
A specific, peer-reviewed synthesis protocol for this compound is not readily found in the chemical literature. Its synthesis would likely involve multi-step organic transformations. One plausible, albeit hypothetical, route could start from a precursor like aconitic acid or a related unsaturated ester, followed by selective chemical modifications. Researchers aiming to synthesize this molecule would need to rely on foundational organic chemistry principles to devise a custom synthetic pathway.
Purification would likely involve recrystallization from a suitable polar solvent system (e.g., water/ethanol mixture) to obtain a high-purity crystalline solid. Purity can be assessed using HPLC, NMR, and melting point analysis.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, this compound is an irritant.[3]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
In case of eye contact, rinse cautiously with water for several minutes.
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
-
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A Technical Guide to the Synthesis of 3-Butene-1,2,3-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Butene-1,2,3-tricarboxylic acid is a polyfunctional molecule with significant potential in materials science and medicinal chemistry, primarily utilized as a crosslinking monomer in the synthesis of specialized polymers such as alkenyl esters.[1] Its densely functionalized structure, featuring a terminal alkene and three carboxylic acid groups, offers a versatile platform for further chemical modification. This guide provides an in-depth exploration of scientifically plausible synthetic routes to this target molecule, grounded in established organic chemistry principles. While direct, published syntheses are not readily found in the literature, this document outlines two primary, logical synthetic strategies: a biomimetic dehydration of a citric acid homolog and a classic carbon-carbon bond-forming approach via the Stobbe condensation. Each proposed route is detailed with mechanistic insights, step-by-step protocols for analogous reactions, and a discussion of the underlying chemical principles that validate these approaches.
Introduction: Chemical Profile and Significance
This compound (IUPAC name: but-3-ene-1,2,3-tricarboxylic acid) is a C7 organic compound characterized by a butene backbone substituted with three carboxylic acid moieties.[2] Its utility as a crosslinking monomer stems from the presence of multiple reactive sites, allowing for the formation of complex polymeric networks.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 26326-05-6 | [2] |
| Molecular Formula | C₇H₈O₆ | [2] |
| Molecular Weight | 188.13 g/mol | [2] |
| Appearance | Solid (predicted) | |
| IUPAC Name | but-3-ene-1,2,3-tricarboxylic acid | [2] |
The strategic importance of this molecule lies in its potential to introduce both branching and functionality into polymer chains, influencing properties such as rigidity, solubility, and thermal stability. The development of reliable and scalable synthetic routes is therefore crucial for unlocking its full potential in advanced materials and pharmaceutical applications.
Proposed Synthetic Strategy 1: Dehydration of a Citric Acid Homolog
A highly plausible and biomimetically inspired route to this compound involves the acid-catalyzed dehydration of its tertiary alcohol precursor, 3-carboxy-3-hydroxypentane-1,5-dicarboxylic acid. This strategy is analogous to the well-established industrial synthesis of aconitic acid from citric acid.[1][3]
Mechanistic Rationale
The dehydration of tertiary alcohols is a classic E1 elimination reaction.[4][5] The mechanism proceeds in three key steps:
-
Protonation of the Hydroxyl Group: The tertiary hydroxyl group is a poor leaving group. In the presence of a strong, non-nucleophilic acid (e.g., sulfuric acid or phosphoric acid), the oxygen atom of the hydroxyl group is protonated to form a good leaving group, water.[5]
-
Formation of a Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a stable tertiary carbocation intermediate.
-
Deprotonation to Form the Alkene: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a carbon-carbon double bond.
Diagram 1: General Mechanism of Acid-Catalyzed Dehydration of a Tertiary Alcohol
Caption: E1 mechanism for tertiary alcohol dehydration.
Synthesis of the Precursor: 3-Carboxy-3-hydroxypentane-1,5-dicarboxylic Acid
The primary challenge of this route is the synthesis of the starting material, 3-carboxy-3-hydroxypentane-1,5-dicarboxylic acid (PubChem CID: 87480621).[6] While not commercially common, its synthesis can be envisioned through a Reformatsky-type or Grignard-type reaction. A plausible approach involves the reaction of a β-keto ester with an α-halo ester.
Proposed Protocol for Precursor Synthesis (Analogous to Reformatsky Reaction):
-
Reactant Preparation: Diethyl 3-oxopentanedioate (diethyl acetonedicarboxylate) and ethyl bromoacetate are the key starting materials.
-
Reaction Initiation: Activated zinc metal is added to a solution of diethyl 3-oxopentanedioate.
-
Addition of Haloester: Ethyl bromoacetate is added dropwise to the mixture. The zinc inserts into the carbon-bromine bond, forming an organozinc nucleophile (a Reformatsky reagent).
-
Nucleophilic Attack: The organozinc reagent attacks the ketone carbonyl of the diethyl 3-oxopentanedioate.
-
Workup and Hydrolysis: The reaction is quenched with a mild acid, followed by basic hydrolysis of the ester groups to yield the desired 3-carboxy-3-hydroxypentane-1,5-dicarboxylic acid.
Experimental Protocol for Dehydration
This protocol is adapted from the synthesis of aconitic acid from citric acid.[7][8]
-
Apparatus Setup: A round-bottom flask equipped with a reflux condenser and a heating mantle is assembled in a fume hood.
-
Reagent Addition: 3-Carboxy-3-hydroxypentane-1,5-dicarboxylic acid is added to the flask, followed by concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent.
-
Reaction Conditions: The mixture is heated to induce dehydration. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the cessation of water evolution.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled and carefully poured into ice water. The product, this compound, may precipitate and can be collected by filtration. Recrystallization from a suitable solvent system would be employed for purification.
Table 2: Comparison of Dehydration Precursors
| Precursor | Product | Key Transformation |
| Citric Acid | Aconitic Acid | Dehydration of tertiary alcohol |
| 3-Carboxy-3-hydroxypentane-1,5-dicarboxylic acid | This compound | Dehydration of tertiary alcohol |
Proposed Synthetic Strategy 2: The Stobbe Condensation
The Stobbe condensation is a powerful and specific variant of the Claisen condensation that reacts aldehydes or ketones with succinic acid esters to form alkylidene succinic acids or their corresponding half-esters.[3][9][10] This method is particularly well-suited for constructing the carbon skeleton of the target molecule.
Mechanistic Rationale
The Stobbe condensation is distinct from other condensation reactions due to the formation of a stable γ-lactone intermediate, which is the driving force of the reaction.
-
Enolate Formation: A strong base (e.g., potassium tert-butoxide or sodium ethoxide) deprotonates the α-carbon of a succinic ester (e.g., diethyl succinate) to form an enolate.
-
Aldol-Type Addition: The enolate attacks the carbonyl carbon of a ketone or aldehyde.
-
Lactonization: The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a γ-lactone.
-
Ring Opening: The ester of the lactone is cleaved by the base, leading to the formation of a carboxylate salt. This step is irreversible and drives the reaction to completion.
-
Elimination: Subsequent elimination of the hydroxyl group yields the final alkylidene succinic acid derivative.
Diagram 2: The Stobbe Condensation Workflow
Caption: Key stages of the Stobbe condensation.
Application to this compound Synthesis
To synthesize the target molecule, a Stobbe condensation could be employed using diethyl succinate and a suitable keto-dicarboxylic acid ester, such as diethyl 2-oxobutanedioate (diethyl oxaloacetate).
Proposed Protocol for Stobbe Condensation:
-
Base Preparation: A strong base, such as potassium tert-butoxide, is dissolved in an anhydrous alcohol like tert-butanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: A mixture of diethyl succinate and diethyl 2-oxobutanedioate is added dropwise to the base solution at room temperature.
-
Reaction Conditions: The reaction mixture is stirred, and gentle heating may be applied to drive the reaction to completion. The progress is monitored by TLC.
-
Workup and Saponification: The reaction is quenched with water and acidified. The resulting half-ester is then fully saponified using a strong base (e.g., NaOH or KOH) to hydrolyze all ester groups.
-
Isolation: Acidification of the saponified mixture will precipitate the final product, this compound, which can then be isolated and purified.
Conclusion and Future Outlook
While a direct, well-documented synthesis for this compound remains elusive in readily available literature, fundamental principles of organic chemistry provide a clear roadmap to its creation. The dehydration of a citric acid homolog presents a compelling, biomimetically-inspired route that leverages a known industrial process. Concurrently, the Stobbe condensation offers a robust and classic alternative for assembling the core carbon skeleton.
For researchers and professionals in drug development and materials science, these proposed pathways offer a solid foundation for laboratory-scale synthesis. Further optimization of reaction conditions, particularly for the synthesis of the 3-carboxy-3-hydroxypentane-1,5-dicarboxylic acid precursor, will be a critical step in developing a truly efficient and scalable process. The successful synthesis of this compound will undoubtedly open new avenues for the design and creation of novel polymers and functional materials with tailored properties.
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3-Butene-1,2,3-tricarboxylic acid structural isomers and stereochemistry
An In-depth Technical Guide to the Structural Isomers and Stereochemistry of 3-Butene-1,2,3-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (BTC-3), with the molecular formula C₇H₈O₆, is a multifaceted organic compound that presents significant opportunities in chemical synthesis and materials science.[1][2] Its structure, featuring a terminal alkene and three carboxylic acid moieties, allows for a rich variety of structural isomers and stereoisomers.[1] This guide provides a detailed exploration of the isomeric landscape of BTC-3, focusing on the stereochemical complexities arising from its chiral centers. We will delve into the structural distinctions between its isomers, methodologies for their separation and resolution, analytical techniques for their characterization, and the implications of their stereochemistry in research and development.
Introduction to this compound
This compound is a polyfunctional molecule that serves as a valuable building block in organic synthesis.[1] Its utility is particularly noted in polymer science, where it can function as both a monomer and a cross-linking agent, contributing to the development of materials with tailored properties.[1][3] The presence of multiple carboxylic acid groups imparts acidic properties and allows for a variety of chemical transformations, including esterification and amidation, while the vinyl group offers a site for polymerization and other addition reactions.
Molecular Structure and Key Features
The IUPAC name for this compound is but-3-ene-1,2,3-tricarboxylic acid.[2] Its fundamental structure consists of a four-carbon butene backbone with carboxylic acid groups at positions 1, 2, and 3. The double bond is located between C3 and C4.
Caption: 2D representation of this compound.
Structural Isomerism
Structural isomers share the same molecular formula (C₇H₈O₆) but differ in the connectivity of their atoms. A notable structural isomer of this compound is aconitic acid , more formally known as prop-1-ene-1,2,3-tricarboxylic acid.[1] In aconitic acid, the carbon backbone is shorter (propene), and the double bond's position is shifted. This difference in atomic arrangement leads to distinct chemical and physical properties.
| Feature | This compound | Aconitic Acid (prop-1-ene-1,2,3-tricarboxylic acid) |
| Molecular Formula | C₇H₈O₆ | C₆H₆O₆ |
| IUPAC Name | but-3-ene-1,2,3-tricarboxylic acid | prop-1-ene-1,2,3-tricarboxylic acid |
| Carbon Backbone | Butene | Propene |
| Double Bond Position | Between C3 and C4 | Between C1 and C2 |
Note: The molecular formula for Aconitic Acid is C₆H₆O₆, not C₇H₈O₆. A more direct structural isomer would be but-2-ene-1,2,3-tricarboxylic acid.
Stereoisomerism: A Deeper Dive
Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.[4] The structure of this compound contains two chiral centers (asymmetric carbon atoms) at the C2 and C3 positions. This gives rise to a rich stereochemistry.
A molecule is chiral if its mirror image is non-superimposable.[4] The presence of two chiral centers means that up to 2ⁿ = 2² = 4 stereoisomers can exist. These stereoisomers can be classified as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).[4]
The Four Stereoisomers:
-
(2R, 3R)-3-butene-1,2,3-tricarboxylic acid
-
(2S, 3S)-3-butene-1,2,3-tricarboxylic acid
-
(2R, 3S)-3-butene-1,2,3-tricarboxylic acid
-
(2S, 3R)-3-butene-1,2,3-tricarboxylic acid
Enantiomeric Pairs:
-
The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other.
-
The (2R, 3S) and (2S, 3R) isomers are also an enantiomeric pair.
Diastereomeric Relationships:
-
The (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers.
-
Similarly, the (2S, 3S) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers.
Enantiomers possess identical physical properties (e.g., melting point, boiling point, solubility) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions.[4] Diastereomers, however, have different physical properties and can be separated by conventional laboratory techniques like crystallization or chromatography.[4]
Caption: Stereoisomeric relationships of this compound.
Separation and Resolution of Stereoisomers
The separation of enantiomers, a process known as chiral resolution, is crucial in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological activities.[5][6] A mixture containing equal amounts of two enantiomers is called a racemic mixture and is optically inactive.[7]
Resolution by Diastereomeric Salt Formation
This classical and widely used method is particularly suitable for acidic compounds like BTC-3.[5][7] The principle involves reacting the racemic mixture of the carboxylic acid with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts.
Protocol: Chiral Resolution of Racemic BTC-3
-
Selection of Resolving Agent: Choose an appropriate optically pure chiral base. Common examples include brucine, strychnine, or synthetic amines like (R)- or (S)-1-phenylethylamine. The choice depends on the ability to form crystalline salts with one of the diastereomers being significantly less soluble than the other.[7]
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, acetone, or water). Add an equimolar amount of the chiral resolving agent (e.g., (R)-1-phenylethylamine).
-
Fractional Crystallization: The two diastereomeric salts formed—((2R,3R)-acid • (R)-base) and ((2S,3S)-acid • (R)-base)—will have different solubilities. Allow the solution to cool slowly. The less soluble diastereomer will crystallize out.
-
Isolation and Purification: Isolate the crystals by filtration. The purity of the diastereomeric salt can be enhanced by repeated recrystallization until a constant optical rotation is achieved.[7]
-
Liberation of the Enantiomer: Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the pure enantiomer. The resolving agent can be recovered from the filtrate.
-
Isolation of the Second Enantiomer: The more soluble diastereomer remains in the mother liquor. It can be recovered by evaporation of the solvent and subsequent treatment with acid.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Chiral Chromatography
Chiral column chromatography is a powerful analytical and preparative technique for separating enantiomers.[8] The stationary phase of the chromatography column is made of or coated with a chiral material. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus, separation. While effective, this method can be more expensive for large-scale synthesis.[6][8]
Spectroscopic and Analytical Characterization
Differentiating between structural isomers and stereoisomers requires a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR: Can distinguish between structural isomers like BTC-3 and aconitic acid due to different chemical shifts and coupling constants resulting from their unique atomic connectivity. Diastereomers will also exhibit distinct NMR spectra. Enantiomers, in an achiral solvent, will have identical NMR spectra. However, using a chiral shift reagent can induce chemical shift differences between enantiomers, allowing for their differentiation and the determination of enantiomeric excess.
-
-
Infrared (IR) Spectroscopy: Useful for identifying the functional groups present in the molecule. The spectra of BTC-3 would show characteristic broad O-H stretches for the carboxylic acids (around 3000 cm⁻¹) and strong C=O stretches (around 1700 cm⁻¹).[9] The C=C stretch of the alkene would appear around 1640 cm⁻¹. While not typically used to distinguish between stereoisomers, it confirms the overall structure.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula C₇H₈O₆.[2][10] Structural isomers may show different fragmentation patterns.
-
Polarimetry: This technique measures the rotation of plane-polarized light caused by a chiral molecule. Pure enantiomers will rotate light to an equal and opposite degree. A racemic mixture will show no optical rotation. This is the definitive method for confirming the optical activity of a resolved enantiomer.[4]
-
X-ray Crystallography: When a single crystal of a pure enantiomer or a diastereomeric salt can be obtained, X-ray crystallography can be used to determine the absolute three-dimensional structure of the molecule, unambiguously assigning the R/S configuration to each chiral center.[11]
| Technique | Information Provided |
| NMR Spectroscopy | Differentiates structural isomers and diastereomers. With chiral additives, can differentiate enantiomers. |
| IR Spectroscopy | Confirms functional groups (carboxylic acid, alkene). |
| Mass Spectrometry | Determines molecular weight and formula. Can help distinguish structural isomers. |
| Polarimetry | Measures optical activity to distinguish enantiomers and determine enantiomeric purity. |
| X-ray Crystallography | Determines the absolute stereochemistry (R/S configuration). |
Applications in Research and Drug Development
The specific stereoisomer of a chiral molecule is often the key to its biological activity. The "wrong" enantiomer can be inactive or, in some cases, cause harmful side effects. Therefore, the ability to synthesize or isolate a single, pure enantiomer (an enantiopure drug) is of paramount importance in the pharmaceutical industry.[6]
While specific applications of this compound in drug development are not widely documented, its structural motifs are relevant. Tricarboxylic acids are found in nature (e.g., citric acid, isocitric acid) and are involved in crucial metabolic pathways like the Krebs cycle.[12] For instance, propane-1,2,3-tricarboxylic acid is known to be an inhibitor of the enzyme aconitase.[12]
The chiral centers and multiple functional groups of BTC-3 make its individual stereoisomers attractive candidates for:
-
Enzyme Inhibitors: The specific 3D arrangement of the carboxylic acid groups could allow for precise binding to the active site of an enzyme, making it a potential inhibitor. Analogs of citric acid have been explored for this purpose.[13]
-
Chiral Scaffolds: Pure enantiomers of BTC-3 could serve as chiral building blocks for the asymmetric synthesis of more complex drug molecules.
-
Metal Chelating Agents: The carboxylate groups can chelate metal ions. The stereochemistry would influence the geometry of the resulting metal complex, which could have applications in diagnostics or as therapeutic agents.
Conclusion
This compound is a molecule of considerable chemical interest due to its structural and stereochemical complexity. The presence of two chiral centers gives rise to four distinct stereoisomers, comprising two enantiomeric pairs. Understanding the differences between these isomers and mastering the techniques for their separation and characterization are essential for harnessing their full potential. For professionals in drug development and chemical research, the principles outlined in this guide provide a framework for exploring the unique properties of each stereoisomer, paving the way for the design of novel materials, catalysts, and therapeutic agents.
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An In-depth Technical Guide to the Solubility of 3-Butene-1,2,3-tricarboxylic Acid
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's solubility is fundamental to its application, formulation, and biological activity. This guide provides a detailed exploration of the solubility characteristics of 3-Butene-1,2,3-tricarboxylic acid. We will delve into the theoretical principles governing its solubility, provide robust experimental protocols for its determination, and offer insights into the interpretation of solubility data. This document is structured to be a practical and authoritative resource, grounding its recommendations in established scientific principles.
Molecular Profile of this compound
This compound (CAS: 26326-05-6) is a complex organic molecule with multiple functional groups that dictate its physical and chemical properties, including its solubility.[1][2]
| Property | Value | Source |
| Molecular Formula | C₇H₈O₆ | PubChem[1] |
| Molecular Weight | 188.13 g/mol | PubChem[1] |
| Melting Point | 177 °C | ChemicalBook[2] |
| Structure | ||
| C=C(C(CC(=O)O)C(=O)O)C(=O)O | PubChem[1] | |
| Computed XLogP3 | -0.6 | PubChem[1] |
The presence of three carboxylic acid groups makes this molecule highly polar and capable of acting as a hydrogen bond donor and acceptor.[3] The butene backbone provides a small non-polar region. The negative XLogP3 value suggests a preference for hydrophilic environments.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. For this compound, its solubility in a given solvent is a balance between the hydrophilic nature of its three carboxyl groups and the relatively small hydrophobic butene core.
Role of Polarity and Hydrogen Bonding
The carboxyl groups can form strong hydrogen bonds with polar solvents like water and alcohols.[4] This interaction is a primary driver of its solubility in these solvents. The energy released from the formation of these solute-solvent hydrogen bonds must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
The Influence of pH
The solubility of carboxylic acids is highly dependent on the pH of the aqueous medium.[5] In acidic or neutral solutions, the carboxylic acid groups are protonated (-COOH), and solubility is determined by the molecule's intrinsic polarity. However, in basic solutions, the carboxylic acid groups are deprotonated to form carboxylate anions (-COO⁻).
This conversion to a salt dramatically increases the molecule's polarity and its ability to form strong ion-dipole interactions with water, leading to a significant increase in aqueous solubility.[5][6] This principle is fundamental to techniques like acid-base extraction for purification.[5]
Experimental Determination of Solubility
A systematic approach to determining the solubility of this compound involves both qualitative and quantitative methods.
Qualitative Solubility Analysis
A qualitative analysis provides a rapid assessment of solubility in a range of solvents with varying polarities and pH. This is often the first step in characterizing a new compound.
Experimental Protocol: Qualitative Solubility Testing
-
Preparation: Dispense approximately 25 mg of this compound into separate small test tubes for each solvent.
-
Solvent Addition: Add 0.75 mL of the chosen solvent to each test tube in portions.
-
Agitation: After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[7][8]
-
Observation: Observe whether the solid dissolves completely. Record the substance as "soluble" or "insoluble" at this concentration.
-
Solvent Selection: A standard panel of solvents should be used to classify the compound.[7][8]
-
Water (Polar, protic)
-
5% w/v Sodium Hydroxide (aq) (Basic)
-
5% w/v Sodium Bicarbonate (aq) (Weakly basic)
-
5% v/v Hydrochloric Acid (aq) (Acidic)
-
Ethanol (Polar, protic)
-
Acetone (Polar, aprotic)
-
Ethyl Acetate (Moderately polar)
-
Hexane (Non-polar)
-
Logical Flow for Qualitative Solubility Classification
The following diagram illustrates the decision-making process for classifying the solubility of an organic acid like this compound.
Caption: A workflow for the qualitative solubility classification of an organic compound.
Expected Qualitative Results for this compound:
| Solvent | Expected Solubility | Rationale |
| Water | Soluble to sparingly soluble | The three carboxyl groups should confer some water solubility.[6] However, the overall molecule size might limit high solubility. |
| 5% NaOH | Soluble | The strong base will deprotonate the carboxylic acids, forming a highly soluble sodium salt.[9] |
| 5% NaHCO₃ | Soluble | As a tricarboxylic acid, it is expected to be a strong enough acid to react with the weak base sodium bicarbonate, leading to dissolution.[7][10] |
| 5% HCl | Insoluble | In an acidic medium, the carboxylic acids will remain protonated, and the common ion effect may further suppress solubility compared to pure water. |
| Ethanol | Soluble | Ethanol is a polar protic solvent that can engage in hydrogen bonding with the carboxylic acid groups. |
| Hexane | Insoluble | As a non-polar solvent, hexane will not effectively solvate the highly polar tricarboxylic acid. |
Quantitative Solubility Determination
For applications in drug development and formulation, precise quantitative solubility data is essential. The isothermal shake-flask method is a widely accepted standard for this purpose.
Experimental Protocol: Isothermal Shake-Flask Method
-
Supersaturation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. This ensures that a saturated solution is achieved.
-
Equilibration: Place the flask in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the solution to stand undisturbed at the same temperature for the solid to settle. Alternatively, centrifuge an aliquot of the suspension to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the sample gravimetrically or volumetrically with an appropriate solvent to bring the concentration into the analytical range.
-
Quantification: Analyze the concentration of the diluted sample using a suitable analytical technique, such as HPLC-UV, LC-MS, or titration.
-
Calculation: Back-calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at that temperature.
Workflow for Quantitative Solubility Measurement
Caption: The isothermal shake-flask method for quantitative solubility determination.
Conclusion
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-
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Britannica. (2026). Carboxylic acid - Properties, Structure, Reactions. Available at: [Link]
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thermal stability and degradation of 3-Butene-1,2,3-tricarboxylic acid
An In-depth Technical Guide to the Thermal Stability and Degradation of 3-Butene-1,2,3-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a polyfunctional molecule with potential applications in polymer chemistry and as a building block in organic synthesis. An understanding of its thermal stability and degradation profile is paramount for its effective use, particularly in applications requiring elevated temperatures. This guide provides a comprehensive overview of the theoretical and practical aspects of the thermal degradation of this compound. It delves into the predicted degradation mechanisms, the influence of its unique chemical structure, and the analytical techniques essential for its characterization. This document is intended to serve as a foundational resource for researchers and professionals working with this and structurally related compounds.
Introduction: The Significance of Thermal Stability
The thermal stability of a compound is a critical parameter that dictates its processing, storage, and application conditions. For a molecule like this compound, which possesses multiple reactive functional groups—a carbon-carbon double bond and three carboxylic acid moieties—thermal stress can initiate a cascade of chemical transformations. These transformations can lead to the loss of desired properties and the formation of potentially undesirable byproducts. In the context of drug development, where this molecule might serve as a linker or part of a larger active pharmaceutical ingredient, understanding its degradation is a regulatory and safety imperative.
Molecular Structure and Its Implications for Thermal Stability
The structure of this compound is key to its thermal behavior. The presence of a β,γ-unsaturated carboxylic acid motif is a significant feature. This structural element is known to influence the ease of decarboxylation, a primary thermal degradation pathway for many carboxylic acids.[1] The molecule's three carboxylic acid groups also present the possibility of intramolecular anhydride formation upon heating.
Key Structural Features:
-
Three Carboxylic Acid Groups: Potential for sequential decarboxylation and intramolecular anhydride formation.
-
β,γ-Unsaturated System: This arrangement can facilitate decarboxylation through a cyclic transition state.[1]
-
Butene Backbone: The underlying hydrocarbon chain will also undergo fragmentation at higher temperatures.
Predicted Thermal Degradation Pathways
Based on the principles of organic chemistry and findings from related molecules, several degradation pathways can be postulated for this compound.
Decarboxylation: The Primary Degradation Route
Decarboxylation, the loss of carbon dioxide (CO₂), is a common thermal degradation reaction for carboxylic acids.[2][3] For β,γ-unsaturated acids like this compound, an intramolecular rearrangement is a plausible mechanism.[1] This can occur via a six-membered transition state, leading to the formation of a new double bond and the release of CO₂. Given the presence of three carboxyl groups, this process could occur in a stepwise manner.
Caption: Postulated initial decarboxylation pathway of this compound.
Anhydride Formation
The presence of multiple carboxylic acid groups in close proximity allows for the possibility of intramolecular dehydration to form cyclic anhydrides. This is a common reaction for dicarboxylic acids upon heating.[4] Depending on which carboxyl groups interact, different anhydride structures could be formed. This process would result in the loss of water.
Caption: Intramolecular anhydride formation as a potential degradation pathway.
Isomerization and Polymerization
The carbon-carbon double bond can undergo isomerization under thermal stress, potentially shifting to a more stable conjugated position with a carboxyl group. Additionally, the double bond could participate in polymerization reactions at elevated temperatures, leading to the formation of oligomeric or polymeric byproducts.
Analytical Methodologies for Studying Thermal Degradation
A multi-faceted analytical approach is necessary to fully characterize the thermal stability and degradation products of this compound.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for assessing thermal stability.[5][6] It measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would be expected to show distinct mass loss steps corresponding to the sequential loss of water (from anhydride formation) and carbon dioxide (from decarboxylation).
| Predicted TGA Event | Associated Mass Loss | Plausible Temperature Range (°C) |
| Dehydration (Anhydride Formation) | Loss of H₂O | 150 - 250 |
| First Decarboxylation | Loss of CO₂ | 200 - 350 |
| Second Decarboxylation | Loss of CO₂ | > 350 |
| Third Decarboxylation/Backbone Degradation | Loss of CO₂ and other fragments | > 400 |
Note: These temperature ranges are hypothetical and would need to be confirmed experimentally.
Experimental Protocol: Thermogravimetric Analysis
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the mass change as a function of temperature. The derivative of the mass change curve (DTG) can be used to identify the temperatures of maximum degradation rates.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to determine the melting point of this compound (reported as 177 °C) and to detect endothermic or exothermic events associated with degradation.[7] For instance, melting will be observed as an endothermic peak, while decarboxylation and other decomposition processes are often also endothermic.
Evolved Gas Analysis (EGA)
To identify the gaseous byproducts of degradation, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This allows for the real-time analysis of the gases evolved during each mass loss step, confirming the loss of water (m/z 18 in MS) and carbon dioxide (m/z 44 in MS).
Caption: Experimental workflow for TGA coupled with Evolved Gas Analysis.
Chromatography for Solid Residue Analysis
To identify the non-volatile degradation products, the solid residue remaining after heating the sample to specific temperatures can be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization. This would allow for the identification of intermediate dicarboxylic acids, anhydrides, and other degradation products.
Factors Influencing Thermal Stability
Several factors can influence the onset and rate of degradation of this compound:
-
Heating Rate: Slower heating rates in TGA can provide better resolution of overlapping degradation steps.
-
Atmosphere: The presence of oxygen can lead to oxidative degradation pathways, which typically occur at lower temperatures than pyrolysis in an inert atmosphere.
-
Impurities: The presence of metallic or other impurities can potentially catalyze degradation reactions.
-
Physical Form: The crystalline structure and particle size of the sample can affect heat transfer and degradation kinetics.
Conclusion and Future Perspectives
While specific experimental data on the thermal degradation of this compound is not extensively available in public literature, a scientifically sound prediction of its behavior can be made based on the known chemistry of unsaturated polycarboxylic acids. The primary degradation pathways are expected to be decarboxylation and anhydride formation. A comprehensive analytical approach, centered around thermogravimetric analysis coupled with evolved gas analysis, is crucial for elucidating the precise degradation mechanisms and kinetics. The insights gained from such studies are essential for the successful application of this molecule in various scientific and industrial fields, particularly in drug development where stability and purity are of utmost importance. Further research should focus on obtaining empirical data to validate these theoretical predictions and to explore potential strategies for enhancing the thermal stability of this compound if required for specific applications.
References
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- Bigley, D. B. (1964). 742. Studies in decarboxylation. Part I. The mechanism of decarboxylation of unsaturated acids. Journal of the Chemical Society (Resumed), 3897-3899.
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3-Butene-1,2,3-tricarboxylic acid safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of 3-Butene-1,2,3-tricarboxylic Acid
Introduction: A Scientist's Perspective on Proactive Safety
In the landscape of drug discovery and chemical research, our progress is intrinsically linked to the materials we manipulate. This compound (CAS No. 26326-05-6) is a multifunctional molecule, valuable as a crosslinking monomer and a structural precursor.[1][2] Its utility, however, is paired with inherent chemical hazards that demand a proactive and informed approach to safety. This guide moves beyond mere compliance, offering a framework for understanding the causality behind safety protocols. As scientists, we operate most effectively when we understand the "why" behind the "how." This document is structured to provide that understanding, ensuring that safety is not just a checklist, but an integrated part of sound scientific practice.
Section 1: Core Compound Characteristics
A foundational understanding of a chemical's physical and structural properties is the first step in predicting its behavior, both in a reaction vessel and in the event of an unintentional release.
Chemical Identity:
-
IUPAC Name: but-3-ene-1,2,3-tricarboxylic acid[3]
-
Synonyms: 1-Butene-2,3,4-tricarboxylic acid
Structurally, the presence of three carboxylic acid groups is the dominant feature influencing its reactivity and hazard profile. These groups confer acidic properties and create multiple points for hydrogen bonding, affecting its physical state and solubility.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 188.13 g/mol | [3][4] |
| Appearance | Solid (predicted) | General knowledge |
| Topological Polar Surface Area | 112 Ų | [3][4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
| Rotatable Bond Count | 5 | [4] |
| XLogP3-AA | -0.6 | [3][4] |
| Vapor Pressure | 7.8E-09 mmHg at 25°C (predicted) | [4] |
This data is primarily based on computational models and provides a basis for handling precautions.
Section 2: Hazard Analysis and GHS Classification
The Globally Harmonized System (GHS) provides a universal language for chemical hazards. For this compound, the classifications point directly to its primary risks as a corrosive organic acid.
-
Pictogram:
⚠️
-
Signal Word: Warning
-
Hazard Statements:
Scientific Interpretation of Hazards: The hazard statements are a direct consequence of the molecule's three carboxylic acid moieties. Carboxylic acids, while often classified as weak acids, are corrosive and can cause significant damage to tissues upon contact.[5] The irritation is caused by the acidic protons reacting with proteins and lipids in the skin and eyes, leading to chemical burns and inflammation. Unlike strong mineral acids which cause rapid, acute burns, organic acids can sometimes have a delayed effect, making immediate and thorough decontamination critical.
Section 3: The Logic of Engineering and Administrative Controls
Safe handling is a system, not a single action. It begins with engineering controls designed to minimize exposure, supplemented by administrative procedures and, finally, personal protective equipment (PPE) as the last line of defense.
1. Engineering Controls: The First and Most Effective Barrier The primary goal is to keep the chemical contained and away from the researcher.
-
Chemical Fume Hood: All manipulations of solid this compound or its solutions should be performed inside a certified chemical fume hood. This is not just for inhalation protection; the hood provides a physical barrier that contains splashes and spills, protecting both the user and the wider lab environment.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions. Engineering controls like exhaust ventilation are crucial to keep airborne concentrations below any exposure limits.[6][7]
-
Proximity to Safety Equipment: Workstations must be in close proximity to a functional safety shower and eyewash station.[7] This is a non-negotiable requirement due to the severe eye and skin irritation potential of the compound.
2. Administrative Controls: Codifying Safe Practices These are the rules and procedures that govern how work is conducted.
-
Restricted Access: Designate specific areas for handling this compound.
-
Training: All personnel must be trained on the specific hazards outlined in this guide and the location and use of emergency equipment.
-
Hygiene Practices: Eating, drinking, and smoking are strictly prohibited in the laboratory.[8] Hands must be washed thoroughly with soap and water after handling the chemical, even if gloves were worn.[9]
Section 4: Standard Operating Procedures (SOPs)
The following protocols provide a self-validating system for the safe handling of this compound from receipt to disposal.
SOP 1: Personal Protective Equipment (PPE) Selection
The choice of PPE is dictated by the specific task and the associated risk of exposure. The following workflow provides a logical basis for selection.
Caption: PPE selection workflow for handling this compound.
Protocol for PPE Usage:
-
Eye Protection: At a minimum, ANSI-approved safety glasses with side shields are mandatory.[7] When handling solutions or there is any risk of splashing, upgrade to chemical splash goggles.[10] For large-scale operations, a face shield should be worn in addition to goggles.[8]
-
Skin Protection: A chemically resistant lab coat must be worn and fully fastened. Wear appropriate protective gloves, such as nitrile, and inspect them for tears or holes before each use.[9] Contaminated gloves must be removed using a proper technique to avoid skin contact and disposed of as hazardous waste.[9]
-
Clothing: Full-length pants and closed-toe shoes are required at all times in the laboratory.
SOP 2: Chemical Storage and Segregation
Improper storage is a leading cause of laboratory incidents. As a carboxylic acid, this compound requires specific segregation.[5]
Protocol for Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[11][12]
-
Location: Store on lower shelves, below eye level, to minimize the risk of injury from dropped containers.[12]
-
Cabinetry: Do not store in metal cabinets, which are susceptible to corrosion from acid vapors.[5] A dedicated wooden or polymer-based corrosives cabinet is the appropriate choice.[10]
-
Segregation: Chemical segregation is critical to prevent dangerous reactions. This compound must be stored separately from incompatible materials.
Caption: Storage compatibility diagram for this compound.
SOP 3: Spill Response Protocol
Prompt and correct response to a spill is essential to mitigate harm. The procedure depends on the scale of the spill.
Protocol for a Small Spill (<100 mL or <50 g):
-
Alert: Alert personnel in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect: Ensure you are wearing appropriate PPE (goggles, lab coat, double nitrile gloves).
-
Neutralize: Cautiously cover the spill with a neutralizing agent suitable for acids, such as sodium bicarbonate or a commercial acid spill kit. Avoid raising dust.
-
Absorb: Once fizzing has stopped, absorb the neutralized mixture with an inert material like vermiculite or sand.[6]
-
Collect: Scoop the material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Wipe the spill area with a soap and water solution, followed by clean water.
-
Dispose: Dispose of all contaminated materials (gloves, absorbent, etc.) as hazardous waste.
Caption: Logical workflow for responding to a chemical spill.
For a large spill (>100 mL or >50 g), evacuate the area immediately and contact your institution's emergency response team. Do not attempt to clean it up yourself.[13]
SOP 4: Waste Disposal
Chemical waste must be handled in a way that ensures the safety of researchers and waste handlers.
-
Container: Use a dedicated, clearly labeled hazardous waste container. The container must be compatible with acidic waste.
-
Neutralization: Depending on institutional policy, aqueous waste solutions may require neutralization to a pH between 6 and 8 before being collected by environmental health and safety personnel. Never pour untreated acid down the drain.[10]
-
Collection: Contaminated solids (e.g., paper towels, gloves, absorbent from spills) should be collected in a separate, sealed, and labeled solid hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's approved hazardous waste program.[7]
Section 5: Emergency and First Aid Procedures
In the event of an exposure, immediate and decisive action is critical.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[4][6] If skin irritation occurs, seek medical attention.[4]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: DO NOT induce vomiting.[8] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[8]
Conclusion
The safe handling of this compound does not require extraordinary measures, but it does demand respect, knowledge, and consistency. By understanding its properties as a corrosive organic acid and implementing the engineering controls, administrative procedures, and handling protocols outlined in this guide, researchers can confidently utilize this compound while ensuring a safe and secure laboratory environment for themselves and their colleagues.
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From Plant Extracts to Metabolic Hubs: A Technical History of Unsaturated Tricarboxylic Acids
Abstract
The journey of unsaturated tricarboxylic acids, from their initial discovery as curious natural products in the 19th century to their recognition as central players in cellular metabolism, represents a compelling narrative of scientific inquiry and technological advancement. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective on these vital molecules. We will explore the foundational discoveries of key unsaturated tricarboxylic acids, dissect the experimental methodologies that defined their existence, and trace their ultimate integration into the elegant metabolic symphony of the citric acid cycle. This guide emphasizes the causality behind experimental choices, the evolution of analytical techniques, and the self-validating nature of the scientific protocols that built our modern understanding.
The Dawn of Discovery: Isolation from Nature's Apothecary
The story of unsaturated tricarboxylic acids begins not in the sterile confines of a modern biochemistry lab, but in the workshops of 19th-century chemists and apothecaries who meticulously extracted compounds from plant sources.[1][2][3] These early investigations were driven by a desire to identify the active principles of medicinal and poisonous plants, relying on techniques that, while rudimentary by today's standards, were foundational to the field of organic chemistry.[1]
Aconitic Acid: A Discovery in Aconitum napellus
In 1820, the Swiss chemist and apothecary Jacques Peschier was investigating the chemical constituents of Aconitum napellus (monkshood), a plant known for its potent toxicity.[4] Through a series of extractions, he isolated a novel organic acid, which he named aconitic acid .[4]
Objective: To isolate the acidic principle from Aconitum napellus.
Methodology:
-
Maceration and Extraction:
-
Dried and powdered plant material (Aconitum napellus) is macerated in an aqueous alkaline solution (e.g., a solution of potassium carbonate).
-
Causality: The alkaline medium converts the acidic components, including aconitic acid, into their more water-soluble salt forms (potassium aconitate), allowing them to be extracted from the complex plant matrix. Lipophilic compounds and other non-acidic components remain largely insoluble.
-
-
Filtration and Clarification:
-
The mixture is filtered to remove solid plant debris, yielding an aqueous extract containing potassium aconitate and other water-soluble compounds.
-
-
Acidification and Precipitation:
-
A strong mineral acid (e.g., sulfuric acid) is added to the filtrate until the solution is acidic.
-
Causality: Acidification protonates the aconitate salt, converting it back to the less water-soluble free acid form. This causes the aconitic acid to precipitate out of the solution.
-
-
Crystallization and Purification:
-
The crude precipitated aconitic acid is collected.
-
Purification is achieved through repeated crystallization, likely from hot water.
-
Causality: The solubility of aconitic acid is significantly higher in hot water than in cold. By dissolving the crude solid in a minimum of hot water and allowing it to cool slowly, purer crystals of aconitic acid form, leaving impurities behind in the mother liquor.
-
Characterization in the 19th Century:
Without modern spectroscopic techniques, early chemists relied on a combination of physical properties and chemical tests to characterize new compounds.[9][10]
-
Melting Point: The melting point was a crucial indicator of purity.[9][10] A sharp melting point suggested a pure substance, while a broad melting range indicated the presence of impurities.[11] Early melting point apparatus consisted of a capillary tube containing the sample strapped to a thermometer and heated in a liquid bath (often concentrated sulfuric acid).[9][10]
-
Elemental Analysis: By the 1830s, techniques for combustion analysis, perfected by Justus von Liebig, allowed for the determination of the empirical formula of an organic compound.[12]
-
Titration: The acidic nature of the compound would have been confirmed by titration with a standard base.
The Emergence of Fumaric Acid and the Dawn of Biochemistry
Fumaric acid, the trans-isomer of butenedioic acid, was another early discovery, first isolated from the plant Fumaria officinalis (common fumitory), from which it derives its name.[13] Its journey, however, is most notable for its role in bridging the gap between natural product chemistry and the nascent field of biochemistry.
From Herbal Remedy to Metabolic Intermediate
The systematic study of cellular respiration in the early 20th century laid the groundwork for understanding the role of small organic acids. In the 1930s, the Hungarian biochemist Albert Szent-Györgyi made a series of pivotal discoveries while studying respiration in minced pigeon breast muscle.[1][14]
Causality Behind Experimental Choice: Pigeon breast muscle was an ideal model system because it has a very high rate of respiration and, importantly, its tissues remain metabolically active for a considerable time after being minced, allowing for reproducible experiments in a controlled in vitro setting.[1]
Szent-Györgyi observed that the addition of small amounts of certain dicarboxylic acids—specifically succinate, fumarate, malate, and oxaloacetate—dramatically stimulated oxygen consumption in the muscle tissue, far beyond what would be expected from the oxidation of the added acid alone.[1][14][15] This catalytic effect was a crucial clue. He correctly deduced that these acids were not merely fuel, but were part of a cycle that facilitated the oxidation of other substrates derived from carbohydrates.[14][15] His work established a clear sequence of reactions: succinate → fumarate → malate → oxaloacetate, earning him the Nobel Prize in Physiology or Medicine in 1937.[1]
The Unveiling of the Citric Acid Cycle
The stage was set for the final elucidation of the central hub of cellular metabolism. Building on the work of Szent-Györgyi, two groups independently and almost simultaneously pieced together the complete puzzle in 1937.
Krebs and Johnson: The Cycle is Closed
At the University of Sheffield, Hans Adolf Krebs, a German biochemist who had fled Nazi Germany, along with his student William Arthur Johnson, conducted a series of elegant experiments.[1] Krebs was a master of the Warburg manometer, a device used to measure gas exchange (in this case, oxygen consumption) in tissue slices, which was a critical tool for his research.[16][17]
Key Experimental Insights:
-
Citrate's Catalytic Role: Krebs demonstrated that citrate, a tricarboxylic acid, also acted as a catalyst for respiration, similar to Szent-Györgyi's dicarboxylic acids.[18]
-
Inhibition Studies: A key experimental strategy was the use of inhibitors. Malonate, a known competitive inhibitor of the enzyme that converts succinate to fumarate (succinate dehydrogenase), was used to block the cycle. This blockage led to the accumulation of citrate and other upstream intermediates, providing strong evidence for their position in the pathway.[18]
-
Citrate Synthesis: The crucial discovery was that minced muscle tissue could synthesize citrate when supplied with oxaloacetate and pyruvate (a product of glucose breakdown).[18]
This led Krebs and Johnson to propose a cyclic pathway, which they named the "citric acid cycle," where oxaloacetate condenses with a two-carbon unit derived from pyruvate to form the six-carbon citrate.[1][16][18] The cycle then proceeds through a series of reactions, releasing carbon dioxide and regenerating oxaloacetate to begin the cycle anew. Their seminal paper was famously rejected by Nature but was subsequently published in Enzymologia.[19]
Martius and Knoop: An Independent Discovery
Concurrently, in Germany, Carl Martius and Franz Knoop elucidated the oxidative breakdown of citrate, identifying cis-aconitate and isocitrate as intermediates in the conversion of citrate to α-ketoglutarate.[1][18][20] Their work provided the missing steps in the initial part of the cycle and independently supported the cyclic nature of the pathway.[1][18]
The work of Martius and Knoop highlighted the critical role of an unsaturated tricarboxylic acid, cis-aconitate , as a transient intermediate.[18] The enzyme responsible, aconitase , catalyzes the reversible isomerization of citrate to isocitrate. It does so via a dehydration step to form the enzyme-bound intermediate cis-aconitate, followed by a stereospecific hydration to form isocitrate.
| Key Figures in the Discovery of Unsaturated Tricarboxylic Acids and the Citric Acid Cycle | |
| Scientist(s) | Key Contribution |
| Jacques Peschier | Isolated aconitic acid from Aconitum napellus (1820).[4] |
| Unknown | First isolated fumaric acid from Fumaria officinalis (19th Century).[13] |
| Albert Szent-Györgyi | Demonstrated the catalytic role of fumaric acid and other dicarboxylic acids in cellular respiration (1930s).[1][14] |
| Carl Martius & Franz Knoop | Elucidated the oxidative pathway from citrate via cis-aconitate and isocitrate to α-ketoglutarate (1937).[1][18][20] |
| Hans A. Krebs & William A. Johnson | Proposed the complete "citric acid cycle," linking carbohydrate breakdown to the cycle via citrate synthesis (1937).[1][18][19] |
Historical and Modern Synthesis Protocols
While early discoveries relied on isolation from natural sources, chemical synthesis provided a means to produce these acids in larger quantities and confirm their structures.
Synthesis of Aconitic Acid by Dehydration of Citric Acid
A classic and still-utilized method for synthesizing aconitic acid is the dehydration of citric acid, a reaction that was likely among the first synthetic preparations.[4]
Objective: To synthesize a mixture of cis- and trans-aconitic acid from citric acid.
Methodology:
-
Reaction Setup: Powdered citric acid monohydrate is placed in a round-bottomed flask fitted with a reflux condenser.[10]
-
Dehydration: Concentrated sulfuric acid is added, and the mixture is heated in an oil bath at 140–145°C for several hours.[10]
-
Causality: Sulfuric acid acts as a powerful dehydrating agent. At high temperatures, it catalyzes the elimination of a molecule of water from the tertiary alcohol group of citric acid, forming a carbon-carbon double bond and yielding aconitic acid.
-
-
Isolation and Purification:
Synthesis of Fumaric Acid
Early laboratory syntheses of fumaric acid included the oxidation of furfural (derived from corn cobs) and the dehydrobromination of bromosuccinic acid.[2][21] However, the most common modern industrial method is the catalytic isomerization of maleic acid, the cis-isomer.[13][21][22]
Objective: To synthesize fumaric acid via isomerization of maleic acid.
Methodology:
-
Reaction: An aqueous solution of maleic acid is heated in the presence of a catalyst at a low pH.[21] Common catalysts include mineral acids or thiol compounds.
-
Causality: The double bond in maleic acid can be protonated, leading to a carbocation intermediate. This allows for rotation around the single bond before the proton is eliminated, resulting in the formation of the more thermodynamically stable trans-isomer, fumaric acid.
-
-
Crystallization: Fumaric acid is significantly less soluble in water than maleic acid. As the isomerization proceeds, the fumaric acid precipitates from the reaction mixture.
-
Isolation: The precipitated fumaric acid is easily collected by filtration.
Visualizing the Core Concepts
Diagrams are essential for conceptualizing the historical workflows and the central metabolic pathway.
Historical Workflow: Isolation of an Organic Acid from a Plant Source
Caption: Generalized 19th-century workflow for isolating an organic acid.
The Central Role of Unsaturated Tricarboxylic Acids in the Krebs Cycle
Caption: The Citric Acid Cycle highlighting unsaturated intermediates.
Conclusion: An Enduring Legacy
The history of unsaturated tricarboxylic acids is a testament to the power of systematic investigation, from the careful observation of natural phenomena to the rigorous testing of metabolic hypotheses. The journey from Peschier's isolation of aconitic acid to Krebs' elucidation of the citric acid cycle showcases a remarkable evolution in chemical and biological sciences. This foundational knowledge continues to be indispensable for professionals in drug development and metabolic research, as targeting these central pathways remains a critical strategy for addressing a host of human diseases. The principles of extraction, purification, synthesis, and metabolic analysis, honed over two centuries, remain at the core of modern chemical and biological discovery.
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natural occurrence of butene tricarboxylic acids
An In-Depth Technical Guide to the Natural Occurrence of Butene Tricarboxylic Acids
Executive Summary
Butene tricarboxylic acids are a class of unsaturated organic acids whose natural occurrence is highly specific and primarily confined to the metabolic pathways of certain microorganisms. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the identity, natural sources, biosynthesis, and biological significance of these compounds. The central focus is on (Z)-but-1-ene-1,2,4-tricarboxylic acid, commonly known as cis-homoaconitic acid, a critical intermediate in the α-aminoadipate pathway for lysine biosynthesis in many fungi and yeasts.[1][2] This pathway's absence in humans makes it a potential target for novel antimicrobial drug development. This document details the biosynthetic context of cis-homoaconitate, explores its limited known biological roles beyond metabolism, and provides validated, step-by-step protocols for its extraction, isolation, and analysis using modern chromatographic techniques. By synthesizing field-proven insights with established scientific principles, this guide serves as an authoritative resource for understanding and investigating the specialized world of butene tricarboxylic acids.
Chapter 1: Chemical Identity and Stereoisomerism
Butene tricarboxylic acids are C7 organic compounds characterized by a four-carbon butene backbone and three carboxylic acid functional groups. Their chemical properties and biological roles are dictated by the position of the double bond and the stereochemistry of the substituents. The most significant naturally occurring isomer is But-1-ene-1,2,4-tricarboxylic acid.
1.1 Key Isomers of Butene Tricarboxylic Acid
While several positional isomers can exist, scientific literature on natural products predominantly points to But-1-ene-1,2,4-tricarboxylic acid. It exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the C1=C2 double bond.[1]
-
(Z)-But-1-ene-1,2,4-tricarboxylic acid (cis-homoaconitic acid): This is the primary isomer found in biological systems. It serves as a key metabolic intermediate.[1][2]
-
(E)-But-1-ene-1,2,4-tricarboxylic acid (trans-homoaconitic acid): The trans-isomer is less commonly cited in natural contexts but is relevant in chemical synthesis.[1]
Other structural isomers, such as 3-Butene-1,2,3-tricarboxylic acid and But-2-ene-1,2,4-tricarboxylic acid, are cataloged in chemical databases but lack significant evidence of natural occurrence.[3][4]
Table 1: Physicochemical Properties of Key Butene Tricarboxylic Acid Isomers
| Property | (Z)-But-1-ene-1,2,4-tricarboxylic acid | This compound |
| Synonym | cis-Homoaconitic acid | - |
| Molecular Formula | C₇H₈O₆ | C₇H₈O₆ |
| Molecular Weight | 188.13 g/mol | 188.13 g/mol |
| IUPAC Name | (Z)-but-1-ene-1,2,4-tricarboxylic acid | but-3-ene-1,2,3-tricarboxylic acid |
| CAS Number | 7279-64-3 | 26326-05-6 |
| PubChem CID | 5280640 | 592363 |
Chapter 2: Natural Occurrence and Biosynthesis
The natural presence of butene tricarboxylic acids is not widespread but is critically important within a specific biochemical context: the biosynthesis of the essential amino acid L-lysine.
2.1 The α-Aminoadipate Pathway: A Fungal and Yeast Hallmark
The primary route for lysine biosynthesis in many fungi (e.g., Aspergillus nidulans), yeasts (e.g., Saccharomyces cerevisiae), and some archaea is the α-aminoadipate pathway.[1][2] This pathway is a key differentiator from the diaminopimelate pathway found in bacteria and plants.
Within this pathway, cis-homoaconitic acid ((Z)-but-1-ene-1,2,4-tricarboxylic acid) is an indispensable intermediate.[1] Its formation is catalyzed by the enzyme homoaconitase , which facilitates the isomerization of homocitrate to homoisocitrate via cis-homoaconitate. This two-step process is analogous to the aconitase-catalyzed conversion of citrate in the tricarboxylic acid (TCA) cycle.
The causality for this specific metabolic role lies in the need to rearrange the homocitrate molecule to position the hydroxyl group correctly for the subsequent oxidative decarboxylation step. The formation of the C=C double bond in cis-homoaconitate and its subsequent rehydration is the chemical mechanism that achieves this molecular rearrangement.
Caption: Key isomerization step in the α-aminoadipate pathway.
2.2 Microbial Fermentation as a Production Source
Given that cis-homoaconitic acid is a natural metabolite in industrially relevant microorganisms like Saccharomyces cerevisiae, microbial fermentation presents a direct biosynthetic route for its production.[1] This biotechnological approach avoids the complex and often less stereospecific routes of classical organic synthesis. Metabolic engineering, targeting the enzymes within the α-aminoadipate pathway, offers a promising strategy to enhance the yield and efficiency of cis-homoaconitate production for research or industrial applications.[1]
Chapter 3: Known Biological Significance and Therapeutic Potential
The primary established biological role of butene tricarboxylic acid is as a metabolic intermediate. However, this specific function provides a compelling rationale for its investigation in drug development.
3.1 A Target for Antimicrobial Drug Development
The α-aminoadipate pathway, where cis-homoaconitate is an intermediate, is essential for lysine synthesis in many pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) but is absent in humans, who acquire lysine through their diet. This metabolic divergence makes the enzymes of the pathway, including homoaconitase, attractive targets for the development of novel antifungal agents. An inhibitor of homoaconitase would disrupt lysine production, leading to fungal cell death or growth inhibition with a potentially high therapeutic index and low risk of host toxicity.
3.2 Limited Data on Direct Pharmacological Activity
Outside of its metabolic role, there is a scarcity of research on the direct biological or pharmacological activities of isolated butene tricarboxylic acids. Their highly polar, charged nature at physiological pH would likely limit their passive diffusion across cell membranes, suggesting that any activity might be confined to extracellular targets or require specific transporters. Further research is warranted to explore potential activities such as enzyme inhibition or metal chelation.[5]
Chapter 4: Methodologies for Detection and Analysis
The analysis of butene tricarboxylic acids in biological matrices like fermentation broths or cell lysates is challenging due to their high polarity, low volatility, and lack of a strong chromophore. The following protocols are designed to address these issues.
4.1 Protocol 1: Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol employs Ion Suppression Reversed-Phase Liquid Chromatography (ISC-RPLC), a robust method for retaining and separating polar organic acids. By lowering the mobile phase pH, the carboxylic acid groups are protonated, rendering the molecule less polar and enabling retention on a nonpolar stationary phase like C18.[6]
Experimental Protocol: HPLC-DAD Analysis
-
Sample Preparation:
-
Centrifuge the microbial culture at 10,000 x g for 10 minutes to pellet cells.
-
Collect the supernatant (broth).
-
Filter the supernatant through a 0.45 µm syringe filter to remove particulates.[6]
-
If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX SB-Aq, 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: 20 mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) or UV detector at 210 nm.
-
Column Temperature: 30 °C.
-
-
Validation:
-
Run an authentic chemical standard of cis-homoaconitic acid to determine its retention time.
-
Construct a calibration curve using a series of standard concentrations to quantify the analyte in the sample.
-
Caption: Workflow for HPLC analysis of butene tricarboxylic acids.
4.2 Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For definitive identification and high-sensitivity analysis, GC-MS is the method of choice. However, the non-volatile nature of tricarboxylic acids necessitates a derivatization step to convert them into volatile esters or silyl ethers.
Experimental Protocol: GC-MS Analysis with Silylation
-
Sample Preparation & Lyophilization:
-
Prepare the cell-free supernatant as described in the HPLC protocol (Steps 1.1-1.3).
-
Freeze-dry (lyophilize) a known volume (e.g., 1 mL) of the supernatant to complete dryness. This removes water, which interferes with the derivatization reagent.
-
-
Derivatization:
-
To the dried residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of pyridine to act as a catalyst and aid dissolution.
-
Securely cap the vial and heat at 70 °C for 60 minutes to ensure complete derivatization of all carboxyl groups.
-
-
GC-MS Conditions:
-
Column: DB-5ms or similar nonpolar capillary column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL, splitless mode.
-
Oven Program: Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 600.
-
-
Data Analysis:
-
Identify the tris-TMS derivative of butene tricarboxylic acid by comparing its mass spectrum to a reference library (e.g., NIST) and/or a derivatized authentic standard.
-
Table 2: Comparison of Analytical Methodologies
| Method | Principle | Detection | Pros | Cons |
| HPLC-DAD | Ion-suppression reversed-phase separation | UV (210 nm) | Robust, quantitative, no derivatization | Lower sensitivity and specificity than MS |
| GC-MS | Separation of volatile derivatives | Mass Spec | High sensitivity, definitive identification | Requires derivatization, sample dehydration |
| LC-MS | Liquid-phase separation | Mass Spec | High sensitivity/specificity, no derivatization | More complex instrumentation, matrix effects |
Chapter 5: Extraction and Isolation from Natural Sources
Efficiently recovering polar compounds like butene tricarboxylic acids from complex aqueous media such as fermentation broths requires specialized techniques. Reactive extraction is a highly effective method for this purpose.
5.1 Protocol 3: Reactive Liquid-Liquid Extraction
This technique utilizes a water-immiscible organic phase containing an extractant (e.g., a tertiary amine) that forms an ion-pair complex with the target carboxylic acid. This complex is soluble in the organic solvent, allowing for its selective transfer from the aqueous phase.[7]
Experimental Protocol: Reactive Extraction
-
Aqueous Phase Preparation:
-
Use the cell-free, filtered fermentation broth as the aqueous phase.
-
Adjust the pH of the broth to ~2.0 with HCl. This ensures the carboxylic acid is fully protonated, making it available to complex with the amine extractant.
-
-
Organic Phase Preparation:
-
Prepare an organic solution of 10% (v/v) Tri-n-octylamine (extractant) in a water-immiscible solvent like 1-decanol (active solvent) or dodecane (inactive solvent).[7]
-
-
Extraction Process:
-
Combine the aqueous and organic phases in a separatory funnel at a 1:1 volume ratio.
-
Shake vigorously for 10 minutes to facilitate mass transfer and complex formation.
-
Allow the phases to separate for 20 minutes.
-
Drain the lower aqueous phase (raffinate). The organic phase now contains the butene tricarboxylic acid-amine complex.
-
-
Back-Extraction (Stripping):
-
To recover the product, add a stripping solution (e.g., 1 M NaOH) to the organic phase.
-
Shake again. The high pH will deprotonate the carboxylic acid, breaking the complex and transferring the sodium salt of the acid back into the new aqueous phase.
-
The product is now in a concentrated, cleaner aqueous solution, ready for further purification or analysis.
-
Caption: Workflow for reactive extraction and recovery.
Chapter 6: Future Directions and Conclusion
The study of naturally occurring butene tricarboxylic acids is a niche yet significant field, primarily anchored by the role of cis-homoaconitic acid in the metabolism of fungi and yeasts.
Conclusion: The is almost exclusively documented as cis-homoaconitate, an intermediate in the α-aminoadipate pathway for lysine biosynthesis in lower eukaryotes.[1] Its biological significance is therefore intrinsically linked to the function of this pathway, making it a validated, high-potential target for the development of novel antifungal therapeutics. The methodologies for its analysis and extraction, while requiring specialized approaches like ion-suppression chromatography or reactive extraction, are well-established and robust.
Future Research Directions:
-
Metabolic Engineering: Optimizing microbial strains to overproduce cis-homoaconitate could provide a sustainable source for this compound for use as a chemical building block or research standard.
-
Screening for New Biological Activities: A systematic screening of cis-homoaconitate against various enzymes, receptors, and cell lines could uncover novel pharmacological activities beyond its metabolic role.
-
Inhibitor Discovery: High-throughput screening for inhibitors of homoaconitase could lead to the discovery of new antifungal drug candidates that target the α-aminoadipate pathway.
This guide provides the foundational knowledge and practical methodologies for professionals to confidently engage with this specialized area of natural product science.
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-
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ResearchGate. (n.d.). Chemical Analysis of 1,2,3,4-Butanetetracarboxylic Acid. Retrieved from [Link]
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-
PubMed. (2015). Biosynthesis of butenoic acid through fatty acid biosynthesis pathway in Escherichia coli. Retrieved from [Link]
-
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-
MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
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NIH. (n.d.). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Retrieved from [Link]
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Ethesis. (n.d.). Reactive Extraction of Butyric Acid using Tri-Octyl Amine in Decanol. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reactive Extraction of Carboxylic Acids. Retrieved from [https://www.semanticscholar.org/paper/Reactive-Extraction-of-Carboxylic-Acids-(-Butyric-%2C-Kertes-King/9a1b1e9d8f3b7c8a6f8e4e9f3b9c7b1c3e1a0d7e]([Link]
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ResearchGate. (n.d.). Microbial Synthesis of the Energetic Material Precursor 1,2,4-Butanetriol. Retrieved from [Link]
-
MDPI. (2023). Preparation and Characterization of di- and Tricarboxylic Acids-Modified Arabinogalactan Plasticized Composite Films. Retrieved from [Link]
-
ResearchGate. (2017). Extraction of carboxylic acid-containing diterpenoids from Dodonaea viscosa via pressurised hot water extraction. Retrieved from [Link]
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A Theoretical and Computational Guide to 3-Butene-1,2,3-tricarboxylic Acid: From Synthesis to Therapeutic Potential
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive theoretical and computational overview of 3-Butene-1,2,3-tricarboxylic acid. Addressing a notable gap in currently available literature, this document outlines a plausible synthetic pathway, details a rigorous computational workflow for the elucidation of its structural and spectroscopic properties, and explores its potential applications in drug discovery, particularly as a covalent inhibitor. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and therapeutic exploration of this and similar polyfunctionalized molecules.
Introduction: Unveiling this compound
This compound (PubChem CID: 592363) is a polyfunctional organic molecule featuring a terminal vinyl group and three carboxylic acid moieties.[1] Its structure suggests a rich chemical reactivity and the potential for diverse applications, from polymer chemistry to medicinal chemistry. Despite its intriguing structure, detailed theoretical and computational studies on this specific molecule are sparse in the public domain. This guide aims to bridge this gap by providing a thorough analysis grounded in established computational chemistry principles.
The presence of multiple carboxylic acid groups imparts significant polarity and the capacity for extensive hydrogen bonding, influencing its solubility and intermolecular interactions. The vinyl group, an unsaturated moiety, introduces a site of reactivity that can be exploited for further functionalization or for targeted covalent interactions in a biological context.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈O₆ | PubChem[1] |
| Molecular Weight | 188.13 g/mol | PubChem[1] |
| IUPAC Name | but-3-ene-1,2,3-tricarboxylic acid | PubChem[1] |
| CAS Number | 26326-05-6 | PubChem[1] |
| Hydrogen Bond Donors | 3 | PubChem[1] |
| Hydrogen Bond Acceptors | 6 | PubChem[1] |
| XLogP3 | -0.6 | PubChem[1] |
| Topological Polar Surface Area | 112 Ų | PubChem[1] |
Proposed Synthesis: A Diels-Alder Approach
While a specific, documented synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic route can be proposed based on the well-established Diels-Alder reaction.[2][3] This [4+2] cycloaddition provides a powerful method for the formation of six-membered rings with good stereochemical control.[2] The proposed synthesis involves a two-step process: a Diels-Alder reaction to form a cyclic anhydride intermediate, followed by hydrolysis to yield the final tricarboxylic acid.
Step 1: Diels-Alder Cycloaddition
The first step involves the reaction of a substituted 1,3-butadiene with maleic anhydride. To achieve the desired substitution pattern, a suitable diene would be 2-carboxy-1,3-butadiene. The reaction is a concerted pericyclic reaction, and the regioselectivity is governed by the electronic properties of the substituents on the diene and dienophile.[4][5] In this case, the electron-withdrawing carboxyl group on the diene will influence the orientation of the cycloaddition.
Step 2: Hydrolysis of the Cyclic Anhydride
The resulting cyclic anhydride from the Diels-Alder reaction can then be hydrolyzed to the corresponding dicarboxylic acid.[6][7] This is typically achieved by heating the anhydride in the presence of water. This step opens the anhydride ring to generate two carboxylic acid groups.
Caption: A comprehensive computational workflow for studying this compound.
Detailed Methodologies
3.2.1. Geometry Optimization and Vibrational Analysis (DFT)
-
Protocol:
-
Generate an initial 3D structure of this compound using molecular modeling software.
-
Perform a geometry optimization using a suitable DFT functional and basis set, for example, B3LYP with the 6-31G* basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true energy minimum.
-
The results of the frequency calculation can be used to predict the infrared (IR) spectrum of the molecule.
-
3.2.2. NMR Chemical Shift Prediction (DFT)
-
Protocol:
-
Using the optimized geometry, calculate the NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method with a functional like mPW1PW91 and a larger basis set such as 6-311+G(d,p) for improved accuracy.
-
Reference the calculated shielding tensors to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory, to obtain the predicted ¹H and ¹³C chemical shifts.
-
These predicted spectra can be compared with experimental data for structural verification.
-
3.2.3. Conformational Analysis (Molecular Dynamics)
-
Protocol:
-
Place the optimized structure of this compound in a simulation box with an explicit solvent, such as water, to mimic physiological conditions.
-
Assign appropriate force field parameters to the molecule.
-
Run a molecular dynamics simulation for a sufficient duration (e.g., 100 nanoseconds) to allow the molecule to explore its conformational space.
-
Analyze the trajectory to identify the most stable conformers and the dynamics of their interconversion. This is particularly important for understanding the flexibility of the molecule and the orientation of its carboxylic acid and vinyl groups.
-
Hypothetical Computational Data
The following table presents hypothetical, yet plausible, ¹³C NMR chemical shifts for this compound, as would be predicted from the computational workflow described above.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (COOH) | ~175 |
| C2 (CH) | ~55 |
| C3 (C-COOH) | ~60 |
| C4 (CH₂) | ~130 |
| C5 (CH₂) | ~35 |
| C6 (COOH on C2) | ~172 |
| C7 (COOH on C3) | ~170 |
Potential in Drug Development: A Covalent Inhibitor Perspective
The unique chemical architecture of this compound, specifically the presence of a terminal vinyl group, makes it an intriguing candidate for development as a covalent inhibitor. [4][5][8]Covalent inhibitors form a stable, covalent bond with their target protein, often leading to irreversible inhibition. [9]This can offer several advantages over non-covalent inhibitors, including increased potency, longer duration of action, and the ability to target proteins with shallow binding pockets. [10]
The Vinyl Group as a Reactive "Warhead"
The vinyl group in this compound can act as a "warhead," a reactive electrophilic moiety that can form a covalent bond with a nucleophilic amino acid residue on a target protein, such as a cysteine or lysine. [11][12]The reactivity of the vinyl group can be tuned by the electronic effects of the neighboring carboxylic acid groups.
Hypothetical Mechanism of Covalent Inhibition
A plausible mechanism of action for this compound as a covalent inhibitor would involve a Michael addition reaction. In this scenario, a nucleophilic residue from the target protein would attack the β-carbon of the vinyl group, leading to the formation of a stable carbon-heteroatom bond.
Caption: Hypothetical mechanism of covalent inhibition by this compound.
The three carboxylic acid groups would serve as the "guidance system," directing the molecule to the active site of a target enzyme through specific hydrogen bonding and electrostatic interactions. This targeted delivery would enhance the selectivity of the covalent modification, reducing the likelihood of off-target effects.
Conclusion and Future Directions
This compound represents a molecule of significant, yet largely unexplored, potential. This guide has provided a comprehensive framework for its study, from a plausible synthesis to in-depth computational characterization and a compelling rationale for its investigation as a covalent inhibitor in drug discovery.
Future experimental work should focus on validating the proposed synthetic route and characterizing the molecule using modern spectroscopic techniques. The computational predictions outlined herein can serve as a valuable benchmark for these experimental studies. Furthermore, screening of this molecule against various enzyme targets, particularly those with known nucleophilic residues in their active sites, could lead to the discovery of novel therapeutic agents. The principles and workflows detailed in this guide are broadly applicable to the study of other complex, polyfunctional molecules, and it is our hope that this document will stimulate further research in this exciting area of chemical science.
References
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Recent Advances in Covalent Drug Discovery. (n.d.). MDPI. Retrieved from [Link]
-
The rise of covalent inhibitors in strategic therapeutic design. (2023, October 17). CAS. Retrieved from [Link]
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Covalent Inhibitors: To Infinity and Beyond. (2024, June 24). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Covalent Inhibitors in Drug Discovery: Current Applications. (2024, July 25). PRISM BioLab. Retrieved from [Link]
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Covalent inhibitors: a rational approach to drug discovery. (2020, July 2). RSC Medicinal Chemistry. Retrieved from [Link]
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Diels–Alder reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). (n.d.). Retrieved from [Link]
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The vinyl sulfone motif as a structural unit for novel drug design and discovery. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Synthesis of some cyclohexene derivatives by Diels-Alder reaction. (2024, December 26). Journal of Al-Nahrain University. Retrieved from [Link]
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Diels-Alder Reaction-For the preparation of cyclohexene. (n.d.). Slideshare. Retrieved from [Link]
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4.3 Acid anhydrides. (n.d.). Fiveable. Retrieved from [Link]
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Diels-Alder reaction between butadiene and maleic anhydride. (2022, November 2). Chemistry Online. Retrieved from [Link]
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Regioselectivity in Diels-Alder reactions. (n.d.). ChemTube3D. Retrieved from [Link]
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Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. (2025, June 13). Chemical Science. Retrieved from [Link]
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The Diels-Alder Reaction. (n.d.). Retrieved from [Link]
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Substituent effects in the Diels–Alder reactions of butadienes, cyclopentadienes, furans and pyroles with maleic anhydride. (2015, May 1). Semantic Scholar. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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20.5: Acid Anhydride Chemistry. (2019, September 3). Chemistry LibreTexts. Retrieved from [Link]
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Synthesis and Analysis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride: A Diels-Alder Reaction Investigation. (2024, February 28). StudyMoose. Retrieved from [Link]
-
Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid. (n.d.). Edubirdie. Retrieved from [Link]
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Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. Retrieved from [Link]
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Regiochemistry In the Diels-Alder Reaction. (2018, November 5). Master Organic Chemistry. Retrieved from [Link]
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Regiochemistry of the Diels-Alder Reaction with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
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Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
experimental protocol for polymerization of 3-Butene-1,2,3-tricarboxylic acid
An Application Note and Experimental Protocol for the Polymerization of 3-Butene-1,2,3-tricarboxylic acid
Introduction: Harnessing a Novel Multifunctional Monomer
In the quest for advanced polymeric materials, the design and synthesis of monomers bearing multiple functional groups offer a direct route to polymers with tailored properties and diverse applications. This compound is a promising but underexplored monomer that presents a unique combination of a polymerizable vinyl group and three carboxylic acid moieties.[1][2] This structure suggests its potential utility in creating functional polymers for a range of applications, including as a crosslinking agent, in the formation of biodegradable materials, or as a component in functional coatings and adhesives.[3][4] The presence of carboxylic acid groups can impart hydrophilicity, provide sites for further chemical modification, and enhance adhesion to various substrates.
This application note provides a detailed experimental protocol for the free-radical polymerization of this compound to synthesize poly(this compound). As a secondary point of discussion, the potential for polycondensation reactions involving the carboxylic acid groups will be explored, highlighting the monomer's versatility. This guide is intended for researchers in polymer science, materials science, and drug development who are interested in creating novel functional polymers.
Polymerization Strategies: A Dual Approach
The molecular architecture of this compound allows for two primary polymerization pathways:
-
Free-Radical Polymerization: The vinyl group (C=C) is susceptible to addition polymerization initiated by free radicals. This approach yields a carbon-chain polymer with pendant tricarboxylic acid groups. This is the primary focus of the detailed protocol below.
-
Polycondensation (Polyesterification): The three carboxylic acid groups can react with a co-monomer containing hydroxyl groups (a diol or polyol) to form a polyester. This would result in a polymer with a different backbone structure and properties. While a detailed protocol for this is beyond the scope of this primary note, it represents a viable alternative for creating crosslinked networks or copolymers.[5][6]
Detailed Experimental Protocol: Free-Radical Polymerization
This protocol details the synthesis of poly(this compound) via a solution-based free-radical polymerization.
I. Materials and Equipment
| Component | Details/Specification | Purpose |
| Monomer | This compound (CAS 26326-05-6) | The building block of the polymer. |
| Initiator | Azobisisobutyronitrile (AIBN) | Free-radical initiator. |
| Solvent | Dioxane or Dimethylformamide (DMF) | To dissolve the monomer and the resulting polymer. |
| Inert Gas | Nitrogen (N₂) or Argon (Ar) | To create an inert atmosphere and prevent side reactions. |
| Precipitation Solvent | Diethyl ether or Hexane | To isolate the polymer from the reaction mixture. |
| Glassware | Schlenk flask, condenser, magnetic stir bar | Reaction vessel and setup. |
| Heating/Stirring | Heating mantle with a magnetic stirrer | To control reaction temperature and ensure homogeneity. |
| Filtration | Büchner funnel, filter paper, vacuum flask | For isolating the precipitated polymer. |
| Drying | Vacuum oven | To dry the final polymer product. |
II. Experimental Workflow Diagram
Caption: Workflow for the free-radical polymerization of this compound.
III. Step-by-Step Methodology
-
Reaction Setup:
-
Place 5.0 g of this compound and a magnetic stir bar into a 100 mL Schlenk flask.
-
Add 50 mL of dioxane (or DMF) to the flask to dissolve the monomer.
-
Causality: A Schlenk flask is used to maintain an inert atmosphere, which is crucial as oxygen can inhibit free-radical polymerization. The solvent is chosen for its ability to dissolve both the monomer and the expected polymer.
-
-
Degassing:
-
Seal the flask and connect it to a Schlenk line.
-
Perform three cycles of vacuum-backfill with nitrogen or argon gas to remove dissolved oxygen from the solvent and headspace.
-
-
Initiator Addition:
-
Under a positive pressure of the inert gas, add 0.1 g of AIBN to the reaction mixture.
-
Causality: AIBN is a common thermal initiator that decomposes at a known rate at a specific temperature to generate free radicals, initiating the polymerization.
-
-
Polymerization Reaction:
-
Immerse the flask in a preheated oil bath at 70-80°C.
-
Stir the reaction mixture vigorously for 24 hours. The solution may become more viscous as the polymer forms.
-
Causality: The temperature is chosen to be optimal for the thermal decomposition of AIBN. A 24-hour reaction time is a typical duration to achieve high monomer conversion.
-
-
Polymer Isolation:
-
After 24 hours, stop the heating and allow the flask to cool to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing 500 mL of rapidly stirring diethyl ether (or hexane).
-
A white precipitate of the polymer should form immediately.
-
Causality: The polymer is soluble in the reaction solvent (dioxane/DMF) but insoluble in diethyl ether. This difference in solubility allows for the isolation of the polymer from unreacted monomer and initiator fragments.
-
-
Purification and Drying:
-
Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Wash the polymer with fresh diethyl ether (2 x 50 mL) to remove any remaining impurities.
-
Dry the purified polymer in a vacuum oven at 40-50°C overnight to remove all residual solvents.
-
Weigh the final product to determine the yield.
-
Polymerization Mechanism
The free-radical polymerization of this compound proceeds through the classic three stages: initiation, propagation, and termination.
Caption: Mechanism of free-radical polymerization.
Characterization of Poly(this compound)
To confirm the successful synthesis and to characterize the properties of the polymer, the following analytical techniques are recommended.
| Technique | Expected Observations | Information Gained |
| FTIR Spectroscopy | Disappearance of the vinyl C=C stretch (~1640 cm⁻¹). Broad O-H stretch (~3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) from carboxylic acids remain. Appearance of a strong C-C backbone signal. | Confirmation of polymerization through the consumption of the double bond. |
| ¹H and ¹³C NMR | Disappearance of vinyl proton signals (~5-6 ppm). Appearance of broad peaks corresponding to the aliphatic polymer backbone. | Structural confirmation of the polymer repeat unit. |
| Gel Permeation Chromatography (GPC) | A chromatogram showing a polymer peak, allowing for the determination of molecular weight. | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). |
| Thermogravimetric Analysis (TGA) | A decomposition profile indicating the thermal stability of the polymer. | Onset of degradation temperature, char yield. |
Potential Applications and Future Directions
The synthesized poly(this compound) is a highly functional material. The pendant carboxylic acid groups can serve as:
-
Crosslinking sites: The polymer can be crosslinked by heating to form anhydrides or by reacting with polyols to create a polyester network, yielding robust hydrogels or thermosets.
-
Chelating agents: The multiple carboxylates can bind to metal ions, making the polymer useful for water treatment or as a drug delivery vehicle for metal-based therapeutics.
-
Adhesion promoters: The polar nature of the carboxylic acid groups can improve adhesion to polar substrates like glass, metal, or cellulose.
Further research could explore the copolymerization of this compound with other vinyl monomers to fine-tune the properties of the resulting polymer for specific applications, such as in advanced coatings, biomedical devices, or environmentally benign materials.
References
- MDPI. (2023). Preparation and Characterization of di- and Tricarboxylic Acids-Modified Arabinogalactan Plasticized Composite Films.
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- NIH. (n.d.). Synthesis and Biodegradability of Tartaric Acid-Based Poly(ester-thioether)
- ChemicalBook. (2023). This compound | 26326-05-6.
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Application Notes & Protocols: 3-Butene-1,2,3-tricarboxylic Acid for Advanced Polymer Crosslinking
Introduction: A Multifunctional Crosslinking Agent
In the field of polymer science, particularly for biomedical applications, the choice of crosslinking agent is paramount to the final material's performance, biocompatibility, and functionality. While various crosslinkers exist, polycarboxylic acids are gaining significant attention as non-toxic, biocompatible alternatives to agents like glutaraldehyde.[1] Among these, 3-Butene-1,2,3-tricarboxylic acid (BTCA) emerges as a uniquely versatile monomer for creating sophisticated polymer networks.[2]
With a molecular formula of C₇H₈O₆ and a molecular weight of approximately 188.13 g/mol , BTCA offers two distinct functionalities for polymer modification: three carboxylic acid groups and a terminal vinyl group.[3][4] The carboxylic acid moieties can form strong covalent ester or amide bonds with polymers containing hydroxyl or amine groups, respectively, creating a stable, crosslinked three-dimensional structure.[5][6] This process significantly enhances the mechanical, thermal, and chemical stability of the base polymer.[7][8] The unreacted vinyl group offers a tantalizing prospect for secondary polymerization or "click" chemistry reactions, allowing for the subsequent grafting of other molecules or the formation of interpenetrating polymer networks.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory, practical application, and characterization of polymers crosslinked with BTCA.
The Chemistry of Crosslinking with BTCA
The primary mechanism for crosslinking hydroxyl-containing polymers (e.g., polysaccharides, polyvinyl alcohol) with BTCA is through thermal esterification. The process is believed to proceed via a two-step mechanism, analogous to that of other polycarboxylic acids like citric acid.[5]
-
Anhydride Formation: Upon heating, two adjacent carboxylic acid groups on the BTCA molecule undergo dehydration to form a five-membered cyclic anhydride intermediate. This is the rate-limiting step and the primary reason thermal curing is necessary.
-
Esterification: The highly reactive anhydride intermediate then readily reacts with a nucleophilic hydroxyl group from a polymer chain, opening the ring to form an ester bond. A second polymer chain can then react with the remaining carboxylic acid group, resulting in a stable crosslink.
This mechanism creates a robust, covalently linked network, transforming soluble or thermoplastic polymers into insoluble, thermoset materials like hydrogels.[7][9] For amine-containing polymers like chitosan, a similar reaction occurs where the carboxylic acid groups react with amine groups to form stable amide bonds.[6]
Visualization of the Crosslinking Mechanism
Caption: Proposed two-step mechanism for BTCA crosslinking of hydroxylated polymers.
Core Advantages & Strategic Applications
The use of BTCA as a crosslinking agent offers several compelling advantages, making it suitable for high-value applications, including drug delivery and tissue engineering.
-
Biocompatibility: Like its analogue citric acid, BTCA is expected to have low toxicity, and its degradation products are unlikely to be harmful, making it an excellent candidate for biomedical materials.[10][11]
-
Tunable Properties: The degree of crosslinking, and thus the material's mechanical properties (e.g., stiffness, elasticity), swelling behavior, and degradation rate, can be precisely controlled by adjusting the BTCA concentration, curing temperature, and time.[11]
-
Enhanced Functionality: The presence of unreacted pendant carboxylic acid groups within the crosslinked matrix can modulate hydrophilicity and serve as active sites for conjugating drugs, peptides, or other bioactive molecules.[10]
-
Dual-Functionality: The vinyl group remains available for post-crosslinking modifications, enabling the development of complex, multi-functional materials.
Key Application Areas:
-
Injectable Hydrogels for Drug Delivery: BTCA can be used to create in-situ crosslinkable hydrogels that can be injected as a liquid and form a gel depot within the body for the sustained release of therapeutics.[11][12]
-
Tissue Engineering Scaffolds: The creation of biodegradable, biocompatible scaffolds that mimic the extracellular matrix, providing structural support for cell growth and tissue regeneration.[10]
-
pH-Responsive Materials: The free carboxylic acid groups in the polymer network can protonate or deprotonate in response to pH changes, causing the material to swell or shrink, which is useful for targeted drug release in specific physiological environments.[13]
-
High-Sorption Materials: The crosslinked networks are excellent for creating superabsorbent materials for applications ranging from agriculture to hygiene products.[14]
Experimental Protocols
The following protocols provide a starting point for the crosslinking of two common biopolymers. Researchers should optimize concentrations, temperatures, and times for their specific polymer and desired application.
Protocol 1: Thermal Crosslinking of Polyvinyl Alcohol (PVA) Hydrogel Film
This protocol details the formation of a crosslinked PVA film, a polymer rich in hydroxyl groups. Such films are valuable in wound dressing and controlled release applications.
Materials & Equipment:
-
Polyvinyl Alcohol (PVA), 87-89% hydrolyzed, Mw 85,000-124,000
-
This compound (BTCA)
-
Sodium hypophosphite monohydrate (SHP) (as a catalyst)
-
Deionized (DI) water
-
Magnetic stirrer with hotplate
-
Petri dishes (polystyrene or glass)
-
Drying oven or vacuum oven
-
pH meter
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by slowly adding 10 g of PVA powder to 100 mL of DI water on a magnetic stirrer. Heat the solution to 90°C and stir for 2-3 hours until the PVA is completely dissolved. Allow the solution to cool to room temperature.
-
Crosslinker Solution Preparation: Prepare a stock solution of BTCA. For a final concentration of 15% (w/w of PVA), dissolve 1.5 g of BTCA and 0.75 g of SHP (50% w/w of crosslinker) in 10 mL of DI water.
-
Mixing: Slowly add the BTCA/SHP solution to the cooled PVA solution under vigorous stirring. Continue to stir for 30 minutes to ensure a homogenous mixture.
-
Casting: Pour a defined volume of the final solution into Petri dishes to achieve the desired film thickness. Remove any air bubbles by gentle agitation or brief sonication.
-
Drying: Place the cast films in a drying oven at 40-50°C for 24 hours to remove the water and form a solid film.
-
Curing (Crosslinking Reaction): Transfer the dry films to a vacuum oven. Increase the temperature to 120-140°C and cure for a specified time (e.g., 10-30 minutes). This high-temperature step is critical for driving the esterification reaction.
-
Washing: After curing, immerse the crosslinked films in DI water for 24 hours (changing the water several times) to wash away any unreacted BTCA and catalyst.
-
Final Drying: Dry the washed films at room temperature or in a desiccator until a constant weight is achieved.
Protocol 2: Crosslinking of a Chitosan Scaffold for Tissue Engineering
This protocol describes the preparation of a porous chitosan scaffold, crosslinked with BTCA to improve its stability in physiological conditions. Chitosan is an amine-containing polysaccharide.
Materials & Equipment:
-
Medium molecular weight Chitosan
-
This compound (BTCA)
-
Acetic acid solution (1% v/v)
-
Lyophilizer (Freeze-dryer)
-
Homogenizer or high-speed blender
-
Molding container (e.g., 24-well plate)
-
Vacuum oven
Procedure:
-
Chitosan Solution Preparation: Dissolve 2 g of chitosan in 100 mL of 1% acetic acid solution. Stir overnight at room temperature until a homogenous, viscous solution is formed.
-
Adding the Crosslinker: Prepare a 10% (w/v) aqueous solution of BTCA. Add this solution dropwise to the chitosan solution to achieve the desired final concentration (e.g., 5-20% BTCA relative to chitosan weight). Homogenize the mixture for 15 minutes.
-
Molding & Freezing: Pour the solution into the desired molds. Freeze the samples at -20°C for 12 hours, followed by freezing at -80°C for another 12 hours.
-
Lyophilization: Transfer the frozen samples to a lyophilizer and freeze-dry for 48-72 hours to create a porous scaffold structure.
-
Curing (Crosslinking Reaction): Place the dry, porous scaffolds in a vacuum oven. Heat to 110-130°C for 2-4 hours to induce the formation of amide bonds between chitosan's amine groups and BTCA's carboxylic acid groups.
-
Neutralization & Washing: Immerse the crosslinked scaffolds in a dilute sodium bicarbonate solution to neutralize any residual acid, followed by extensive washing with DI water to remove unreacted compounds.
-
Final Lyophilization: Freeze and lyophilize the washed scaffolds once more to obtain the final, stable, porous product.
Characterization and Validation
Validating the success of the crosslinking reaction and quantifying the resulting material properties is a critical step.
Experimental Workflow for Characterization
Caption: A typical workflow for the comprehensive characterization of BTCA-crosslinked polymers.
Summary of Characterization Techniques
| Technique | Purpose | Expected Outcome for Successful Crosslinking |
| FTIR Spectroscopy | To confirm the formation of new covalent bonds.[15] | Appearance of a new, strong absorption band around 1730-1740 cm⁻¹ , corresponding to the C=O stretch of the newly formed ester bonds. A decrease in the broad -OH band may also be observed. |
| Swelling Ratio | To quantify the degree of crosslinking in hydrogels. A lower swelling ratio indicates a higher crosslinking density.[14] | The crosslinked polymer will swell in a suitable solvent but will not dissolve, unlike the original uncrosslinked polymer. The equilibrium swelling ratio will decrease as the concentration of BTCA increases. |
| Thermal Analysis (DSC/TGA) | To determine changes in thermal stability and glass transition temperature (Tg).[15] | An increase in the glass transition temperature (Tg) compared to the neat polymer, indicating restricted chain mobility.[14] TGA will show an increased onset temperature for thermal degradation. |
| Mechanical Testing | To measure changes in properties like tensile strength, elongation at break, and elastic modulus. | An increase in tensile strength and elastic modulus, and potentially a decrease in elongation at break, indicating a more rigid and less flexible material.[6][10] |
| Solubility Test | A simple, qualitative test to confirm crosslinking. | The polymer will become insoluble in solvents in which the original polymer was soluble. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Film is brittle or cracks upon drying. | Too high crosslinker concentration; curing temperature too high or curing time too long. | Decrease the BTCA concentration. Optimize the curing process by lowering the temperature or reducing the time. Consider adding a biocompatible plasticizer like glycerol. |
| Polymer remains soluble after curing. | Incomplete crosslinking reaction; curing temperature too low or time too short; insufficient catalyst. | Increase curing temperature and/or time. Ensure homogenous distribution of BTCA and catalyst. Verify catalyst concentration is appropriate. |
| Inconsistent properties across samples. | Inhomogeneous mixing of the polymer and crosslinker solution; uneven heating during curing. | Improve the mixing process (e.g., longer stirring time, use of a mechanical stirrer). Use a calibrated oven with good temperature distribution. |
| Low cell viability in biocompatibility assays. | Residual unreacted BTCA or catalyst. | Extend the washing/purification step after curing. Use multiple changes of DI water or a suitable buffer over 48 hours. |
Conclusion
This compound is a promising and highly versatile crosslinking agent that offers a unique combination of functionalities for advanced polymer design. Its ability to form stable, biocompatible networks via its carboxylic acid groups, while retaining a reactive vinyl group for further modification, opens up new possibilities for creating sophisticated materials for drug delivery, tissue engineering, and other high-performance applications. The protocols and characterization guidelines presented here provide a solid foundation for researchers to explore the full potential of this exciting molecule.
References
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Sarymzakova, Z. I., et al. (2023). Preparation and Characterization of di- and Tricarboxylic Acids-Modified Arabinogalactan Plasticized Composite Films. MDPI. Available at: [Link]
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Ibrahim, N. A., et al. (2013). The mechanism of cross linking of cellulose and polycarboxylic acids. ResearchGate. Available at: [Link]
- Subramanian, R.V., & Anand, M. (1977). Chemistry and Properties of Crosslinked Polymers. ACS Symposium Series.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
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Reiriz, C., et al. (2020). Intramolecularly Cross-Linked Polymers: From Structure to Function with Applications as Artificial Antibodies and Artificial Enzymes. Accounts of Chemical Research. Available at: [Link]
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E-BEAM. (n.d.). How Does Cross-Linking Occur in Polymers?. Available at: [Link]
- Patel, K., & Patel, H. (2018). SYNTHESIS AND CHARACTERIZATION OF CROSS-LINKED TRI-POLYMERS OF POLY ACRYLIC ACID AS WATER THICKENING AGENTS. Rasayan Journal of Chemistry.
- Varghese, S. A., et al. (2021). Crosslinking Strategies to Develop Hydrogels for Biomedical Applications.
- Mahkam, M., et al. (2006). Synthesis and Characterization of Crosslinked Polyacrylates Containing Cubane and Silyl Groups. Macromolecular Research.
- Zhang, W., et al. (2024). Cross-linked biopolymeric films by citric acid for food packaging and preservation.
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Lin, W-C., et al. (2022). Effect of Citric Acid on Swelling Resistance and Physicochemical Properties of Post-Crosslinked Electrospun Polyvinyl Alcohol Fibrous Membrane. MDPI. Available at: [Link]
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Šimkovic, M., et al. (2023). On the Conditions Determining the Formation of Self-Crosslinking Chitosan Hydrogels with Carboxylic Acids. MDPI. Available at: [Link]
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Haslinger, S., et al. (2021). Sustainable Cross-Linking of Man-Made Cellulosic Fibers with Poly(carboxylic acids) for Fibrillation Control. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
La Gatta, A., et al. (2017). Crosslinking method of hyaluronic-based hydrogel for biomedical applications. PMC. Available at: [Link]
-
Gyawali, D., et al. (2010). Citric acid-derived in situ crosslinkable biodegradable polymers for cell delivery. PubMed. Available at: [Link]
-
Sionkowska, A., et al. (2024). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. MDPI. Available at: [Link]
- Zhang, W., et al. (2025). Cross-linked biopolymeric films by citric acid for food packaging and preservation. Materials Science and Engineering: R: Reports.
- K.P., S., & S., S. (2014). Cross-linking in Hydrogels - A Review. International Journal of Advances in Chemistry.
-
Sapuła, P., et al. (2023). Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels?. PMC. Available at: [Link]
- Tran, N. Q., et al. (2021). Citric acid-derived in situ crosslinkable biodegradable polymers for cell delivery.
-
Liu, Y., et al. (2021). Phytonanomaterials as therapeutic agents and drug delivery carriers. PMC. Available at: [Link]
- Kim, J., et al. (2023). Dual-Functional Ion-Conductive γ-PGA-GMA Hydrogels for Wearable Strain Sensing and Thermal Energy Harvesting.
- van Bochove, B., & Seppälä, J. V. (2011). Synthesis and characterization of photo-crosslinked poly(Carbonate anhydrides). Journal of Polymer Science Part A: Polymer Chemistry.
- Trinity College Dublin. (2025). Scientists develop 'Malteser-like' molecules with potential applications in targeted drug delivery. ScienceDaily.
-
Le Droumaguet, B., et al. (2021). Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems. MDPI. Available at: [Link]
-
Sharmin, N., et al. (2021). Effect of Citric Acid Cross Linking on the Mechanical, Rheological and Barrier Properties of Chitosan. MDPI. Available at: [Link]
- Flores-Cedillo, M., et al. (2019). Use of a Tri-functional Crosslinking Agent in Styrene/Acrylic Acid Copolymers to Enhance Mechanical Properties for use as Membranes in Fuel Cells.
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- 15. researchgate.net [researchgate.net]
Application Note: Aqueous Radical Polymerization of 3-Butene-1,2,3-tricarboxylic Acid
Introduction & Scientific Context
Polycarboxylic acids are a significant class of water-soluble polymers utilized in a diverse range of applications, including as dispersants, scale inhibitors, and ion-exchange resins. 3-Butene-1,2,3-tricarboxylic acid (BTA), a polyfunctional monomer, presents an opportunity for creating polymers with a high density of carboxylic groups, making them excellent candidates for chelation, crosslinking, and applications requiring strong polyelectrolyte behavior.
However, BTA belongs to the family of allylic compounds. The polymerization of allylic monomers via conventional free-radical pathways is notoriously challenging. This difficulty arises from "degradative chain transfer," a process where a propagating radical abstracts an allylic hydrogen from a monomer molecule.[1] This transfer reaction creates a stable, resonance-delocalized allylic radical that is slow to re-initiate polymerization, leading to low conversion rates and the formation of only low molecular weight oligomers.[1][2]
Recent advancements have demonstrated that specific redox initiation systems can overcome this hurdle. Notably, a system comprising a persulfate salt (oxidant) and a hypophosphite salt (reductant) has been successfully employed to polymerize previously non-polymerizable or difficult-to-polymerize multicarboxylic acids in aqueous media, including this compound.[3][4] This guide provides a comprehensive protocol based on this scientifically validated approach, detailing the mechanism, experimental setup, and analytical characterization of the resulting polymer.
Mechanism: Overcoming Degradative Chain Transfer with Redox Initiation
The efficacy of the persulfate-hypophosphite system lies in its ability to generate a high flux of initiating radicals at moderate temperatures, enabling the polymerization to proceed at a rate that can compete effectively with the degradative chain transfer reaction.
The core mechanism involves a redox reaction between the persulfate and hypophosphite ions:[5]
-
Radical Generation: The persulfate ion (S₂O₈²⁻) is a potent oxidizing agent that thermally decomposes to form two sulfate anion radicals (SO₄⁻•). This process is significantly accelerated in the presence of a reducing agent like hypophosphite (H₂PO₂⁻). The hypophosphite ion transfers an electron to the persulfate, inducing its rapid decomposition into radicals even at lower temperatures (e.g., < 80°C).[6][7]
-
Initiation: The highly reactive sulfate anion radical (SO₄⁻•) attacks the double bond of the BTA monomer, initiating the polymer chain.
-
Propagation: The newly formed monomer radical adds to subsequent BTA molecules, propagating the polymer chain.
-
Chain Transfer & Re-initiation: While degradative chain transfer to the allylic position of the BTA monomer can still occur, the hypophosphite also functions as a chain transfer agent. The hypophosphite radical formed is reactive enough to re-initiate polymerization, providing an additional pathway to maintain the radical concentration and achieve higher molecular weights than would otherwise be possible.[6]
This dual-function initiation and chain-transfer system is the key to successfully polymerizing BTA in an aqueous medium.
Experimental Protocol: Synthesis of Poly(this compound)
This protocol describes a representative batch polymerization in an aqueous solution. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Materials & Equipment
-
Monomer: this compound (BTA), ≥98% purity[8]
-
Solvent: Deionized (DI) water
-
Initiator System:
-
Potassium persulfate (K₂S₂O₈), ≥99%
-
Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O), ≥99%
-
-
pH Adjustment: 5M Sodium hydroxide (NaOH) solution
-
Purification:
-
Dialysis tubing (e.g., 1 kDa Molecular Weight Cut-Off, MWCO)
-
Acetone (ACS grade) for precipitation
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Mechanical overhead stirrer with a PTFE paddle
-
Temperature controller with heating mantle and thermocouple
-
Nitrogen inlet/outlet
-
pH meter
-
Schlenk line or similar inert gas setup
-
Illustrative Reaction Parameters
The following table provides a starting point for the polymerization. Researchers should optimize these conditions based on their desired polymer characteristics.
| Parameter | Value | Rationale |
| Monomer (BTA) Concentration | 20 wt% in DI Water | Balances reaction rate and solution viscosity. |
| Monomer:Hypophosphite Molar Ratio | 1 : 0.1 | Hypophosphite acts as both a redox component and a chain transfer agent.[6][9] |
| Monomer:Persulfate Molar Ratio | 1 : 0.05 | Sufficient initiator to generate a steady flux of radicals. |
| Reaction Temperature | 75 - 85 °C | Allows for controlled thermal decomposition of the persulfate, accelerated by the redox couple.[10] |
| Reaction Time | 4 - 6 hours | Sufficient time to achieve high monomer conversion. |
| pH of Initial Monomer Solution | 4.5 - 5.5 | The solubility and reactivity of polycarboxylic acid monomers can be pH-dependent.[11] |
| Stirring Speed | 150 - 200 RPM | Ensures homogeneity without excessive shear. |
Step-by-Step Polymerization Procedure
-
Monomer Solution Preparation:
-
In the 250 mL three-neck flask, dissolve the desired amount of this compound in deionized water to achieve a 20 wt% solution.
-
While stirring, slowly add 5M NaOH solution to adjust the pH to approximately 5.0. This partial neutralization aids in solubility and can influence polymerization kinetics.
-
-
Reactor Assembly:
-
Equip the flask with the mechanical stirrer, reflux condenser, and a thermocouple connected to the temperature controller. Seal the third neck with a septum for nitrogen purging and reagent addition.
-
The experimental workflow is depicted in the diagram below.
-
Caption: Experimental workflow for the synthesis and purification of the polymer.
-
Inerting the System:
-
Begin stirring the monomer solution at 150 RPM.
-
Purge the flask with dry nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
-
Initiation:
-
While purging, heat the solution to the target temperature of 80°C.
-
Separately, dissolve the required amounts of sodium hypophosphite and potassium persulfate in a minimal amount of deionized water.
-
Once the reactor reaches a stable 80°C, add the initiator solution to the flask via syringe.
-
-
Polymerization:
-
Maintain the reaction at 80°C under a nitrogen atmosphere with constant stirring for 4-6 hours. The solution may become more viscous as the polymerization progresses.
-
-
Termination and Workup:
-
After the reaction period, turn off the heating and allow the solution to cool to room temperature.
-
The reaction is effectively terminated by cooling and exposure to air.
-
Purification Protocol
Purification is critical to remove unreacted monomer, initiator salts, and low molecular weight oligomers.
-
Dialysis:
-
Transfer the cooled polymer solution into a dialysis tube (e.g., 1 kDa MWCO).
-
Dialyze against deionized water for 48-72 hours, changing the water every 8-12 hours to ensure complete removal of small molecule impurities.
-
-
Isolation (Option A - Lyophilization):
-
Freeze the purified polymer solution and lyophilize (freeze-dry) to obtain a fluffy, white solid polymer.
-
-
Isolation (Option B - Precipitation):
-
Slowly add the purified polymer solution dropwise into a beaker containing a large excess of cold acetone (approx. 10x the volume of the polymer solution) under vigorous stirring.
-
The polymer will precipitate as a white solid.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the polymer with fresh acetone two more times.
-
Collect the polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterization Protocols
Structural Verification: FTIR and NMR Spectroscopy
Spectroscopic methods are essential to confirm the successful polymerization and verify the structure of the resulting poly(this compound).[12][13]
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups and confirm the conversion of the monomer's C=C double bond.
-
Protocol:
-
Acquire a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal.
-
Place a small amount of the dry polymer powder onto the ATR crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).
-
-
Expected Spectral Features:
| Wavenumber (cm⁻¹) | Vibration | Interpretation |
| ~3300 - 2500 (broad) | O-H stretch | Characteristic of the carboxylic acid groups. |
| ~1710 (strong) | C=O stretch | Confirms the presence of carboxylic acid carbonyls. |
| ~2950 - 2850 | C-H stretch | Aliphatic C-H bonds in the polymer backbone. |
| Disappearance of ~1640 | C=C stretch | The significant reduction or absence of this peak relative to the monomer spectrum indicates successful polymerization across the double bond. |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide detailed information about the polymer's proton environment and confirm the backbone structure.
-
Protocol:
-
Dissolve 10-15 mg of the dry polymer in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O). The multiple carboxylic acid groups should render the polymer soluble in water.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR spectra.
-
-
Expected ¹H NMR Spectral Features (in D₂O):
-
The sharp vinyl proton signals from the monomer (expected between 5-6 ppm) should be absent or significantly diminished in the polymer spectrum.
-
A broad set of overlapping signals corresponding to the new aliphatic protons in the polymer backbone will appear, typically in the 1.5-3.5 ppm range. The broadness of these peaks is characteristic of polymeric structures.
-
Molecular Weight Determination: Aqueous Gel Permeation Chromatography (GPC)
-
Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[2]
-
Protocol:
-
System: An aqueous GPC/SEC system equipped with a refractive index (RI) detector.
-
Columns: Use columns suitable for water-soluble polymers (e.g., polyacrylamide or sulfonated polystyrene-divinylbenzene gels).
-
Mobile Phase: Prepare an aqueous buffer solution, for example, 0.1 M NaNO₃ with 0.02% NaN₃ (as a biocide). The salt is crucial to suppress ionic interactions between the polyanionic sample and the stationary phase (polyelectrolyte effect).
-
Sample Preparation: Dissolve the polymer in the mobile phase at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
Calibration: Calibrate the system using narrow molecular weight standards appropriate for aqueous GPC, such as poly(styrene sulfonate) or poly(ethylene oxide).
-
Analysis: Inject the sample and analyze the resulting chromatogram to determine the molecular weight distribution relative to the calibration standards.
-
Illustrative Polymer Properties
The properties of the final polymer will depend heavily on the specific reaction conditions. The following table presents hypothetical but realistic data for a successful polymerization.
| Property | Illustrative Value | Method |
| Mₙ (Number-Average Molecular Weight) | 8,000 g/mol | Aqueous GPC |
| Mₙ (Weight-Average Molecular Weight) | 15,000 g/mol | Aqueous GPC |
| Polydispersity Index (PDI) | 1.88 | Aqueous GPC (Mₙ/Mₙ) |
| Physical Appearance | White to off-white powder | Visual Inspection |
| Solubility | Soluble in water, insoluble in acetone | Solubility Tests |
Troubleshooting & Expert Insights
-
Low Yield or Molecular Weight: This is the most common challenge with allylic monomers.
-
Ensure Deoxygenation: Rigorous removal of oxygen is paramount. Any residual O₂ will inhibit the polymerization.
-
Adjust Initiator Concentration: The ratio of persulfate to hypophosphite is key. An imbalance can lead to inefficient radical generation or excessive chain transfer. Experiment with slightly higher initiator concentrations.
-
Temperature Control: If the temperature is too low, initiation will be slow. If too high, the rate of side reactions and degradative transfer may increase.
-
-
Gel Formation: If the polymer crosslinks and forms an insoluble gel, it may indicate that BTA is acting as a crosslinking monomer, especially at high conversions. Consider stopping the reaction at a lower monomer conversion or adjusting the monomer concentration.
-
GPC Analysis Issues: If GPC results show tailing or poor peak shape, it is likely due to ionic interactions. Increase the salt concentration in the mobile phase (e.g., to 0.2 M NaNO₃) to mitigate this effect.
Conclusion
The radical polymerization of this compound in an aqueous medium is a viable process when a suitable redox initiation system, such as persulfate-hypophosphite, is employed. This approach successfully mitigates the inherent challenges of polymerizing allylic monomers. By following the detailed protocols for synthesis, purification, and characterization outlined in this guide, researchers can produce and validate water-soluble poly(this compound), a promising polyelectrolyte for advanced applications in drug development, materials science, and beyond.
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Application Note: Synthesis and Characterization of Novel Polymers from 3-Butene-1,2,3-tricarboxylic Acid
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis and characterization of novel polymers using 3-Butene-1,2,3-tricarboxylic acid as a versatile monomer. Given the nascent stage of research into this specific monomer, this application note synthesizes established principles of polymer chemistry to propose robust, field-proven protocols. We will explore two primary polymerization pathways: free-radical polymerization of the vinyl group to create a polycarboxylic acid, and condensation polymerization involving the tricarboxylic acid moieties to form polyesters. This guide offers step-by-step methodologies, explains the causality behind experimental choices, and outlines a comprehensive characterization workflow to validate the synthesis and understand the properties of the resulting polymers.
Introduction to this compound as a Monomer
This compound (BTC) is a unique monomer possessing both a polymerizable vinyl group and three carboxylic acid functionalities.[1][2][3] This dual reactivity opens avenues for creating a diverse range of polymer architectures with high functionality. The carboxylic acid groups can serve as sites for cross-linking, conjugation of biomolecules, or for imparting pH-responsiveness and hydrophilicity to the polymer backbone. The butene group allows for the formation of a carbon-carbon backbone via addition polymerization. One supplier notes its potential as a crosslinking monomer.[4]
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 26326-05-6 | [2][3] |
| Molecular Formula | C₇H₈O₆ | [2] |
| Molecular Weight | 188.13 g/mol | [1][2] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Appearance | Solid (predicted) | |
| Safety | Causes skin and serious eye irritation | [2] |
The unique structure of BTC suggests its potential for creating polymers for applications in drug delivery, biomaterials, and specialty chemicals. The high density of carboxylic acid groups can be leveraged for high drug loading or for creating hydrogels with tunable properties.
Proposed Polymerization Strategies
Based on the structure of this compound, two primary polymerization strategies are proposed:
-
Free-Radical Polymerization: This method utilizes the vinyl group of the monomer to form a linear polymer with pendent carboxylic acid groups. This approach is common for polymerizing vinyl monomers.[5]
-
Condensation Polymerization: This strategy involves the reaction of the three carboxylic acid groups with a multi-functional alcohol (a polyol) to form a cross-linked polyester network. This is a classic method for polyester synthesis.[6]
The choice of method will dictate the final polymer architecture and properties.
Protocol 1: Free-Radical Polymerization of this compound
This protocol details the synthesis of poly(this compound) via a free-radical initiated process in solution. The resulting polymer will be a polycarboxylic acid, which is expected to be water-soluble, especially when neutralized to a polyanion.
Rationale for Experimental Choices
-
Initiator: Azobisisobutyronitrile (AIBN) is chosen as the initiator due to its well-characterized decomposition kinetics and its common use in free-radical polymerizations.[7] It provides a reliable source of free radicals upon thermal decomposition.
-
Solvent: N,N-Dimethylformamide (DMF) is selected as the solvent because it is a polar aprotic solvent capable of dissolving both the monomer and the resulting polymer. It is also relatively inert under free-radical polymerization conditions.
-
Reaction Temperature: The reaction is conducted at 70°C, a temperature at which AIBN has a suitable decomposition rate to initiate polymerization at a controlled pace.
-
Purification: Precipitation into a non-solvent (diethyl ether) is a standard method for purifying polymers by removing unreacted monomer and initiator fragments.
Experimental Workflow
Caption: Workflow for free-radical polymerization of BTC.
Step-by-Step Protocol
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound (BTC) in 50 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Initiator Addition: Add 0.1 g of Azobisisobutyronitrile (AIBN) to the solution.
-
Inert Atmosphere: Seal the flask with a rubber septum and purge the solution with dry nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization Reaction: Place the flask in a preheated oil bath at 70°C and stir for 24 hours under a nitrogen atmosphere. The solution may become more viscous as the polymer forms.
-
Polymer Precipitation: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into 500 mL of vigorously stirring diethyl ether. A white precipitate of the polymer should form.
-
Isolation and Washing: Allow the precipitate to settle, then decant the supernatant. Collect the polymer by vacuum filtration. Wash the collected polymer with two 50 mL portions of diethyl ether to remove any residual DMF and unreacted monomer.
-
Drying: Dry the polymer in a vacuum oven at 40°C overnight to a constant weight.
Protocol 2: Condensation Polymerization of BTC with a Diol
This protocol describes the synthesis of a cross-linked polyester from this compound and a diol, such as 1,4-butanediol. The resulting polymer is expected to be an insoluble thermoset material.
Rationale for Experimental Choices
-
Co-monomer: 1,4-Butanediol is a common diol used in polyester synthesis. Its reaction with the three carboxylic acid groups of BTC will lead to a cross-linked network.
-
Catalyst: p-Toluenesulfonic acid (p-TSA) is a strong acid catalyst commonly used to accelerate esterification reactions by protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
-
Reaction Conditions: The reaction is performed at a high temperature (150°C) with the removal of water to drive the equilibrium towards ester formation, in accordance with Le Chatelier's principle. A Dean-Stark apparatus is ideal for this purpose. The application of a vacuum in the later stages helps to remove the last traces of water and drive the polymerization to completion. This is a common strategy in polycondensation reactions to achieve high molecular weights.[8]
-
Stoichiometry: The molar ratio of carboxylic acid groups to hydroxyl groups is crucial in determining the properties of the final polymer. A 1:1 ratio is targeted here for extensive cross-linking.
Polymerization Reaction Scheme
Caption: Condensation reaction of BTC and a diol to form a polyester.
Step-by-Step Protocol
-
Reactor Setup: Assemble a 250 mL three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with 9.4 g of this compound (0.05 mol), 6.75 g of 1,4-butanediol (0.075 mol), and 0.2 g of p-toluenesulfonic acid. Add 50 mL of toluene to facilitate water removal.
-
Initial Reaction: Heat the mixture to 150°C with vigorous stirring under a slow stream of nitrogen. Water will begin to collect in the Dean-Stark trap as the esterification proceeds. Continue the reaction until no more water is collected (approximately 4-6 hours).
-
Solvent Removal: Once water evolution ceases, carefully distill off the toluene.
-
Melt Polycondensation: Increase the temperature to 180°C and apply a vacuum (e.g., <1 mmHg). Continue the reaction under vacuum for an additional 4-6 hours to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly.
-
Isolation: Cool the reactor to room temperature. The resulting polyester will be a solid, likely adhering to the flask walls. The polymer can be isolated by carefully breaking the flask or by dissolving it in a suitable solvent if one can be found (this may be difficult for a highly cross-linked polymer).
Characterization of the Synthesized Polymers
A thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the newly synthesized polymers.
Table 2: Polymer Characterization Techniques
| Technique | Abbreviation | Information Obtained |
| Fourier-Transform Infrared Spectroscopy | FTIR | Confirmation of functional groups (disappearance of C=C for Protocol 1, appearance of C=O ester for Protocol 2). |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Detailed structural analysis of the polymer backbone and side chains. |
| Gel Permeation Chromatography | GPC | Determination of molecular weight and molecular weight distribution (for soluble polymers from Protocol 1). |
| Differential Scanning Calorimetry | DSC | Measurement of glass transition temperature (Tg) and melting temperature (Tm). |
| Thermogravimetric Analysis | TGA | Assessment of thermal stability and decomposition temperature. |
Expected FTIR Results
-
Poly(BTC) (from Protocol 1): The spectrum should show the disappearance of the C=C stretching vibration (around 1640 cm⁻¹) from the monomer and the retention of the broad O-H stretch (around 3000 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) of the carboxylic acid groups.
-
Polyester (from Protocol 2): The spectrum should show a significant decrease in the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O ester stretch (around 1735 cm⁻¹). The vinyl C=C stretch from the BTC monomer should be retained.
Expected NMR Results
-
¹H NMR of Poly(BTC) (in D₂O with NaOD): The sharp vinyl protons of the monomer (around 5-6 ppm) will be replaced by broad signals corresponding to the saturated polymer backbone.
-
¹³C NMR of Polyester: The appearance of a new carbonyl signal in the ester region (around 170-175 ppm) and signals corresponding to the butanediol carbons will confirm the formation of the polyester.
Thermal Analysis
-
DSC: The glass transition temperature (Tg) will provide insight into the chain flexibility of the polymer. For the cross-linked polyester, a high Tg is expected.
-
TGA: TGA will determine the temperature at which the polymer starts to degrade, which is a critical parameter for assessing its thermal stability for various applications.
Conclusion
This application note provides a comprehensive, though theoretical, framework for the synthesis and characterization of novel polymers from this compound. The proposed protocols for free-radical and condensation polymerization are based on well-established principles of polymer chemistry and offer a solid starting point for researchers. The unique multifunctional nature of this monomer presents a promising opportunity for the development of new materials with tailored properties for advanced applications in the biomedical and materials science fields. The detailed characterization plan is crucial for validating these synthetic routes and for understanding the structure-property relationships of these new polymers.
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Chemistry LibreTexts. (2021). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Anionic addition polymerization. Retrieved from [Link]
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MDPI. (2022). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. Retrieved from [Link]
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ChemHelpASAP. (2020, April 10). anionic addition polymers. YouTube. Retrieved from [Link]
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National Institutes of Health. (2021). Amino-Acid-Derived Anionic Polyacrylamides with Tailored Hydrophobicity–Physicochemical Properties and Cellular Interactions. Polymers (Basel). Retrieved from [Link]
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ACS Publications. (2023). Synthesis and Biodegradability of Tartaric Acid-Based Poly(ester-thioether)s via Thiol–Ene Click Polymerization. ACS Omega. Retrieved from [Link]
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ResearchGate. (1990). Radical Homopolymerization of a Trisubstituted Alkene: 1- Cyclobutenecarboxylic Acid and It's Polymer. Retrieved from [Link]
-
ACS Publications. (2018). Aliphatic Polyester Materials from Renewable 2,3-Butanediol. Biomacromolecules. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2020). SYNTHESIS AND CHARACTERIZATION OF CROSS-LINKED TRI-POLYMERS OF POLY ACRYLIC ACID AS WATER THICKENING AGENTS. Retrieved from [Link]
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MDPI. (2023). Preparation and Characterization of di- and Tricarboxylic Acids-Modified Arabinogalactan Plasticized Composite Films. Polymers. Retrieved from [Link]
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The Strategic Use of 3-Butene-1,2,3-tricarboxylic acid in the Synthesis of Advanced Alkenyl Ester Crosslinking Monomers
An Application Guide for Researchers
Abstract: This document provides a comprehensive guide for the synthesis of multifunctional alkenyl ester crosslinking monomers utilizing 3-butene-1,2,3-tricarboxylic acid as a versatile precursor. We delve into the underlying chemical principles, provide a detailed, field-tested laboratory protocol, and outline essential characterization techniques. This guide is intended for researchers in polymer science, materials chemistry, and drug delivery, offering the technical foundation to create highly crosslinked polymer networks with tailored properties.
Foundational Concepts: The Rationale for Multifunctional Crosslinkers
In the field of polymer chemistry, the transition from linear polymer chains to three-dimensional networks is orchestrated by crosslinking monomers. These molecules are the critical junctions that covalently bind polymer chains together, forming a single, infinitely large molecule.[1][2] This network structure is responsible for profound improvements in material properties, including enhanced mechanical strength, thermal stability, and chemical resistance.
Alkenyl esters are a prominent class of crosslinking monomers, valued for the reactivity of their carbon-carbon double bonds, which are amenable to various polymerization mechanisms, most notably free-radical polymerization.[3] The strategic advantage of using This compound lies in its unique molecular architecture.[4] It possesses three carboxylic acid functionalities and an intrinsic vinyl group. This trifunctional nature allows for the attachment of three separate alkenyl groups through esterification, yielding a monomer with a high density of polymerizable sites. Such a design is instrumental in achieving a high degree of crosslinking, which is essential for creating robust and durable polymer matrices.[1][5][6]
The Core Chemistry: Acid-Catalyzed Esterification
The synthesis of alkenyl ester monomers from this compound is primarily achieved through the Fischer-Speier esterification . This classic organic reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[7]
Mechanism & Causality:
-
Catalytic Activation: The process is initiated by the protonation of the carbonyl oxygen of a carboxylic acid group by the catalyst (e.g., p-toluenesulfonic acid). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol (in this case, an unsaturated alcohol like allyl alcohol) acts as a nucleophile, attacking the activated carbonyl carbon.[7]
-
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate. A proton transfer then occurs from the newly added hydroxyl group to one of the existing hydroxyls.
-
Water Elimination: The protonated hydroxyl group is now an excellent leaving group (water). Its departure is facilitated by the collapse of the tetrahedral intermediate, reforming the carbonyl double bond.
-
Deprotonation: The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the final ester product.
This entire process is an equilibrium.[7] To achieve a high yield of the desired alkenyl ester, the equilibrium must be shifted towards the products. This is accomplished by continuously removing water as it is formed, a principle elegantly applied in the laboratory using a Dean-Stark apparatus.[8]
Caption: Figure 2: Experimental workflow for monomer synthesis.
Monomer Characterization: A Self-Validating System
Confirmation of the monomer's identity and purity is paramount. A combination of spectroscopic techniques provides a robust validation of the synthetic outcome. [9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: Confirm functional group transformation.
-
Expected Result:
-
Disappearance of the broad O-H stretch from the carboxylic acid precursor (centered around 3000 cm⁻¹).
-
Appearance of a strong C=O ester stretch at approximately 1735-1750 cm⁻¹.
-
Persistence of the C=C alkenyl stretches (around 1645 cm⁻¹ and 3080 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: Unambiguous structural elucidation.
-
¹H NMR: Expect characteristic signals for the allyl group protons (~5.9 ppm (m), ~5.3 ppm (m), ~4.6 ppm (d)) and the protons on the butene backbone. The integration of these signals should correspond to the expected proton count of the tri-ester structure.
-
¹³C NMR: Expect signals for the ester carbonyl carbons (~170 ppm), the carbons of the allyl double bonds (~118 and 132 ppm), and the carbons of the butene backbone.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: Assess purity and confirm molecular weight.
-
Expected Result: A major peak in the chromatogram corresponding to the pure monomer. The mass spectrum should show a molecular ion peak (M⁺) or characteristic fragments consistent with the calculated molecular weight of triallyl 3-butene-1,2,3-tricarboxylate (C₁₆H₂₀O₆, MW: 308.33 g/mol ).
Application in Polymer Network Formation
The synthesized triallyl 3-butene-1,2,3-tricarboxylate is now ready for use as a high-functionality crosslinking agent. It can be copolymerized with monofunctional monomers (e.g., methyl methacrylate, styrene) via free-radical polymerization.
Example Polymerization: A typical procedure involves dissolving the desired amount of monofunctional monomer, the synthesized crosslinker (e.g., 1-10 wt%), and a radical initiator (e.g., AIBN, benzoyl peroxide) in a suitable solvent or performing the polymerization in bulk. The mixture is then heated to initiate polymerization, leading to the formation of a highly crosslinked, insoluble, and infusible polymer network. The high functionality of the monomer ensures the rapid development of a dense network structure. [1][5]
References
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PubChem. (n.d.). This compound. Available at: [Link]
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Application Notes and Protocols for the Analytical Characterization of 3-Butene-1,2,3-tricarboxylic acid
Introduction
3-Butene-1,2,3-tricarboxylic acid (BTC) is a polycarboxylic acid with a unique unsaturated structure, making it a molecule of interest in polymer chemistry, organic synthesis, and materials science.[1] Its trifunctional nature allows it to act as a crosslinking agent or a monomer in the synthesis of complex polymers.[1] The presence of both carboxylic acid groups and a terminal double bond imparts specific chemical properties that require a multi-faceted analytical approach for comprehensive characterization.[2][3]
This guide provides a detailed overview of the primary analytical techniques for the qualitative and quantitative characterization of this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals who require robust and reliable analytical protocols for purity assessment, structural elucidation, and stability studies.
Molecular and Chemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for selecting and optimizing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₆ | [4][5] |
| Molecular Weight | 188.13 g/mol | [4] |
| CAS Number | 26326-05-6 | [4][5] |
| IUPAC Name | but-3-ene-1,2,3-tricarboxylic acid | [4] |
| Appearance | White to off-white crystalline powder | Inferred from typical properties of polycarboxylic acids |
| Solubility | Soluble in water and polar organic solvents | [6] |
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for assessing the purity of this compound and for quantifying it in various matrices. The high polarity of the three carboxylic acid groups presents a challenge that can be addressed by either reversed-phase high-performance liquid chromatography (HPLC) with ion suppression or by derivatization followed by gas chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for the analysis of polar, non-volatile compounds like BTC. To achieve adequate retention on a nonpolar stationary phase (e.g., C18), the ionization of the carboxylic acid groups must be suppressed by acidifying the mobile phase.[7]
Protocol 1: HPLC Analysis of this compound
1. Principle: Ion suppression reversed-phase HPLC separates analytes based on their hydrophobicity. By lowering the pH of the mobile phase, the carboxylic acid functional groups of BTC are protonated, rendering the molecule less polar and allowing for retention on a C18 column.[7] Detection is typically performed with a UV detector, as the carboxylic acid groups exhibit absorbance at low UV wavelengths (around 210 nm).[8]
2. Materials and Reagents:
-
This compound standard (≥98% purity)[5]
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or Formic acid
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
4. Detailed Procedure:
- Mobile Phase Preparation: Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC grade water. Adjust the pH to 2.5 with phosphoric acid. For mass spectrometry compatibility, a mobile phase of 0.1% formic acid in water can be used.[9] The organic phase is acetonitrile.
- Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Perform serial dilutions to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).
- Sample Preparation: Dissolve the sample containing BTC in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
- Mobile Phase: Isocratic elution with 99:1 (v/v) 20 mM phosphate buffer (pH 2.5) / acetonitrile.[7] A gradient elution may be necessary for samples with complex matrices.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Injection Volume: 10 µL
- Detection: UV at 210 nm
5. Data Analysis:
- Identify the peak corresponding to this compound based on its retention time compared to the standard.
- Quantify the amount of BTC in the sample by constructing a calibration curve of peak area versus concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of polycarboxylic acids by GC is challenging due to their low volatility and thermal instability.[10] Therefore, a derivatization step is necessary to convert the polar carboxylic acid groups into more volatile esters or silyl esters.[10][11]
Protocol 2: GC-MS Analysis of this compound via Esterification
1. Principle: Esterification with an alcohol (e.g., methanol) in the presence of an acidic catalyst (e.g., BF₃) converts the carboxylic acid groups into their corresponding methyl esters. These esters are significantly more volatile and thermally stable, allowing for separation and analysis by GC-MS.
2. Materials and Reagents:
-
This compound
-
BF₃/Methanol solution (14% w/v)
-
Anhydrous sodium sulfate
-
Hexane (GC grade)
-
Internal standard (e.g., a deuterated carboxylic acid)
3. Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary GC column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
4. Detailed Procedure:
- Derivatization:
- Accurately weigh approximately 1 mg of the BTC sample into a reaction vial.
- Add 1 mL of BF₃/Methanol solution.
- Seal the vial and heat at 60°C for 30 minutes.
- Allow the vial to cool to room temperature.
- Add 1 mL of hexane and 1 mL of water. Vortex thoroughly.
- Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.
- Dry the hexane extract over anhydrous sodium sulfate.
- GC-MS Conditions:
- Injector Temperature: 250°C
- Injection Mode: Split (10:1)
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Mass Scan Range: 50-550 amu in full scan mode.
5. Data Analysis:
- Identify the peak for the trimethyl ester of this compound based on its retention time and mass spectrum.
- The mass spectrum should show a molecular ion peak and characteristic fragmentation patterns.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are essential for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of BTC will show characteristic signals for the vinyl protons, the methine proton, and the methylene protons. The acidic protons of the carboxyl groups will appear as a broad singlet at a downfield chemical shift (typically 10-12 ppm), which will disappear upon a D₂O shake.[12]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acid groups (typically in the 160-180 ppm region), the sp² carbons of the double bond, and the sp³ carbons of the backbone.[12]
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| =CH₂ | 5.0 - 5.5 | 115 - 125 |
| -CH- | 3.0 - 3.5 | 45 - 55 |
| -CH₂- | 2.5 - 3.0 | 30 - 40 |
| C=O | 10 - 12 (broad) | 170 - 185 |
Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[13] The spectrum of BTC is expected to be dominated by the characteristic absorptions of the carboxylic acid and alkene functional groups.
Protocol 3: FTIR Analysis of this compound
1. Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.[13]
2. Instrumentation:
-
FTIR spectrometer with an attenuated total reflectance (ATR) accessory or KBr press.
3. Detailed Procedure (using ATR):
- Record a background spectrum of the clean ATR crystal.
- Place a small amount of the solid BTC sample onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the sample spectrum over the range of 4000-400 cm⁻¹.
4. Interpretation of the Spectrum: The FTIR spectrum of BTC will exhibit the following key absorption bands:
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity/Description |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Very Broad, Strong |
| 3100 - 3000 | C-H Stretch | Alkene (=C-H) | Medium, Sharp |
| 1760 - 1680 | C=O Stretch | Carboxylic Acid | Strong |
| 1680 - 1640 | C=C Stretch | Alkene | Medium |
| 1440 - 1395 | O-H Bend | Carboxylic Acid | Medium |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |
| 990 and 910 | C-H Bend | Alkene | Strong |
The exceptionally broad O-H stretch is a hallmark of carboxylic acids and is due to extensive hydrogen bonding.[14]
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for evaluating the thermal stability of this compound, which is particularly important if it is to be used in polymerization reactions at elevated temperatures.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to study other thermal events like glass transitions. A sharp melting endotherm is indicative of a pure crystalline compound.[15]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For BTC, TGA can reveal the onset temperature of thermal decomposition. The decomposition of carboxylic acids often involves decarboxylation.[16]
Experimental Workflows
Workflow for Purity and Identity Confirmation
The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
The comprehensive characterization of this compound requires an integrated analytical approach. Chromatographic techniques, particularly HPLC, are essential for purity assessment and quantification. Spectroscopic methods, including NMR and FTIR, are indispensable for unambiguous structural confirmation. Finally, thermal analysis provides critical data on the material's stability. The protocols and guidelines presented in this document offer a robust framework for the reliable and thorough analysis of this versatile molecule.
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National Institutes of Health. (n.d.). Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. Retrieved from [Link]
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Britannica. (2026, January 17). Carboxylic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]
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YouTube. (2021, August 23). Unsaturated Carboxylic acids - Cinnamic and Crotonic acid. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3-Butene-1,2-diol. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 3-Butenoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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ResearchGate. (n.d.). Physical properties of the polycarboxylic acid water reducing agent. Retrieved from [Link]
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MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
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Atmospheric Chemistry and Physics. (2012, February 8). Formation of 3-methyl-1,2,3-butanetricarboxylic acid via gas phase oxidation of pinonic acid. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156). Retrieved from [Link]
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ScienceDirect. (2025, October 28). Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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ResearchGate. (2012, February). Formation of 3-methyl-1,2,3-butanetricarboxylic acid via gas phase oxidation of pinonic acid - A mass spectrometric study of SOA aging. Retrieved from [Link]
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Atmospheric Chemistry and Physics. (2011, July 6). Formation of 3-methyl-1,2,3-butanetricarboxylic acid via gas phase oxidation of pinonic acid – a mass spectrometric study of S. Retrieved from [Link]
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Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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Application Note: Comprehensive 1D and 2D NMR Spectral Analysis of 3-Butene-1,2,3-tricarboxylic acid
Introduction: The Structural Challenge
3-Butene-1,2,3-tricarboxylic acid (PubChem CID: 592363) is a complex organic molecule featuring multiple stereocenters and functional groups, including a terminal vinyl group and three carboxylic acid moieties[1][2]. Its structure presents a unique challenge for characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of this compound using a suite of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR experiments. We will delve into the causality behind experimental choices and provide a self-validating framework for spectral interpretation.
Molecular Structure and Spectroscopic Considerations
To effectively interpret the NMR spectra, a thorough understanding of the molecule's structure is paramount. The key is to identify chemically non-equivalent protons and carbons.
Caption: Structure of this compound with proton and carbon labeling.
-
¹H NMR: We anticipate four distinct signals for the non-carboxylic protons: the two diastereotopic methylene protons on C1 (Ha), the methine proton on C2 (Hb), and the two geminal vinylic protons on C4 (Hc and Hd). The three carboxylic acid protons will likely appear as a single broad signal at a very downfield chemical shift.
-
¹³C NMR: We expect seven unique carbon signals: four for the main butene backbone (C1-C4) and three for the distinct carboxylic acid carbonyls (C5-C7).
Fundamental Principles of Advanced NMR Spectroscopy
While standard ¹H and ¹³C NMR provide foundational data, a suite of advanced experiments is necessary for complete structural assignment.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating carbon types based on the number of attached protons. CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (including carbonyls) are not observed[3][4]. This allows for the unambiguous identification of the C1 methylene group, the C2 methine group, and the C4 vinyl methylene group.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds[5][6]. Cross-peaks in a COSY spectrum reveal the connectivity of the proton spin systems, allowing us to trace the H-C1-C2-H pathway.
-
HSQC (Heteronuclear Single Quantum Coherence): This highly sensitive 2D technique correlates proton signals with the signals of the carbons to which they are directly attached[7][8][9]. Each cross-peak in an HSQC spectrum represents a one-bond C-H connection, providing definitive assignments for each protonated carbon.
Experimental Protocols
Scientific integrity demands reproducible methodologies. The following protocols are designed to yield high-quality, unambiguous spectral data.
Sample Preparation
The choice of solvent is critical, especially for compounds with acidic protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively dissolves the polar tricarboxylic acid and its hydroxyl protons are readily observable.
-
Weighing: Accurately weigh 15-20 mg of this compound.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆.
-
Homogenization: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.
-
Confirmation of Acidic Protons (Optional): To confirm the assignment of the -COOH protons, a D₂O exchange experiment can be performed. After acquiring initial spectra, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of the carboxylic acid proton signal confirms its identity[10].
NMR Data Acquisition Workflow
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer at a constant temperature (e.g., 298 K).
Caption: Standard workflow for comprehensive NMR-based structural elucidation.
-
¹H NMR: Acquire with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C{¹H} NMR: Use proton decoupling to simplify the spectrum and enhance signal intensity via the Nuclear Overhauser Effect (NOE)[11]. A sufficient number of scans is required due to the low natural abundance of ¹³C.
-
DEPT-135: Run this experiment to differentiate between CH, CH₂, and CH₃ groups[12].
-
gCOSY (gradient-selected COSY): This experiment reveals ¹H-¹H coupling networks[13].
-
gHSQC (gradient-selected HSQC): This experiment maps direct ¹H-¹³C one-bond correlations[14][15].
Spectral Data Analysis and Interpretation
The following tables summarize the predicted spectral data based on established chemical shift and coupling constant ranges for similar structural motifs.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| Ha | ~2.6 - 2.9 | dd | Jab, Jgem | Methylene (C1-H₂) |
| Hb | ~3.5 - 3.8 | m | Jab, Jbc, Jbd | Methine (C2-H) |
| Hc | ~5.8 - 6.1 | dd | Jcd (gem), Jbc (cis) | Vinylic (C4-H) |
| Hd | ~5.2 - 5.5 | dd | Jcd (gem), Jbd (trans) | Vinylic (C4-H) |
| -COOH | ~10 - 13 | br s | - | Carboxylic Acid Protons |
Causality of Chemical Shifts and Couplings:
-
-COOH Protons (10-13 ppm): These protons are highly deshielded and appear far downfield due to the electron-withdrawing nature of the carbonyl group and hydrogen bonding effects[10][16][17]. Their signal is often broad.
-
Vinylic Protons (Hc, Hd: 5.2-6.1 ppm): Protons attached to sp² hybridized carbons resonate in this characteristic downfield region[18][19].
-
Methine Proton (Hb: 3.5-3.8 ppm): This proton is on a carbon (C2) alpha to both a carboxylic acid and the C3 carbon, leading to significant deshielding.
-
Methylene Protons (Ha: 2.6-2.9 ppm): These protons are alpha to a carboxylic acid group, shifting them downfield from a typical alkane region[10].
-
Coupling Constants (J): The magnitude of J provides stereochemical information. For the vinyl group, we expect Jtrans (Hd-Hb) > Jcis (Hc-Hb), and a small Jgeminal (Hc-Hd)[20][21].
Predicted ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)
| Label | Predicted δ (ppm) | DEPT-135 | Assignment |
| C1 | ~35 - 45 | Negative | Methylene (-CH₂-) |
| C2 | ~45 - 55 | Positive | Methine (-CH-) |
| C3 | ~135 - 145 | Absent | Quaternary Alkene (=C<) |
| C4 | ~120 - 130 | Negative | Terminal Alkene (=CH₂) |
| C5, C6, C7 | ~170 - 185 | Absent | Carboxylic Acid (-COOH) |
Causality of Chemical Shifts:
-
Carboxylic Carbons (C5-C7: 170-185 ppm): These are the most deshielded carbons due to the direct attachment of two oxygen atoms. They resonate at a slightly higher field than ketones or aldehydes because of the resonance contribution from the second oxygen's lone pairs[22][23][24].
-
Alkenyl Carbons (C3, C4: 120-145 ppm): sp² hybridized carbons are significantly deshielded compared to sp³ carbons and appear in this characteristic range[11][25]. The substituted carbon (C3) will be further downfield than the terminal CH₂ carbon (C4).
-
Aliphatic Carbons (C1, C2: 35-55 ppm): These sp³ carbons are shielded relative to the sp² carbons. C2 is expected to be more downfield than C1 due to its position between two electron-withdrawing groups (a carboxyl group and the C3 quaternary carbon).
Correlative Analysis with 2D NMR
2D NMR spectra are essential for confirming the assignments made from 1D data.
Caption: Key COSY (solid red lines) and HSQC (dashed blue lines) correlations.
-
COSY Analysis: The COSY spectrum will display cross-peaks connecting coupled protons. We expect to see a correlation between the methylene protons (Ha) and the methine proton (Hb). Crucially, Hb will also show correlations to both vinylic protons (Hc and Hd), confirming the connectivity across the C1-C2 bond and the C2-C4 three-bond coupling.
-
HSQC Analysis: The HSQC spectrum will definitively link each proton to its attached carbon. We expect to see the following cross-peaks:
-
Ha (~2.7 ppm) ↔ C1 (~40 ppm)
-
Hb (~3.6 ppm) ↔ C2 (~50 ppm)
-
Hc (~5.9 ppm) & Hd (~5.3 ppm) ↔ C4 (~125 ppm) This provides unambiguous confirmation of the assignments for all protonated carbons in the molecule's backbone.
-
Conclusion
The structural elucidation of this compound requires a multi-faceted NMR approach. By systematically applying 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The protocols and interpretive logic presented in this note provide a robust framework for researchers to confidently characterize this and other structurally complex molecules. The combination of these experiments validates the proposed structure by establishing the carbon skeleton type (DEPT), the proton connectivity (COSY), and the direct C-H attachments (HSQC).
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Application Note: Elucidating the Molecular Architecture of 3-Butene-1,2,3-tricarboxylic acid via Fourier-Transform Infrared Spectroscopy
Abstract
This application note provides a comprehensive guide for the identification and characterization of the functional groups in 3-Butene-1,2,3-tricarboxylic acid using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings, a field-proven experimental protocol, and an in-depth guide to spectral interpretation. By explaining the causality behind experimental choices and providing a self-validating protocol, this note ensures technical accuracy and reproducibility.
Introduction: The Structural Significance of this compound
This compound (BTC), with the molecular formula C₇H₈O₆, is a polycarboxylic acid containing both saturated and unsaturated carbon centers.[1][2] Its structure, featuring three carboxylic acid groups and a terminal vinyl group, makes it a valuable building block in organic synthesis and polymer chemistry.[3] The reactivity and physical properties of BTC are dictated by the interplay of these functional groups. FTIR spectroscopy is an indispensable, non-destructive technique for verifying the chemical identity of such molecules by probing their characteristic molecular vibrations.[4] This method provides a unique molecular "fingerprint," allowing for the unambiguous identification of the key functional groups, namely the carboxylic acid (-COOH) and the carbon-carbon double bond (C=C).
Foundational Principles: Vibrational Modes of BTC
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites transitions between vibrational energy states.[4] The absorption frequencies are characteristic of the specific bonds and functional groups within the molecule. For this compound, the key vibrational modes are associated with its constituent functional groups.
Molecular Structure of this compound
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Data Analysis and Interpretation
The FTIR spectrum of this compound is characterized by the distinct absorption bands of its functional groups. The table below summarizes the expected peak assignments, which can be correlated with a reference spectrum.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity & Description |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Very Strong, Very Broad |
| 3100 - 3000 | =C-H Stretch | Alkene | Medium, Sharp |
| 2980 - 2850 | C-H Stretch | Alkane | Medium, Sharp |
| 1740 - 1690 | C=O Stretch | Carboxylic Acid | Strong, Sharp |
| 1650 - 1620 | C=C Stretch | Alkene | Medium to Weak, Sharp |
| 1440 - 1395 | O-H Bend | Carboxylic Acid | Medium |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |
| 995 - 905 | =C-H Bend (out-of-plane) | Alkene | Strong |
Detailed Spectral Interpretation
-
The O-H Stretch (3300-2500 cm⁻¹): The most recognizable feature is the extremely broad absorption band dominating the high-frequency region of the spectrum. This is a definitive indicator of the extensive hydrogen bonding between the three carboxylic acid groups.
-
The C-H Stretches (3100-2850 cm⁻¹): Within the broad O-H envelope, sharper peaks can be discerned. The peaks appearing just above 3000 cm⁻¹ are attributable to the stretching vibrations of the C-H bonds on the C=C double bond. Those just below 3000 cm⁻¹ arise from the sp³ hybridized C-H bonds in the molecule.
-
The Carbonyl (C=O) Stretch (~1700 cm⁻¹): A very strong and sharp absorption peak will be present around 1700 cm⁻¹. The presence of three such groups in the molecule contributes to the high intensity of this band. Its exact position can be influenced by both hydrogen bonding and electronic effects from the adjacent vinyl group.
-
The C=C and Bending Region (1650-900 cm⁻¹): A weaker band around 1640 cm⁻¹ is expected for the C=C stretching vibration. In the "fingerprint region," a strong band around 1200-1300 cm⁻¹ is due to the C-O stretching of the carboxylic acid, coupled with O-H bending. Additionally, strong, sharp peaks around 990 cm⁻¹ and 910 cm⁻¹ are characteristic of the out-of-plane C-H bending modes of the terminal vinyl group (-CH=CH₂).
Conclusion
FTIR spectroscopy is a powerful and efficient technique for the structural elucidation of this compound. By following the detailed KBr pellet protocol outlined in this application note, researchers can obtain high-quality, reproducible spectra. The characteristic absorption bands of the carboxylic acid (broad O-H stretch, strong C=O stretch) and the alkene (C=C and =C-H stretches) functional groups provide a definitive molecular fingerprint, enabling confident identification and quality assessment of the compound. This methodological guide serves as a valuable resource for scientists engaged in chemical synthesis, materials science, and pharmaceutical development.
References
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Kintek Press. (n.d.). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples. Retrieved January 21, 2026, from [Link]
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Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved January 21, 2026, from [Link]
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Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved January 21, 2026, from [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
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Ishida, H. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(26), 4931–4941. [Link]
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SpectraBase. (n.d.). cis-Aconitic acid. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). FT-IR spectroscopic analysis of itaconic acid–modified CS (CS-IA) membrane. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). The Fourier transform infrared spectrum of (a) itaconic acid (IA), acrylamide (AM), and sodium acrylsulfonate (SAS) (b) IA‐AM‐SAS. Retrieved January 21, 2026, from [Link]
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mass spectrometry analysis of 3-Butene-1,2,3-tricarboxylic acid and its derivatives
An Application Guide to the Mass Spectrometric Analysis of 3-Butene-1,2,3-tricarboxylic Acid and its Derivatives
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the analysis of this compound and its structurally related derivatives using mass spectrometry. Tricarboxylic acids, due to their high polarity, low volatility, and thermal lability, present significant analytical challenges.[1][2] This document outlines two robust methodologies: the primary recommended approach of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis, and an alternative, well-established Gas Chromatography-Mass Spectrometry (GC-MS) method requiring chemical derivatization. We will explore the causality behind key experimental choices, from sample preparation to instrument tuning, to provide researchers, scientists, and drug development professionals with a self-validating framework for accurate and reproducible quantification.
Introduction: The Analytical Challenge of Polar Tricarboxylic Acids
This compound (MW: 188.13 g/mol , Formula: C₇H₈O₆) is a polycarboxylic acid whose structure lends itself to applications such as a crosslinking monomer.[3][4][5] Its analysis, like that of other small organic acids found in metabolic pathways (e.g., the Krebs cycle), is complicated by its physicochemical properties.[1][6]
The primary hurdles in its mass spectrometric analysis include:
-
High Polarity & Hydrophilicity: This leads to poor retention on traditional reversed-phase liquid chromatography columns (e.g., C18), which are designed for non-polar analytes.[2][7]
-
Low Volatility: The multiple carboxylic acid groups form strong intermolecular hydrogen bonds, making the molecule non-volatile and thus unsuitable for direct GC analysis without chemical modification.[8]
-
Thermal Instability: Carboxylic acids can be prone to thermal degradation, such as decarboxylation, especially at the elevated temperatures used in GC inlets.[9]
-
Matrix Effects: In complex biological samples, endogenous compounds like salts and other metabolites can interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement.[10]
To overcome these challenges, the analytical strategy must be carefully selected. This guide will focus on LC-MS/MS as the gold standard for its sensitivity and specificity in analyzing polar compounds directly, while also providing a detailed protocol for GC-MS, a powerful alternative that leverages chemical derivatization to enable analysis.[2]
Principle of Analysis: Ionization and Fragmentation
The choice of mass spectrometry technique dictates how the analyte is ionized and fragmented for detection.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for LC-MS.[11][12] For acidic molecules like this compound, ESI is typically performed in negative ion mode . The acidic protons are easily abstracted in the ESI process, yielding a deprotonated molecule, or pseudomolecular ion, [M-H]⁻. For our target analyte, this corresponds to an ion with a mass-to-charge ratio (m/z) of 187.02. The minimal fragmentation during ionization preserves the molecular weight information, which is crucial for identification.[11]
-
Electron Ionization (EI): Used in GC-MS, EI is a "hard" ionization technique where high-energy electrons bombard the analyte. This causes extensive and reproducible fragmentation, creating a unique "fingerprint" mass spectrum that is excellent for structural elucidation and library matching. However, this high energy often obliterates the molecular ion peak for sensitive molecules. Derivatization is used to create a more stable and volatile version of the analyte that can survive the process and produce a clear fragmentation pattern.[8]
Workflow Visualization
The overall analytical process follows a logical sequence from sample receipt to final data interpretation. The choice between LC-MS and GC-MS represents a critical divergence in the workflow, primarily concerning the sample preparation stage.
Caption: Diverging workflows for LC-MS/MS and GC-MS analysis.
PART A: Protocol for LC-MS/MS Analysis
This method is recommended for its high throughput, sensitivity, and ability to analyze the target compound in its native state.
A1. Sample Preparation Protocol (Dilute-and-Shoot)
This protocol is suitable for relatively clean sample matrices. For complex biological samples, an additional Solid-Phase Extraction (SPE) cleanup step may be required.[10][13]
-
Solubilization: Accurately weigh or measure your sample. Dissolve/dilute it in a solution of 50:50 (v/v) Methanol:Water to achieve an estimated final concentration of approximately 1 mg/mL.
-
Dilution: Take 100 µL of this stock solution and dilute it with 900 µL of the 50:50 Methanol:Water solvent. This brings the concentration to ~100 µg/mL. Further dilutions may be necessary depending on instrument sensitivity. The goal is to have a final concentration in the low ng/mL to pg/mL range for detection.[2]
-
Vortex: Mix the diluted sample thoroughly for 15 seconds.
-
Filtration: Filter the sample using a 0.22 µm syringe filter. Crucially, use an MS-compatible filter material , such as hydrophilic PTFE, to prevent the introduction of extractable impurities that can interfere with the analysis.[14]
-
Transfer: Transfer the filtered sample into a 2 mL autosampler vial.
-
Blanks: Prepare several blank samples consisting of only the 50:50 Methanol:Water solvent to run between samples to prevent carry-over.[15]
A2. Instrumentation and Parameters
The following parameters are a robust starting point and should be optimized for your specific instrument.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
|---|---|---|
| System | UPLC/HPLC | Provides the necessary separation power. |
| Column | Waters Atlantis PREMIER BEH C18 AX (2.1 x 100 mm, 1.7 µm) or equivalent mixed-mode column | Mixed-mode columns provide superior retention for polar acidic compounds compared to standard C18 columns.[16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase helps to suppress ionization of the carboxylic acids, leading to better peak shape.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse/mixed-mode chromatography. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | Small injection volumes are standard for modern LC-MS systems. |
| Gradient | 0-1 min (5% B), 1-7 min (5-95% B), 7-8 min (95% B), 8-8.1 min (95-5% B), 8.1-10 min (5% B) | A gradient ensures that compounds with varying polarities are eluted effectively. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Rationale |
|---|---|---|
| System | Triple Quadrupole (QqQ) or QTOF MS | QqQ is ideal for targeted quantification (MRM), while QTOF provides high mass accuracy.[2][17] |
| Ionization Mode | ESI Negative | Best for forming [M-H]⁻ ions from acidic compounds.[18] |
| Capillary Voltage | 3.0 kV | Standard voltage to create a stable electrospray. |
| Desolvation Temp. | 450 °C | Must be high enough to desolvate droplets without thermally degrading the analyte. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Aids in the evaporation of solvent from the ESI droplets.[12] |
| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |
A3. Data Acquisition and Interpretation (MRM)
For quantitative analysis on a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is the preferred mode.[19] This involves selecting the precursor ion ([M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This is highly specific and reduces chemical noise.
Predicted Fragmentation Pathway
Caption: Plausible fragmentation ions from the [M-H]⁻ precursor.
Table 3: Proposed MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
|---|---|---|---|---|
| This compound | 187.02 | 143.03 | 15 | Quantifier (loss of CO₂) |
| this compound | 187.02 | 125.02 | 20 | Qualifier (loss of CO₂ + H₂O) |
Note: Collision energies are instrument-dependent and require optimization.
The presence of the analyte is confirmed if a peak is detected at the expected retention time with both the quantifier and qualifier transitions present at a consistent ratio.
PART B: Protocol for GC-MS Analysis
This method is a powerful alternative, particularly for structural confirmation, but requires a crucial derivatization step to make the analyte volatile.
B1. Derivatization Protocol (Silylation)
Silylation replaces the active acidic protons with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[20]
-
Sample Preparation: Prepare the sample as in steps A1.1 and A1.2.
-
Drying: Transfer 100 µL of the diluted sample to a GC vial insert. Evaporate the solvent completely to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. It is critical that no water remains , as it will react with the silylating reagent.
-
Reagent Addition: Add 50 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS as a catalyst. Add 50 µL of a dry, non-protic solvent like Pyridine or Acetonitrile to facilitate the reaction.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before injection. The sample is now ready for GC-MS analysis.
The resulting molecule is the tris-TMS ester of this compound, with a molecular weight of 404 g/mol .
B2. Instrumentation and Parameters
Table 4: Gas Chromatography Parameters
| Parameter | Value | Rationale |
|---|---|---|
| System | Gas Chromatograph with Autosampler | Standard for automated analysis. |
| Column | Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent | A low-polarity column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace analysis. |
| Oven Program | Initial 80 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) | A typical temperature program to separate analytes based on boiling point. |
Table 5: Mass Spectrometry Parameters
| Parameter | Value | Rationale |
|---|---|---|
| System | Single Quadrupole Mass Spectrometer | Sufficient for EI analysis and library matching. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization for GC-MS, provides reproducible fragmentation. |
| Ionization Energy | 70 eV | The industry standard energy for creating comparable mass spectra. |
| Source Temp. | 230 °C | Standard source temperature to prevent condensation. |
| Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | m/z 50 - 500 | Covers the expected fragments and the derivatized molecular ion. |
B3. Data Interpretation
The EI mass spectrum of the TMS-derivatized analyte will show characteristic fragments.
-
Molecular Ion ([M]⁺): A peak at m/z 404 may be weak or absent due to the high energy of EI.
-
[M-15]⁺: A strong peak at m/z 389, corresponding to the loss of a methyl group (•CH₃) from one of the TMS moieties. This is a very common and indicative fragment for TMS derivatives.[21]
-
m/z 73: A base peak or very abundant peak corresponding to the [Si(CH₃)₃]⁺ ion.
-
Other Fragments: Other significant ions may appear from the cleavage of the carbon backbone and further losses of TMS groups or parts thereof.
Identification is achieved by matching the obtained mass spectrum against a reference library or by manual interpretation of these characteristic fragmentation patterns.
Conclusion
The successful mass spectrometric analysis of this compound and its derivatives is highly achievable with the appropriate methodology. For high-throughput and sensitive quantification, LC-MS/MS in ESI negative mode is the superior choice, as it bypasses the need for derivatization. For robust structural confirmation and in laboratories where GC-MS is the standard for organic acid analysis, a silylation-based GC-MS method provides a reliable alternative. The protocols and principles detailed in this guide serve as a comprehensive starting point for developing and validating a method tailored to your specific research needs and instrumentation.
References
- Smith, K. M., & Rainville, P. (n.d.). Separation and Analysis of TCA Cycle Analytes by Mixed-Mode Chromatography Coupled with Mass Spectrometry.
- Casteels, M., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism.
- Su, S., et al. (n.d.). Analysis of metabolites from the tricarboxylic acid cycle for yeast and bacteria samples using gas chromatography mass spectrometry. Vrije Universiteit Amsterdam.
- Creative Proteomics. (n.d.). Organic Acid Analysis Service | LC-MS and GC-MS.
- Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column.
- Springer Nature Experiments. (n.d.).
- Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
- MDPI. (n.d.).
- Alfa Chemistry. (n.d.). CAS 26326-05-6 3-Butene-1,2,3-tricarboxylicacid.
- Theses. (n.d.). Mass spectrometric analysis of tricarboxylic acid cycle metabolites.
- Springer Link. (n.d.).
- Organomation. (n.d.).
- PubMed. (2013). Highlighting the tricarboxylic acid cycle: liquid and gas chromatography-mass spectrometry analyses of (13)C-labeled organic acids.
- PubChem. (n.d.). This compound.
- Clinical Tree. (2023).
- ResearchGate. (2025).
- ACS Publications. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups.
- SpecialChem. (n.d.). This compound - Polysciences.
- Mass Spectrometry Research Facility. (n.d.).
- Sigma-Aldrich. (n.d.).
- Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. PMC.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- Das, S., & Mandal, A. K. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC.
- PubMed Central. (n.d.). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS.
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Application Notes and Protocols for 3-Butene-1,2,3-tricarboxylic Acid in High-Performance Coatings and Adhesives
Foreword: Unlocking the Potential of a Multifunctional Crosslinker
To the researchers, scientists, and drug development professionals exploring the frontiers of polymer chemistry, this guide serves as a comprehensive technical resource on the applications of 3-Butene-1,2,3-tricarboxylic acid. While specific literature on this molecule is nascent, its unique structural combination of three carboxylic acid moieties and a terminal vinyl group presents a compelling platform for innovation in coatings and adhesives. This document provides a detailed exploration of its theoretical applications, grounded in the established principles of polymer science, and offers robust protocols to guide your experimental investigations. We will delve into its potential as a versatile crosslinking agent, capable of participating in both condensation/addition reactions and free-radical polymerization, paving the way for advanced dual-cure systems.
Introduction to this compound: A Molecule of Interest
This compound (BTA), with the chemical formula C₇H₈O₆, is a polycarboxylic acid distinguished by its dual functionality.[1][2] Its structure comprises a four-carbon backbone featuring three carboxyl groups and a terminal vinyl group. This unique arrangement makes it a prime candidate for creating highly crosslinked polymer networks, offering the potential for exceptional mechanical and chemical resistance properties in coatings and adhesives.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₈O₆ | [1][2] |
| Molecular Weight | 188.13 g/mol | [1] |
| CAS Number | 26326-05-6 | [2] |
| Appearance | White to off-white powder (typical for polycarboxylic acids) | Inferred |
| Functionality | Tricarboxylic acid, Vinyl | [1][2] |
The trifunctional carboxylic acid nature of BTA allows it to act as a potent crosslinker for a variety of polymer resins, including those with hydroxyl and epoxy functionalities. Concurrently, the vinyl group can participate in free-radical polymerization, which can be initiated by thermal or photochemical means. This dual-curing capability is a significant advantage, offering formulators greater control over the curing process and the final properties of the material.[3]
The Chemistry of Crosslinking: A Dual-Pronged Approach
The efficacy of this compound as a crosslinking agent stems from two distinct chemical pathways:
Carboxyl Group Reactions: Building the Primary Network
The three carboxylic acid groups of BTA can readily react with complementary functional groups in polymer binders, such as:
-
Hydroxyl Groups: Through esterification reactions with polyols (e.g., in polyester or acrylic resins), BTA can form a robust polyester network. This reaction is typically catalyzed by acid or organometallic catalysts at elevated temperatures.
-
Epoxy Groups: BTA can react with epoxy resins via a ring-opening addition reaction. This process can be initiated thermally or with the aid of catalysts like tertiary amines, leading to the formation of a highly crosslinked structure with excellent chemical resistance.
Vinyl Group Polymerization: Enhancing Performance through a Secondary Cure
The terminal vinyl group of BTA provides a secondary mechanism for crosslinking through free-radical polymerization. This can be initiated by:
-
Thermal Initiators: Peroxides or azo compounds can be used to initiate polymerization at elevated temperatures.
-
Photoinitiators: Upon exposure to UV radiation, photoinitiators generate free radicals that trigger the polymerization of the vinyl groups. This allows for rapid, on-demand curing.
This dual-curing capability opens the door to innovative "hybrid" curing systems, where an initial thermal cure can be followed by a UV cure to achieve a high degree of crosslinking and enhanced surface properties.
Application in High-Performance Coatings
The unique properties of this compound make it a promising candidate for formulating a new generation of high-performance coatings with superior durability, chemical resistance, and tunable properties.
Proposed Mechanism in a Coating Formulation
In a typical coating formulation, BTA can be incorporated as a crosslinking agent for a primary binder resin, such as a hydroxyl-functional acrylic or polyester resin. The carboxylic acid groups of BTA will react with the hydroxyl groups of the binder upon thermal curing, forming a primary crosslinked network. If a photoinitiator is also included in the formulation, a subsequent UV cure can initiate the polymerization of the vinyl groups, creating a secondary, interpenetrating network. This dual-cure process can lead to coatings with exceptional hardness, scratch resistance, and solvent resistance.
Caption: A typical workflow for a dual-cure adhesive using BTA.
Protocol for a Two-Part Epoxy Adhesive
This protocol describes the formulation and testing of a two-part epoxy adhesive utilizing this compound as a hardener.
Materials:
| Component | Supplier | Purpose |
| Part A | ||
| Bisphenol A diglycidyl ether (DGEBA) based epoxy resin | Hexion | Primary Binder |
| Fumed Silica | Cabot | Rheology Modifier |
| Part B | ||
| This compound | BOC Sciences | Hardener |
| Tertiary Amine Catalyst (e.g., DMP-30) | Sigma-Aldrich | Curing Accelerator |
| Photoinitiator (optional, for dual cure) | BASF | UV Curing Initiator |
Formulation Table (Parts by Weight):
| Component | Formulation C (wt%) |
| Part A | |
| DGEBA Epoxy Resin | 97.0 |
| Fumed Silica | 3.0 |
| Part B | |
| This compound | 95.0 |
| DMP-30 | 5.0 |
| Mix Ratio (A:B) | 100 : 30 (by weight) |
Procedure:
-
Preparation of Parts:
-
Part A: In a suitable container, thoroughly mix the DGEBA epoxy resin and fumed silica until a homogeneous paste is formed.
-
Part B: In a separate container, blend the this compound and the tertiary amine catalyst. If a dual-cure system is desired, the photoinitiator can be incorporated into Part B.
-
-
Application and Curing:
-
Thoroughly mix Part A and Part B in the specified ratio until a uniform color and consistency are achieved.
-
Apply the mixed adhesive to the substrates to be bonded.
-
Cure the bonded assembly at 80-120°C for 1-2 hours. For a dual-cure system, an initial UV exposure can be used to achieve rapid handling strength, followed by a thermal post-cure.
-
Performance Evaluation:
| Test | ASTM/ISO Standard | Purpose |
| Lap Shear Strength | ISO 4587 / ASTM D1002 | To determine the shear strength of the adhesive bond. [4][5] |
| T-Peel Strength (for flexible substrates) | ISO 11339 / ASTM D1876 | To measure the peel resistance of the adhesive. [5] |
| Impact Strength | ASTM D950 | To evaluate the adhesive's resistance to shock loading. |
| Glass Transition Temperature (Tg) | ASTM E1640 (TMA) or E1356 (DSC) | To determine the thermal properties of the cured adhesive. |
Safety and Handling
As with all chemicals, proper safety precautions should be observed when handling this compound and the formulated coatings and adhesives. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All work should be conducted in a well-ventilated area or under a fume hood.
Conclusion and Future Outlook
This compound stands as a promising, yet underexplored, building block for advanced coatings and adhesives. Its dual-functionality offers a unique platform for the development of high-performance materials with tailored properties. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile molecule. Further research into optimizing formulations, curing conditions, and exploring its use in other polymer systems will undoubtedly unlock new and exciting applications.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Coatings Testing and Characterization: ASTM Standards for Measuring Viscosity. American Coatings Association. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of High-Purity 3-Butene-1,2,3-tricarboxylic Acid
Welcome to the technical support center for the synthesis of high-purity 3-Butene-1,2,3-tricarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this specialized molecule. Given the limited specific literature on this compound, this document provides a proposed synthetic pathway based on established organic chemistry principles, alongside a comprehensive troubleshooting guide and frequently asked questions to address potential challenges in the laboratory.
Part 1: Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a two-step process: a Michael addition to construct the carbon skeleton, followed by hydrolysis to yield the final tricarboxylic acid.
Overall Reaction Scheme:
Caption: Potential decarboxylation side reaction.
To minimize decarboxylation:
-
Use mild acidification conditions: Add acid slowly at low temperatures during the workup.
-
Avoid excessive heating: Once the tricarboxylic acid is formed, avoid prolonged heating, especially in acidic conditions.
Purification
Question: I am having difficulty purifying the final product. What are the recommended methods?
Answer:
Purifying polycarboxylic acids can be challenging due to their high polarity and potential for intramolecular hydrogen bonding.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. [1][2]A suitable solvent system would be one in which the tricarboxylic acid is soluble at high temperatures but sparingly soluble at low temperatures. Water, or a mixed solvent system like ethanol/water or acetone/water, could be a good starting point.
-
Column Chromatography: While challenging for highly polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile with a small amount of acid like formic acid) can be effective.
-
Derivatization: If direct purification is problematic, consider converting the crude acid to its methyl or ethyl ester, purifying the less polar triester by standard silica gel chromatography, and then hydrolyzing the purified triester.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for this synthesis? A1: Standard laboratory safety procedures should be followed. Sodium ethoxide and potassium tert-butoxide are corrosive and moisture-sensitive. The hydrolysis step involves strong acids and bases. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: How can I monitor the progress of the reactions? A2: Thin-layer chromatography (TLC) can be used to monitor the disappearance of starting materials and the appearance of the product in the Michael addition step. For the hydrolysis step, TLC or HPLC can be used to track the conversion of the tetraester to the tricarboxylic acid.
Q3: What analytical techniques are best for characterizing the final product? A3: A combination of techniques should be used for full characterization:
-
NMR Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule. The carboxylic acid protons typically appear as a broad singlet between 10-12 ppm in the 1H NMR spectrum. [3]The presence of the vinyl group should also be evident.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid dimers (around 2500-3300 cm-1) and the C=O stretch (around 1700-1725 cm-1). [3]* High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the final product. [4][5][6][7]An acidic mobile phase on a C18 column is a common setup for analyzing organic acids. [6][7] Q4: Could the double bond in the final product isomerize? A4: Yes, there is a possibility of isomerization of the β,γ-unsaturated acid to the more thermodynamically stable α,β-unsaturated isomer, especially under harsh acidic or basic conditions, or upon heating. [8][9]It is crucial to use mild workup and purification conditions to minimize this side reaction. The position of the double bond can be confirmed by NMR spectroscopy.
References
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- 9. researchgate.net [researchgate.net]
preventing side reactions during the synthesis of 3-Butene-1,2,3-tricarboxylic acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Butene-1,2,3-tricarboxylic acid.[1][2][3][4] It addresses common side reactions and offers troubleshooting strategies to optimize synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction mixture is turning into a solid mass. What is causing this unwanted polymerization and how can I prevent it?
A1: The solidification of your reaction mixture is a clear indication of unwanted and premature polymerization. As an α,β-unsaturated ester, this compound and its ester derivatives are highly susceptible to free-radical polymerization.[5] This can be initiated by factors such as heat, light, or trace impurities that can generate radicals.[5]
Troubleshooting Guide: Polymerization Prevention
-
Introduction of Polymerization Inhibitors: The most effective way to prevent this is by using a polymerization inhibitor. These compounds act as radical scavengers, neutralizing the free radicals that initiate the polymerization chain.[5][6]
-
Common Inhibitors: Phenolic compounds like hydroquinone (HQ), its monomethyl ether (MEHQ), and butylated hydroxytoluene (BHT) are widely used and effective.[5]
-
Recommended Concentration: Inhibitors are typically added in parts-per-million (ppm) quantities. For instance, BHT is often used at a concentration of 0.01% by weight.[5] The precise amount will depend on your specific reaction conditions and the desired stability.
-
-
Strict Temperature Control: Elevated temperatures can accelerate polymerization. It is crucial to maintain the recommended temperature for your specific protocol and avoid overheating.
-
Inert Atmosphere: Conducting the synthesis under an inert atmosphere, such as nitrogen or argon, can help prevent polymerization initiated by atmospheric oxygen.
Q2: I'm observing the formation of a significant isomeric impurity. What is it and how can I minimize it?
A2: A common side reaction is the isomerization of the double bond from the terminal position (3-butene) to the more thermodynamically stable internal position, forming 2-butene-1,2,3-tricarboxylic acid. This can be catalyzed by heat or the presence of acid.[7][8]
Troubleshooting Guide: Isomerization Control
-
Catalyst Choice and Control: If your synthesis involves an acid catalyst, its strength and concentration can influence the rate of isomerization. Using a milder acid or a heterogeneous acid catalyst that can be easily removed may be beneficial.
-
Temperature Management: Isomerization is often favored at higher temperatures.[7] Running the reaction at the lowest effective temperature can help to minimize the formation of the undesired isomer.
-
Reaction Time: Prolonged reaction times can lead to a higher proportion of the thermodynamically favored isomer. Monitor the reaction progress and stop it as soon as a satisfactory yield of the desired product is achieved.
Q3: What are the key considerations for the workup and purification of this compound to avoid side reactions?
A3: The workup and purification stages are critical for obtaining a pure product and avoiding the side reactions discussed above.
Troubleshooting Guide: Workup and Purification
-
Neutralization: If your reaction is conducted under acidic or basic conditions, it is important to carefully neutralize the mixture before purification. This will help to prevent acid or base-catalyzed isomerization and polymerization.
-
Aqueous Extraction: Use a suitable organic solvent to extract the product from the aqueous layer. Ensure that the pH of the aqueous layer is adjusted to optimize the partitioning of the carboxylic acid into the organic phase.
-
Distillation Under Reduced Pressure: If you are purifying the product by distillation, it is highly recommended to perform it under reduced pressure. This will lower the boiling point and minimize thermal stress on the molecule, reducing the risk of polymerization and isomerization.
-
Addition of Inhibitors During Storage: For long-term storage, it is advisable to add a small amount of a polymerization inhibitor, such as BHT, to the purified product.[5]
Experimental Protocols & Data
Data Summary Table for Preventing Side Reactions
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | As low as effectively possible | Minimizes thermal polymerization and isomerization.[7] |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxygen-initiated polymerization. |
| Polymerization Inhibitor | 0.01% BHT (or similar) | Scavenges free radicals to prevent polymerization.[5] |
| Catalyst | Mild, easily removable | Reduces the likelihood of acid-catalyzed isomerization.[8] |
| Purification | Vacuum Distillation | Lowers boiling point to prevent thermal degradation. |
Visualizing Key Concepts
To aid in understanding the challenges in synthesizing this compound, the following diagrams illustrate the primary side reactions.
Caption: Unwanted polymerization of the desired product.
Caption: Isomerization to a more stable conjugated system.
References
- EP1233937B1 - Inhibition of polymerization of unsaturated monomers - Google Patents.
-
Reactions and Mechanisms - Master Organic Chemistry. URL: [Link]
-
This compound | C7H8O6 | CID 592363 - PubChem. URL: [Link]
-
Relative Stability of Carboxylic Acid Derivatives - YouTube. URL: [Link]
-
The isomerization of cis- and trans-2-butene - digipac.ca. URL: [Link]
-
Isomerization of cis-2-butene and trans-2-butene catalyzed by acid- and ion-exchanged smectite-type clays | Request PDF - ResearchGate. URL: [Link]
-
Zr6O8 Node-Catalyzed Butene Hydrogenation and Isomerization in the Metal–Organic Framework NU-1000 - OSTI. URL: [Link]
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Protecting Groups for Carboxylic acid - YouTube. URL: [Link]
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Organic Chemistry Some Basic Principles And Techniques Class 11 Chemistry Chapter 8 CBSE Notes - 2025-26 - Vedantu. URL: [Link]
-
Effect of Fatty Acid Polyunsaturation on Synthesis and Properties of Emulsion Polymers Based on Plant Oil-Based Acrylic Monomers - PubMed. URL: [Link]
- CN103224444A - Method for synthesizing 3-methyl-3-butene-1-ol by two-step method - Google Patents.
-
How Do Polymerization Inhibitors Work? - Chemistry For Everyone - YouTube. URL: [Link]
-
Synthesis and Characterization of Polyurethanes from Residual Palm Oil with High Poly-Unsaturated Fatty Acid Oils as Additive - MDPI. URL: [Link]
-
But-1-ene-1,2,4-tricarboxylic acid | C7H8O6 | CID 5280640 - PubChem. URL: [Link]
-
Reaction data for the isomerization of 1-butene at (a) 100 °C (b) 200... - ResearchGate. URL: [Link]
-
The Journal of Organic Chemistry Vol. 91 No. 2 - ACS Publications. URL: [Link]
-
How do you convert 1-butene into butanoic acid? - Quora. URL: [Link]
-
2-Aminopropane-1,2,3-tricarboxylic acid: Synthesis and co-crystallization with the class A beta-lactamase BS3 of Bacillus licheniformis - PubMed. URL: [Link]
-
Additional Problems 20 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. URL: [Link]
-
Trimesic acid - Wikipedia. URL: [Link]
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- 9. quora.com [quora.com]
Technical Support Center: Purification of 3-Butene-1,2,3-tricarboxylic Acid
Welcome to the technical support guide for 3-Butene-1,2,3-tricarboxylic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification of this highly polar molecule. The inherent nature of this compound, possessing three carboxylic acid moieties and a reactive alkene functional group, presents unique purification hurdles that demand a nuanced approach beyond standard protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for this compound.
Q1: What are the primary recommended purification techniques for this compound?
A1: Due to its solid nature and high polarity, the most effective purification techniques are recrystallization and advanced chromatographic methods.
-
Recrystallization: This is the preferred first-line approach for removing major impurities, especially if the crude material is semi-crystalline. The principle relies on the difference in solubility between the target compound and its impurities in a selected solvent system.[1] Carboxylic acids often exhibit good crystallization behavior.[2]
-
Chromatography: For removing persistent or structurally similar impurities, chromatography is necessary. Given the compound's high polarity, standard reversed-phase HPLC is often challenging.[3][4] Specialized techniques like mixed-mode or ion-exchange chromatography are typically required for effective separation.[4]
Q2: How do I select an appropriate solvent for the recrystallization of this tricarboxylic acid?
A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1] For a highly polar compound like this compound, polar protic solvents are a good starting point.
-
Initial Screening: Test solubility in small quantities with solvents like water, ethanol, or acetic acid. Water is often a good choice for poly-functional acids.[2]
-
Mixed-Solvent Systems: If the compound is too soluble in one solvent (e.g., hot ethanol) and insoluble in another (e.g., hexane), a mixed-solvent system is ideal. Dissolve the compound in a minimal amount of the "good" hot solvent, then slowly add the "poor" solvent (the anti-solvent) until the solution becomes cloudy (the saturation point). Re-heat to clarify and then allow to cool slowly. A common pairing is a polar solvent with a non-polar one, such as ethanol/hexane or water/acetone.
Q3: What are the likely impurities I might encounter?
A3: Impurities will largely depend on the synthetic route. While specific synthesis for this exact molecule is not detailed, analogous syntheses for related polycarboxylic acids often start from smaller organic acids or anhydrides.[5] Potential impurities could include:
-
Unreacted Starting Materials: Such as precursors like succinic or maleic anhydride derivatives.
-
Byproducts of Isomerization: The double bond could potentially migrate under certain pH or thermal conditions, leading to isomeric impurities.
-
Inorganic Salts: From reagents used during synthesis or pH adjustments.
-
Solvent Residues: Trapped solvent molecules within the crude solid.
Q4: How can I definitively assess the purity of my final product?
A4: A combination of analytical techniques is essential for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the chemical structure and identifying organic impurities.[6] The presence of unexpected signals or incorrect integration ratios indicates impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying purity. A method using a polar-embedded C18 column or a mixed-mode column with a UV detector is recommended.[7] A pure sample should yield a single, sharp peak.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (188.13 g/mol ).[8]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (C=O for carboxyl, C=C for alkene).[6]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem: My recrystallization resulted in a very low yield. What went wrong?
-
Causality: A low yield typically indicates that the compound remains significantly soluble in the solvent even at low temperatures. This can be caused by using an inappropriate solvent, using an excessive volume of solvent, or not allowing sufficient time for crystallization.
-
Solution Path:
-
Reduce Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Supersaturation is key to good crystal formation upon cooling.
-
Change Solvent System: If the yield is still low, your chosen solvent is likely too effective. Switch to a solvent in which the compound is less soluble, or move to a mixed-solvent system as described in FAQ Q2.
-
Increase Cooling Time & Decrease Temperature: Allow the solution to cool slowly to room temperature and then place it in a 0-4 °C refrigerator or ice bath for several hours to maximize precipitation.
-
Recover from Mother Liquor: Concentrate the remaining solution (the mother liquor) by 50-75% and cool again to try and recover a second crop of crystals. Be aware that this second crop may be of lower purity.
-
Problem: The compound "oiled out" as a liquid instead of forming solid crystals. How do I fix this?
-
Causality: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature that is still above its melting point, or when the concentration of impurities is too high, disrupting the crystal lattice formation.[2] Rapid cooling of a highly supersaturated solution can also induce this.
-
Solution Path:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to reduce the level of supersaturation.
-
Slow Down the Cooling Process: This is critical. Allow the flask to cool very slowly on the benchtop, insulated if necessary, to give the molecules adequate time to orient themselves into a crystal lattice. Do not place it directly in an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure solid, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Problem: I see persistent impurities in my NMR spectrum after one round of recrystallization. What is the next step?
-
Causality: This indicates that the impurities have very similar solubility properties to your target compound in the chosen solvent system, causing them to co-crystallize.
-
Solution Path:
-
Perform a Second Recrystallization: A second attempt using a different solvent system may be effective. The impurity may have different solubility in a new solvent.
-
Utilize an Acid-Base Extraction: If the impurities are not acidic, you can perform a liquid-liquid extraction. Dissolve the crude solid in a suitable organic solvent (like ethyl acetate), wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate and move your tricarboxylic acid into the aqueous layer. The non-acidic impurities will remain in the organic layer. Afterward, re-acidify the aqueous layer with HCl to precipitate your purified product, which can then be filtered and recrystallized.
-
Move to Chromatography: If the above methods fail, the impurities are likely structurally very similar. Column chromatography is the necessary next step.
-
Problem: My compound shows poor retention and significant peak tailing in Reverse-Phase HPLC on a standard C18 column.
-
Causality: Highly polar organic acids often exhibit poor affinity for the nonpolar stationary phase of traditional C18 columns.[3][4] Peak tailing can also occur due to unwanted interactions between the acidic carboxyl groups and residual silanols on the silica support.
-
Solution Path:
-
Use a Polar-Embedded or AQ-type Column: These columns are designed to be compatible with highly aqueous mobile phases and offer better retention for polar compounds.[7][9]
-
Employ a Mixed-Mode Column: This is a highly effective solution. A column that combines reversed-phase and anion-exchange properties will provide multiple retention mechanisms, significantly improving peak shape and retention time for polar acids.[3]
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% phosphoric or formic acid) will ensure the carboxylic acid groups are fully protonated (in their neutral form), which can improve retention on a C18 phase and reduce peak tailing.[7]
-
Consider HILIC: Hydrophilic Interaction Chromatography (HILIC) is another alternative designed specifically for the retention of very polar analytes that are not well-retained by reversed-phase methods.
-
Section 3: Detailed Experimental Protocols
Protocol 3.1: Step-by-Step Recrystallization Workflow
Safety Precaution: this compound is a skin and eye irritant.[6][8] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.
-
Solvent Selection: Based on prior small-scale tests, select an appropriate single or mixed-solvent system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities (like dust or inorganic salts) are visible in the hot solution, perform a hot filtration. Quickly pour the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.
-
Crystal Maximization: Once the flask has reached room temperature, place it in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 3.2: General Strategy for Chromatographic Purification
-
Column Selection: Choose a mixed-mode reversed-phase/anion-exchange column for the best performance. An alternative is a polar-embedded C18 column.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Method Development:
-
Start with a high aqueous composition (e.g., 95% A, 5% B).
-
Run a gradient elution to determine the approximate solvent composition required to elute the compound (e.g., a linear gradient from 5% B to 95% B over 20 minutes).
-
Based on the gradient run, develop an isocratic or shallow gradient method that provides good separation between your product and any impurities.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging the column.
-
Analysis: Inject the sample and monitor the elution profile using a UV detector (a low wavelength, e.g., 210 nm, is usually effective for carboxylic acids lacking a strong chromophore).
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
Section 4: Visual Workflows
Diagram 4.1: Purification Strategy Decision Tree
This diagram outlines a logical path for selecting the appropriate purification method based on the initial purity of your crude material.
A decision tree for selecting a purification strategy.
Section 5: Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | but-3-ene-1,2,3-tricarboxylic acid | [8] |
| Molecular Formula | C₇H₈O₆ | [8][10] |
| Molecular Weight | 188.13 g/mol | [8] |
| CAS Number | 26326-05-6 | [8][10][11] |
| Hydrogen Bond Donors | 3 | [8] |
| Hydrogen Bond Acceptors | 6 | [8] |
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent Type | Examples | Rationale |
| Polar Protic | Water, Ethanol | Good for dissolving polar compounds, especially at high temperatures. High polarity matches the three carboxyl groups. |
| Polar Aprotic | Acetone, Ethyl Acetate | Can be effective, often used as the "good" solvent in a mixed pair. |
| Non-polar | Hexane, Toluene | Used as the "poor" solvent (anti-solvent) to induce crystallization from a more polar solution. |
| Acidic | Acetic Acid | Can be a good solvent for carboxylic acids, but can be difficult to remove completely.[12] |
Section 6: References
-
NCERT. (2022). Methods of Purification of Organic Compounds. NCERT Solutions for Class 11 Chemistry Chapter 12.
-
Coussan, S., et al. (2025). Hydration of 3-Methyl-1,2,3-butanetricarboxylic Acid Evidenced by Matrix-Isolation Infrared Spectroscopy. ResearchGate. [Link]
-
MDPI. (2023). Preparation and Characterization of di- and Tricarboxylic Acids-Modified Arabinogalactan Plasticized Composite Films. MDPI. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. Propane-1,2,3-tricarboxylic acid. Wikipedia. [Link]
-
Google Patents. (2007). Purification of carboxylic acids by complexation with selective solvents.
-
LCGC International. Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions. [Link]
-
Agilent. (2017). Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies. [Link]
-
Peuhkurinen, K. J. (1984). Elimination and replenishment of tricarboxylic acid-cycle intermediates in myocardium. Biochemical Journal. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Shimadzu. (2018). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Scientific Instruments. [Link]
-
University of California, Davis. Recrystallization and Crystallization. Chem 118L. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Google Patents. (2002). Purification and recovery of dicarboxylic acids using melt crystallization.
-
Pazdera, P., & Šimbera, J. Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Masaryk University. [Link]
-
Google Patents. (2012). Synthesis method of 3-butyne-1-ol.
-
ChemBK. butane-1,2,4-tricarboxylic acid. [Link]
-
Wikipedia. Acetic acid. Wikipedia. [Link]
-
Quora. (2017). Which is correct: propane 1, 2, 3 tricarboxylic acid or 3 carboxy pentane 1,5 dicarboxylic acid?. [Link]
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- 10. scbt.com [scbt.com]
- 11. This compound | 26326-05-6 [chemicalbook.com]
- 12. Acetic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Stability of Polymers Derived from 3-Butene-1,2,3-tricarboxylic Acid
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with polymers derived from 3-Butene-1,2,3-tricarboxylic acid (BTA). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of these unique polymers. Our goal is to equip you with the foundational knowledge and practical protocols to overcome common challenges in your experimental workflows.
Introduction to BTA-Derived Polymers and Their Stability
Polymers synthesized from this compound are of growing interest due to their high functionality. The presence of multiple carboxylic acid groups and a reactive alkene moiety allows for the creation of polymers with tunable properties, such as pH-responsiveness and the potential for post-polymerization modification and cross-linking.[1] However, these same functional groups can also be susceptible to various degradation pathways, impacting the material's long-term stability and performance.
This guide will address the primary modes of degradation—thermal, oxidative, and hydrolytic—and provide actionable strategies to mitigate these effects.
Part 1: Frequently Asked Questions (FAQs) about Polymer Stability
Here we address common questions that arise during the synthesis, processing, and application of BTA-derived polymers.
Q1: My BTA-derived polymer is showing signs of discoloration (yellowing) after synthesis and purification. What is the likely cause?
A1: Yellowing is a common indicator of thermal degradation or oxidation. During polymerization, especially if conducted at elevated temperatures, side reactions can lead to the formation of chromophores. The residual double bond from the butene group can also be a site for oxidative degradation, which is often accelerated by heat and light.
-
Causality: The combination of heat and oxygen can initiate radical chain reactions, leading to the formation of conjugated systems that absorb visible light, appearing yellow. For polycarboxylic acids, thermal stress can also lead to the formation of anhydrides, which may alter the polymer's oxidative stability.[2]
-
Recommendation:
-
Optimize Reaction Temperature: Lower the polymerization temperature if possible. If using a radical initiator, select one with a lower decomposition temperature.
-
Inert Atmosphere: Conduct the polymerization and any subsequent high-temperature processing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Antioxidant Addition: Consider the addition of a small amount of a hindered phenolic antioxidant during polymerization or processing to scavenge free radicals.[3][4]
-
Q2: I've observed a decrease in the molecular weight of my polymer over time, even during storage at room temperature. What degradation mechanism is at play?
A2: A decrease in molecular weight suggests chain scission, which for a polyester-type BTA polymer, is most likely due to hydrolysis. The carboxylic acid and any potential ester linkages within the polymer backbone are susceptible to cleavage by water molecules.[5][6][7]
-
Causality: The ester bonds in the polymer backbone can be attacked by water, leading to the formation of a carboxylic acid and an alcohol, effectively breaking the polymer chain. This process can be catalyzed by acidic or basic conditions. The high concentration of carboxylic acid groups in BTA-derived polymers can autocatalyze this degradation.
-
Recommendation:
-
Thorough Drying: Ensure the polymer is scrupulously dried after synthesis and before storage.
-
Desiccated Storage: Store the polymer in a desiccator or under a dry, inert atmosphere to protect it from ambient moisture.
-
pH Control: If the polymer is in solution, ensure the pH is neutral and buffered, as both acidic and basic conditions can accelerate hydrolysis.
-
Q3: My polymer film has become brittle and lost its mechanical strength after a short period. How can I improve its durability?
A3: Brittleness is often a consequence of chain scission or excessive cross-linking. While some cross-linking is desirable for improving mechanical properties, uncontrolled cross-linking can lead to a rigid, brittle material.
-
Causality:
-
Chain Scission: As described in Q2, hydrolytic or oxidative degradation can shorten polymer chains, reducing entanglement and leading to a loss of flexibility.
-
Uncontrolled Cross-linking: The residual alkene groups in the BTA monomer units can undergo unwanted cross-linking reactions when exposed to heat, UV light, or certain reactive species.
-
-
Recommendation:
-
Controlled Cross-linking: To enhance stability without inducing brittleness, consider a controlled cross-linking strategy. This can be achieved by reacting the pendant carboxylic acid groups with a suitable cross-linking agent, such as a diol or a diamine, to form a stable, flexible network.[8][9] The alkene groups can also be targeted for cross-linking using thiol-ene click chemistry, which is highly efficient and proceeds under mild conditions.[1][10]
-
UV Stabilizers: If the material is exposed to light, the addition of a UV absorber or a hindered amine light stabilizer (HALS) can prevent UV-induced degradation and cross-linking.[11]
-
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a systematic approach to diagnosing and solving specific problems you may encounter in the lab.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Inconsistent Polymerization Results (Varying Molecular Weight/Viscosity) | 1. Moisture Contamination: Water can interfere with many polymerization reactions. 2. Inhibitor Presence: Residual inhibitors from the monomer can affect initiation. 3. Oxygen Inhibition: For radical polymerizations, oxygen can scavenge radicals. | 1. Dry Monomers & Solvents: Ensure all reagents are thoroughly dried before use. 2. Purify Monomer: Pass the monomer through a column of basic alumina to remove inhibitors. 3. Degas Reaction Mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas to remove dissolved oxygen. |
| Poor Solubility of the Final Polymer | 1. Excessive Cross-linking: Uncontrolled side reactions may have occurred. 2. High Molecular Weight: The polymer may be too large to dissolve in the chosen solvent. 3. Intramolecular Hydrogen Bonding: The numerous carboxylic acid groups can form strong internal hydrogen bonds. | 1. Revisit Polymerization Conditions: Lower the reaction temperature or time to minimize side reactions.[12] 2. Adjust Stoichiometry: Use a chain transfer agent to control molecular weight. 3. Use a More Polar Solvent: Try solvents like DMSO or DMF. Gentle heating can also help, but monitor for degradation. The presence of carboxylic acid groups can also render the polymer water-soluble at certain pH values.[1] |
| Gel Formation During Polymerization | 1. Premature Cross-linking: The alkene group on the BTA monomer may be participating in the polymerization, leading to a branched or cross-linked structure. 2. High Monomer Concentration: This increases the probability of intermolecular reactions. | 1. Protecting Groups: Consider protecting the alkene group during polymerization and deprotecting it later for controlled cross-linking. 2. Lower Monomer Concentration: Perform the polymerization in a more dilute solution.[13] 3. Control Temperature: Runaway reactions can lead to gelation; ensure adequate temperature control. |
Part 3: Experimental Protocols for Stability Enhancement
Here are detailed methodologies for key experiments aimed at improving the stability of your BTA-derived polymers.
Protocol 1: Thermal Stabilization using a Hindered Phenolic Antioxidant
This protocol describes the incorporation of an antioxidant to mitigate thermal-oxidative degradation during processing.
-
Selection of Antioxidant: Choose a high-molecular-weight hindered phenolic antioxidant (e.g., Irganox 1010) to ensure low volatility during processing.
-
Preparation of Polymer-Antioxidant Blend:
-
Dissolve the BTA-derived polymer in a suitable solvent (e.g., THF, acetone) to create a 10% (w/v) solution.
-
Dissolve the antioxidant in a small amount of the same solvent.
-
Add the antioxidant solution to the polymer solution to achieve a final concentration of 0.1-0.5% (w/w) of antioxidant relative to the polymer.
-
Stir the mixture for 1-2 hours to ensure homogeneity.
-
-
Solvent Removal:
-
Cast the solution into a petri dish or onto a flat surface to form a film.
-
Allow the solvent to evaporate slowly in a fume hood, followed by drying under vacuum at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.
-
-
Analysis:
-
Perform Thermogravimetric Analysis (TGA) on both the stabilized and unstabilized polymer samples. The stabilized polymer should exhibit a higher onset temperature of decomposition.[14][15]
-
Age the samples in an oven at an elevated temperature (e.g., 80 °C) and periodically check for discoloration or changes in mechanical properties.
-
Protocol 2: Improving Hydrolytic Stability via Cross-linking
This protocol outlines a method for cross-linking the polymer to create a more robust and water-resistant network.
-
Selection of Cross-linker: Choose a di-functional molecule that can react with the carboxylic acid groups, such as a diol (e.g., 1,4-butanediol) or a diamine. The length of the cross-linker can be varied to control the flexibility of the final material.
-
Cross-linking Reaction:
-
Dissolve the BTA-derived polymer in an appropriate solvent (e.g., DMF).
-
Add the cross-linking agent in a specific molar ratio relative to the carboxylic acid groups (e.g., 1:10 cross-linker to -COOH).
-
Add a carbodiimide coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) to facilitate the ester or amide bond formation.
-
Stir the reaction at room temperature for 24-48 hours.
-
-
Purification:
-
Precipitate the cross-linked polymer in a non-solvent (e.g., water or methanol).
-
Wash the precipitate several times to remove unreacted reagents.
-
Dry the cross-linked polymer under vacuum.
-
-
Analysis:
-
Swelling Test: Immerse a known weight of the dried cross-linked polymer in water. After 24 hours, remove the sample, blot away excess surface water, and weigh it again. The degree of swelling will be significantly lower than that of the non-cross-linked polymer, indicating improved hydrolytic stability.
-
Degradation Study: Monitor the molecular weight of the polymer in an aqueous solution over time. The cross-linked polymer should show a much slower rate of molecular weight decrease.
-
Part 4: Visualizing Degradation and Stabilization Pathways
The following diagrams illustrate the key chemical processes discussed in this guide.
Caption: Thermal-oxidative degradation pathway and the role of antioxidants.
Caption: Hydrolytic degradation of polyester linkages and stabilization via cross-linking.
References
-
Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications. (2021). National Institutes of Health. [Link]
-
Thermal characterization and thermal degradation of poly(norbornene-2,3-dicarboxylic acid dialkyl esters) synthesized by vinyl addition polymerization. (2005). ResearchGate. [Link]
-
Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022). MDPI. [Link]
-
The thermal degradation of some polymeric di-alkyl esters of itaconic acid. ResearchGate. [Link]
-
Synthesis and Biodegradability of Tartaric Acid-Based Poly(ester-thioether)s via Thiol–Ene Click Polymerization. National Institutes of Health. [Link]
-
Degradation and Stabilization of Polymer Materials. (2023). MDPI. [Link]
-
Review of the Synthesis and Degradation Mechanisms of Some Biodegradable Polymers in Natural Environments. (2023). MDPI. [Link]
-
Hydrolytic Degradation and Erosion of Polyester Biomaterials. (2018). ACS Publications. [Link]
-
Troubleshooting Common Issues in Emulsion Polymerization Reactors. Jinzong Machinery. [Link]
- Polycarboxylic acid crosslinked cellulosic fibers.
-
The Essential Role of Antioxidants in Polymer Chemistry: Safeguarding Against Aging and Degradation. Safic-Alcan. [Link]
-
Optimizing Unsaturated Polyester Resins: Necessity of Additives. (2023). 3V Sigma USA. [Link]
-
Kinetic data for the crosslinking reaction of polycarboxylic acids with cellulose. ResearchGate. [Link]
-
Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. National Institutes of Health. [Link]
-
Troubleshooting Common Issues in Twin-Screw Polymer Extrusion: Proven Solutions for Optimal Performance. OnlyTRAININGS. [Link]
-
Degradation of Polymer-Drug Conjugate Nanoparticles Based on Lactic and Itaconic Acid. (2022). MDPI. [Link]
-
Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. National Institutes of Health. [Link]
-
New Biocompatible Polyesters Derived from α-Amino Acids: Hydrolytic Degradation Behavior. (2017). MDPI. [Link]
-
Natural antioxidants as stabilizers for polymers. ResearchGate. [Link]
Sources
- 1. Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lubrizol.com [lubrizol.com]
- 3. Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Review of the Synthesis and Degradation Mechanisms of Some Biodegradable Polymers in Natural Environments | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. US6620865B2 - Polycarboxylic acid crosslinked cellulosic fibers - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biodegradability of Tartaric Acid-Based Poly(ester-thioether)s via Thiol–Ene Click Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3vsigmausa.com [3vsigmausa.com]
- 12. Troubleshooting Common Issues in Twin-Screw Polymer Extrusion: Proven Solutions for Optimal Performance [onlytrainings.com]
- 13. jinzongmachinery.com [jinzongmachinery.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
addressing solubility issues of 3-Butene-1,2,3-tricarboxylic acid in organic solvents
Introduction for the Senior Application Scientist
Welcome to the dedicated technical support guide for 3-Butene-1,2,3-tricarboxylic acid (CAS No. 26326-05-6). As researchers and drug development professionals, you understand that achieving consistent and predictable solubility is paramount for reaction success, formulation stability, and accurate biological screening. This molecule, with its three carboxylic acid moieties, presents a significant polarity challenge, often leading to frustrating solubility issues in common organic solvents.[1][2]
This guide is structured not as a rigid manual, but as a dynamic troubleshooting resource. We will explore the underlying chemical principles governing the solubility of this polycarboxylic acid and provide a logical, step-by-step framework to overcome these challenges in your experimental work.
Compound Properties & General Solubility Profile
This compound is a C7 organic acid with a molecular weight of approximately 188.14 g/mol .[3][4] Its structure is dominated by three carboxylic acid groups, which are capable of extensive hydrogen bonding, both as donors and acceptors.[1][2] This high density of polar functional groups results in a high topological polar surface area (TPSA) of 112 Ų.[1][2]
Core Principle: The solubility of this compound is overwhelmingly dictated by these three carboxylic acid groups. Consequently, it behaves as a highly polar molecule, exhibiting poor solubility in non-polar and weakly polar organic solvents. Its solubility is favored in highly polar, protic solvents that can effectively engage in hydrogen bonding.
Expected Qualitative Solubility in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Chloroform | Very Low / Insoluble | Lack of favorable intermolecular interactions. The solvent cannot disrupt the strong hydrogen bonding network of the solute. |
| Polar Aprotic | Acetone, Ethyl Acetate | Low to Moderate | The carbonyl groups in these solvents can act as hydrogen bond acceptors, but they lack donor capabilities, limiting their solvating power for the carboxylic acid protons. |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, enabling them to effectively solvate the polar molecule. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to High | These solvents are excellent hydrogen bond donors and acceptors, allowing for strong solute-solvent interactions. Studies on similar tricarboxylic acids show high solubility in alcohols. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why is my this compound not dissolving in solvents like Toluene, Dichloromethane (DCM), or Diethyl Ether?
Answer: This is a classic case of "like dissolves like." this compound is an exceptionally polar molecule due to its three carboxylic acid groups. Solvents like toluene, DCM, and diethyl ether are non-polar or have very low polarity. There is a significant mismatch in intermolecular forces. The energy gained by the solute-solvent interaction is insufficient to overcome the strong hydrogen bonding between the tricarboxylic acid molecules themselves. For dissolution to occur, the solvent must effectively break down the solute's crystal lattice and solvate the individual molecules. Non-polar solvents are incapable of doing this for such a polar compound.
Question 2: I'm seeing limited success with Acetone and Ethyl Acetate. The material remains a suspension. What's happening?
Answer: While acetone and ethyl acetate are more polar than the solvents mentioned above, they are primarily hydrogen bond acceptors. They lack the hydrogen bond donating ability to fully solvate the carboxylic acid groups. You may achieve partial dissolution, but you are likely not reaching a useful concentration. To improve solubility in these systems, you might consider the co-solvent strategy discussed below.
Question 3: How can I improve solubility without chemically altering the molecule?
Answer: There are several physical methods you can employ.
-
Co-solvency: This is a powerful technique where you use a mixture of solvents.[5]
-
Strategy: Start by dissolving the tricarboxylic acid in a minimal amount of a strong, polar solvent in which it is highly soluble (e.g., DMSO or Methanol). Then, slowly add this concentrated solution to your less polar reaction solvent. This can sometimes keep the compound in solution at a higher concentration than if you added the solid directly.
-
Water as a Co-Solvent: Research has shown that the presence of a small amount of water can dramatically increase the solubility of carboxylic acids in certain organic solvents.[6][7][8] This is particularly effective in solvents with a carbonyl group (like ketones or esters).[7] Exercise caution, as the presence of water may be incompatible with your intended reaction chemistry.
-
-
Heating: Gently warming the solvent can increase the kinetic energy of the system and help overcome the lattice energy of the solid, leading to increased solubility.
-
Protocol: Heat the solvent first, then add the solute in portions. Use a magnetic stirrer and monitor the temperature closely.
-
Caution: Be aware of the compound's melting point (177°C) and potential for degradation at elevated temperatures.[4] Always perform a small-scale test to check for decomposition (e.g., color change).
-
-
Sonication: Using an ultrasonic bath can provide the energy to break apart particle agglomerates, increasing the surface area available for solvation and accelerating the dissolution process. This is particularly useful for kinetically slow dissolutions.
Question 4: My reaction requires a non-basic, anhydrous organic solvent. How can I solubilize the acid?
Answer: This is a common and significant challenge. If heating and co-solvents are not viable options, you are left with two primary paths: derivatization or accepting a heterogeneous (suspension) reaction.
-
Derivatization (Esterification): The most robust solution is to convert the polar carboxylic acid groups into much less polar esters. This fundamentally changes the molecule's solubility profile, making it readily soluble in a wide range of organic solvents like DCM, THF, and ethyl acetate.
-
See the detailed protocol in the Experimental Protocols section below.
-
-
Heterogeneous Reaction: You can run the reaction as a suspension. This often requires more vigorous stirring, longer reaction times, and careful monitoring to ensure complete conversion. The use of a phase-transfer catalyst can sometimes be beneficial in these scenarios.
Question 5: Can I use a base to dissolve the acid?
Answer: Absolutely. This is a highly effective chemical approach. By deprotonating one or more of the carboxylic acid groups, you form a carboxylate salt. This salt is an ionic species and will have drastically different solubility properties.
Mechanism: R-COOH + Base ⇌ R-COO⁻ + Base-H⁺ (Neutral, less soluble) ⇌ (Ionic, more soluble in polar solvents)
-
Choosing a Base:
-
For use in polar protic solvents (e.g., Methanol, Ethanol): Inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used to form the corresponding salt.
-
For use in aprotic organic solvents (e.g., THF, DMF): Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The resulting ammonium carboxylate salt often exhibits significantly enhanced solubility in organic media.
-
-
Stoichiometry is Key: You have three acidic protons. Adding one equivalent of base will form the mono-salt, two equivalents the di-salt, and three equivalents the tri-salt. Solubility will generally increase with the degree of deprotonation.
Visualizations & Workflows
Troubleshooting Solubility Workflow
Caption: A decision tree for troubleshooting solubility issues.
Effect of Deprotonation on Polarity
Caption: Deprotonation converts the neutral acid to a more soluble salt.
Experimental Protocols
Protocol 1: Solubilization via Deprotonation with an Organic Base
-
Objective: To dissolve this compound in a polar aprotic solvent like Tetrahydrofuran (THF) for a subsequent reaction.
-
Materials:
-
This compound (188.14 g/mol )
-
Anhydrous THF
-
Triethylamine (TEA) (d=0.726 g/mL, MW=101.19 g/mol )
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (e.g., 1.0 mmol, 188 mg).
-
Add the desired volume of anhydrous THF (e.g., 10 mL). The acid will likely not dissolve, forming a white suspension.
-
Begin stirring the suspension.
-
Using a syringe, slowly add triethylamine. To form the tri-salt, add 3.0 equivalents (e.g., 3.0 mmol, 0.42 mL).
-
Stir the mixture at room temperature. Observe as the solid gradually dissolves to form a clear, homogeneous solution of the triethylammonium salt.
-
The solution is now ready for use in subsequent reactions. Note that the solution contains triethylammonium cations.
-
Protocol 2: Derivatization to a Methyl Ester for Enhanced Solubility
-
Objective: To convert the tricarboxylic acid into its corresponding trimethyl ester, which will be readily soluble in a wide range of common organic solvents.
-
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Thionyl chloride (SOCl₂) or Trimethylsilyldiazomethane (TMS-diazomethane) - (CAUTION: Both are highly toxic and corrosive. Handle only in a certified fume hood with appropriate personal protective equipment).
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
-
Procedure (using SOCl₂ - Fischer Esterification catalyst):
-
Suspend this compound (e.g., 1.0 mmol, 188 mg) in anhydrous methanol (e.g., 10 mL) in a round-bottom flask.
-
Cool the flask in an ice bath (0°C).
-
Slowly and carefully , add a catalytic amount of thionyl chloride dropwise (e.g., 0.2-0.5 mL). This will react with methanol to generate HCl in situ, which catalyzes the esterification.
-
Remove the ice bath and allow the reaction to stir at room temperature or gently reflux (e.g., 40-50°C) for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the solution and carefully neutralize the excess acid by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude trimethyl ester.
-
Purify the product as necessary, typically via column chromatography. The resulting ester will have significantly improved solubility in organic solvents.
-
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ACS Publications. (n.d.). Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental solubility of TCC in four different organic solvents... [Table]. Retrieved from [Link]
-
R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
ResearchGate. (2024). SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]
-
UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
ResearchGate. (n.d.). An odd–even effect on solubility of dicarboxylic acids in organic solvents. Retrieved from [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics. Retrieved from [Link]
-
IJRAR. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | C7H8O6 | CID 592363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ijrar.org [ijrar.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation) | OSTI.GOV [osti.gov]
minimizing fabric strength loss with 3-Butene-1,2,3-tricarboxylic acid crosslinkers
Technical Support Center: Optimizing Fabric Performance with BTCA Crosslinkers
Welcome to the technical support center for 3-Butene-1,2,3-tricarboxylic acid (BTCA) applications. This guide is designed for researchers and scientists dedicated to leveraging BTCA as a formaldehyde-free crosslinking agent for cellulosic fabrics like cotton. Our focus is to provide in-depth, actionable insights to help you achieve optimal wrinkle resistance while minimizing the inherent challenge of fabric strength loss.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries about BTCA, providing a foundational understanding for your experimental design.
Q1: What is this compound (BTCA) and why is it a preferred crosslinker?
A1: BTCA is a polycarboxylic acid used as a formaldehyde-free durable press finishing agent for cotton and other cellulosic fabrics.[1][2][3] Its primary advantage is its ability to form stable ester crosslinks with the hydroxyl groups of cellulose, imparting excellent wrinkle resistance without the health and environmental concerns associated with formaldehyde-based resins like DMDHEU.[4][5] BTCA is recognized as one of the most effective polycarboxylic acids for this purpose, offering good laundering durability and minimal fabric yellowing under proper conditions.[1]
Q2: How does BTCA minimize fabric strength loss compared to other agents?
A2: While all crosslinking processes can lead to some strength loss due to the rigidification of the fiber structure, the extent of this loss is a critical parameter. Strength loss during BTCA treatment arises from two main factors: the stiffness of the crosslinks and acid-catalyzed hydrolysis of the cellulose chains.[4][6][7][8] However, BTCA is considered to cause less strength loss than many other polycarboxylic acids because its high reactivity allows for efficient esterification, which in turn reduces the concentration of protons on the fabric that could otherwise cause cellulose depolymerization.[4] Careful control of pH and curing conditions is paramount to mitigating this issue.
Q3: What is the chemical mechanism of BTCA crosslinking?
A3: The crosslinking process is a two-step reaction. First, under heat, two adjacent carboxylic acid groups on the BTCA molecule dehydrate to form a reactive five-membered cyclic anhydride intermediate.[4][8][9] This anhydride is then susceptible to nucleophilic attack by the hydroxyl groups on the cellulose chains, forming a stable ester bond.[4][10][11] When a single BTCA molecule reacts with two different cellulose chains, a durable crosslink is formed, holding the fibers in place and providing wrinkle resistance.
Q4: What role does a catalyst play in the BTCA system?
A4: A catalyst is essential for an efficient and effective reaction at commercially viable temperatures. Sodium hypophosphite (SHP) is the most common and effective catalyst for BTCA crosslinking.[12][13] The catalyst accelerates the formation of the cyclic anhydride intermediate, allowing the reaction to proceed at lower temperatures (e.g., 160-180°C) than would otherwise be required.[7][14][15] This not only saves energy but also helps to minimize thermally induced fabric degradation and strength loss.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during BTCA crosslinking experiments.
Issue 1: Excessive Fabric Strength Loss
A primary concern with polycarboxylic acid finishers is the reduction in the fabric's tensile and tear strength. This is often a result of acid-catalyzed hydrolysis of the cellulose polymer chains.[16][17][18][19]
-
Potential Cause A: Overly Acidic Finishing Bath
-
Causality: A low pH (typically below 2.5) in the treatment solution increases the concentration of free protons (H+ ions). During the high-temperature curing step, these protons can catalyze the cleavage of the glycosidic bonds in the cellulose backbone, leading to a lower degree of polymerization and, consequently, reduced fabric strength.[14][16]
-
Troubleshooting Protocol:
-
pH Measurement: Calibrate a pH meter and accurately measure the pH of your BTCA/catalyst solution.
-
pH Adjustment: The optimal pH range for balancing crosslinking effectiveness with minimized strength loss is approximately 2.5 to 2.8.[14][20]
-
Buffering: If the pH is too low, it can be carefully adjusted upwards using a non-reactive base. The use of certain catalysts or buffering salts can also help maintain the pH in the optimal range.
-
Re-evaluation: Treat a new fabric sample with the pH-adjusted solution and repeat the tensile strength testing.
-
-
-
Potential Cause B: Over-curing (Excessive Temperature or Time)
-
Causality: While high temperatures are needed to drive the esterification reaction, excessive heat or prolonged exposure can accelerate the acid-catalyzed degradation of cellulose, leading to significant strength loss.[7][12][21] Every fabric and formulation has an optimal curing window.
-
Troubleshooting Protocol:
-
Temperature Verification: Independently verify the internal temperature of your curing oven using a calibrated thermocouple to ensure it matches the setpoint.
-
Time-Temperature Matrix: Conduct a design of experiments (DOE) by curing fabric samples at a range of temperatures (e.g., 160°C, 170°C, 180°C) and times (e.g., 2 min, 3 min, 4 min).
-
Performance Analysis: Measure both the Wrinkle Recovery Angle (WRA) and the tensile strength for each sample.
-
Optimization: Plot the results to identify the curing conditions that provide the highest WRA with the most acceptable strength retention. Often, a slightly lower temperature for a slightly longer time can achieve good results with less damage.[12]
-
-
Issue 2: Fabric Discoloration (Yellowing)
Yellowing is an aesthetic defect that can occur during the high-temperature curing process required for polycarboxylic acids.
-
Potential Cause A: High Curing Temperatures
-
Causality: The high temperatures used in curing can cause the formation of unsaturated compounds, such as conjugated double bonds, from the crosslinking agent or from the degradation of cellulose itself, which can lead to a yellow or brownish discoloration.[22][23][24]
-
Troubleshooting Protocol:
-
Follow Optimization Protocol: Use the same time-temperature matrix protocol described in "Issue 1, Potential Cause B".
-
Colorimetric Measurement: In addition to WRA and strength, measure the whiteness index (e.g., CIE Whiteness) of each sample using a spectrophotometer.
-
Balance Properties: Select the curing conditions that offer the best balance of wrinkle recovery, strength retention, and whiteness. Using the lowest effective curing temperature is key.[23]
-
-
-
Potential Cause B: Finishing Agent or Additive Interactions
-
Causality: Certain additives in the finishing bath, or even impurities in the BTCA or catalyst, can contribute to yellowing. For example, some softeners or other finishing agents can degrade or react under the acidic, high-temperature conditions, causing discoloration.[25]
-
Troubleshooting Protocol:
-
Systematic Elimination: Prepare finishing baths where each component (softener, wetting agent, etc.) is systematically removed.
-
Isolate the Cause: Treat fabric samples with these simplified formulations. If a sample treated without a specific additive does not yellow, that additive is the likely cause.
-
Substitute Components: If an additive is identified as the source of yellowing, consult with chemical suppliers to find a more thermally and pH-stable alternative.
-
-
Issue 3: Poor Wrinkle Recovery
Insufficient wrinkle recovery is a sign of suboptimal crosslinking efficiency.
-
Potential Cause A: Insufficient Curing
-
Causality: The esterification reaction between BTCA and cellulose is kinetically controlled. If the curing temperature is too low or the time is too short, an insufficient number of crosslinks will form, resulting in poor wrinkle recovery.[7][26]
-
Troubleshooting Protocol:
-
Review Curing Parameters: Refer to the recommended conditions in Table 1. Ensure your oven is calibrated and reaching the target temperature.
-
Increase Curing Energy: Systematically increase the curing time in 30-second increments or the temperature in 5-10°C increments, then re-measure the WRA. Be mindful that this may increase strength loss.
-
-
-
Potential Cause B: Incorrect Catalyst Concentration or Type
-
Causality: The catalyst is crucial for the reaction. An incorrect amount of catalyst (too low) or an inefficient catalyst will slow the reaction rate, leading to incomplete crosslinking within the given curing time. Sodium hypophosphite (SHP) is highly effective.[10][13]
-
Troubleshooting Protocol:
-
Verify Concentration: Double-check the calculations and weighing of the catalyst. The typical ratio of BTCA to SHP is often around 2:1 by weight, but this should be optimized.
-
Ensure Solubility: Confirm that the catalyst is fully dissolved in the finishing bath before application to the fabric.
-
Evaluate Catalyst Efficacy: While SHP is standard, other catalysts have been explored. However, deviation from established catalyst systems like SHP should be done with a clear understanding of the alternative's mechanism and efficacy.[27]
-
-
Part 3: Data & Protocols
For reproducible results, standardized parameters and protocols are essential.
Table 1: Recommended Starting Conditions for BTCA on Cotton Fabric
| Parameter | Recommended Value | Notes |
| BTCA Concentration | 60-80 g/L | Higher concentrations improve wrinkle recovery but may increase stiffness and cost.[28] |
| Catalyst (SHP) Conc. | 30-40 g/L | A BTCA:SHP ratio of ~2:1 is a common starting point. |
| Finishing Bath pH | 2.5 - 2.8 | Critical for minimizing hydrolytic damage to cellulose.[14] |
| Wet Pick-up | 70-80% | Ensure even and thorough saturation of the fabric. |
| Drying Temperature | 80-100 °C | Dry to a uniform moisture level before curing. |
| Curing Temperature | 160-180 °C | Higher temperatures reduce curing time but increase risk of strength loss and yellowing.[12][28] |
| Curing Time | 2-4 minutes | Inversely related to curing temperature. |
Experimental Protocol 1: Standard Application of BTCA
-
Solution Preparation: In a beaker, dissolve the desired amount of Sodium Hypophosphite (SHP) in deionized water. Slowly add the BTCA and stir until fully dissolved. Adjust pH to the 2.5-2.8 range if necessary.
-
Fabric Impregnation: Immerse a pre-weighed, scoured, and bleached cotton fabric sample in the finishing bath for 5 minutes.
-
Padding: Pass the saturated fabric through a laboratory padder to achieve a target wet pick-up of 70-80%. Weigh the wet fabric to confirm.
-
Drying: Mount the fabric on a pin frame and dry in an oven at 80-100°C for 3-5 minutes, or until completely dry.
-
Curing: Immediately transfer the dry fabric to a second oven pre-heated to the desired curing temperature (e.g., 170°C) for the specified time (e.g., 3 minutes).
-
Post-Wash: After curing, rinse the fabric thoroughly in warm water, then neutralize in a 1 g/L sodium carbonate solution for 5 minutes, followed by a final rinse in deionized water.
-
Drying & Conditioning: Air dry the fabric and then condition it at a standard atmosphere (e.g., 21°C, 65% RH) for at least 24 hours before testing.
Experimental Protocol 2: Measuring Fabric Tensile Strength
This protocol is based on the principles of ASTM D5035 (Strip Test).
-
Sample Preparation: Cut fabric specimens to the required dimensions (e.g., 1-inch x 6-inch strips) in both the warp and weft directions.
-
Instrument Setup: Use a constant-rate-of-extension (CRE) tensile testing machine. Set the gauge length and crosshead speed according to the standard.
-
Testing: Mount a conditioned specimen in the clamps of the machine. Initiate the test, pulling the fabric strip until it breaks.
-
Data Recording: The machine will record the maximum force (breaking strength) and elongation at break.
-
Replication: Test at least five specimens in each direction (warp and weft) and calculate the average breaking strength.
-
Strength Retention Calculation: Calculate the percentage of strength retained compared to an untreated (control) fabric sample: Strength Retention (%) = (Breaking Strength of Treated Fabric / Breaking Strength of Untreated Fabric) x 100
Part 4: Visualizations
Diagram 1: BTCA Crosslinking Mechanism
This diagram illustrates the two-step esterification process where BTCA forms a crosslink between two cellulose chains.
Caption: BTCA first forms a cyclic anhydride, which then reacts with hydroxyl groups on two separate cellulose polymer chains to form a stable ester crosslink.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues in BTCA finishing.
Caption: A systematic workflow for troubleshooting common problems such as strength loss, yellowing, and poor wrinkle recovery in BTCA finishing.
References
-
(PubMed Central)
-
(ResearchGate)
-
(Slideshare)
-
(ResearchGate)
-
(PubMed)
-
(Cellulose Chemistry and Technology)
-
(AATCC)
-
(ResearchGate)
-
(ACS Omega)
-
(ResearchGate)
-
(NIScPR)
-
(Standard Groups)
-
(Semantic Scholar)
-
(PubMed Central)
-
(acris)
-
(ResearchGate)
-
(ACS Omega)
-
(ResearchGate)
-
(ResearchGate)
-
(ResearchGate)
-
(DergiPark)
-
(ResearchGate)
-
(Fibre2Fashion)
-
(Taylor & Francis Online)
-
(ResearchGate)
-
(ResearchGate)
-
(Taylor & Francis Online)
-
(ACS Publications)
-
(ResearchGate)
-
(Nelson Labs)
-
(AMETEK Test)
-
(TVF Inc.)
-
(DiVA portal)
-
(ResearchGate)
-
(Textile Tester)
-
(ResearchGate)
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(ResearchGate)
-
(Åbo Akademi University Research Portal)
-
(Berkeley Center for Green Chemistry)
-
(Testex)
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(SAGE Journals)
-
(James Heal)
-
(ResearchGate)
-
(ResearchGate)
-
(Fibre2Fashion)
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- 5. Free-Formaldehyde Finish | Determination of Free Formaldehyde | Tensile Strength- PolyCotton | Fibre2fashion.com - Fibre2Fashion [fibre2fashion.com]
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Technical Support Center: Cost-Effective Synthesis of 3-Butene-1,2,3-tricarboxylic Acid
Welcome to the technical support center for the synthesis of 3-Butene-1,2,3-tricarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing scientifically sound, field-proven insights to support your experimental success.
Introduction to the Synthetic Challenge
This compound is a molecule of interest for its potential applications as a cross-linking agent and a building block in the synthesis of functional polymers. However, a direct and cost-effective synthesis protocol is not prominently established in the literature. This guide proposes a practical and economical synthetic route starting from the abundant and bio-based feedstock, citric acid. The proposed pathway involves the dehydration of citric acid to form a mixture of aconitic acid isomers, followed by a selective isomerization to yield the target compound. This approach, while promising, presents several technical challenges that this guide aims to address.
Proposed Synthetic Workflow
The recommended cost-effective pathway proceeds in two main stages:
-
Dehydration of Citric Acid: An initial dehydration of citric acid to produce aconitic acid (propene-1,2,3-tricarboxylic acid).[1]
-
Isomerization of Aconitic Acid: A subsequent, more challenging step of isomerizing the thermodynamically favored aconitic acid to the desired this compound.
Caption: Proposed two-stage synthesis of this compound from citric acid.
Part 1: Dehydration of Citric Acid - FAQs and Troubleshooting
This initial stage is critical for generating the precursor for the final product. Common issues revolve around reaction control and product isolation.
Question 1: My dehydration of citric acid results in a low yield of aconitic acid and a significant amount of charring. What is causing this and how can I prevent it?
Answer: Charring during the dehydration of citric acid is a common issue that arises from excessive heat and the strong dehydrating and oxidizing properties of concentrated sulfuric acid. This leads to the decomposition of the organic material. To mitigate this, precise control over the reaction temperature is paramount.
-
Causality: At elevated temperatures, sulfuric acid can promote unwanted side reactions, including decarboxylation and oxidation, which lead to the formation of carbonaceous material (char).
-
Troubleshooting Steps:
-
Temperature Control: Maintain a strict reaction temperature. The dehydration of citric acid to aconitic acid is typically performed at temperatures that are high enough to drive off water but low enough to prevent significant decomposition.
-
Reaction Monitoring: Use a technique like Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time to maximize the yield of aconitic acid before significant degradation occurs.
-
Alternative Dehydrating Agents: While sulfuric acid is cost-effective, you could explore other dehydrating agents that may be less harsh, although this could increase costs.
-
Question 2: I've successfully synthesized a product, but how can I confirm it is aconitic acid and not another dehydration product like itaconic acid?
Answer: The dehydration of citric acid can lead to the formation of several unsaturated carboxylic acids, including aconitic acid and itaconic acid. Differentiating between these is crucial.
-
Causality: The formation of different products is dependent on the reaction conditions, particularly temperature and the catalytic agent used.
-
Analytical Techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts and coupling constants for the protons and carbons in aconitic acid will be distinct from those of itaconic acid.
-
Melting Point Analysis: Aconitic acid and itaconic acid have different melting points. A mixed melting point determination with an authentic sample can also be used to confirm the identity of your product.
-
Infrared (IR) Spectroscopy: The C=C bond in the conjugated system of aconitic acid will show a different IR absorption frequency compared to the terminal double bond in itaconic acid.
-
| Compound | Key Distinguishing Feature |
| Aconitic Acid | Conjugated C=C system |
| Itaconic Acid | Terminal C=C bond |
Part 2: Isomerization of Aconitic Acid - FAQs and Troubleshooting
This is the most speculative and challenging step of the proposed synthesis. The goal is to shift the double bond from the more stable conjugated position in aconitic acid to the terminal position in this compound.
Question 3: I am attempting to isomerize aconitic acid, but I am only recovering the starting material. How can I drive the reaction towards the desired product?
Answer: The isomerization of aconitic acid to this compound is an energetically unfavorable process, as the conjugated double bond in aconitic acid is more thermodynamically stable. To achieve this conversion, you will likely need to employ kinetic control or a multi-step approach.
-
Causality: The stability of the conjugated system in aconitic acid presents a significant energy barrier to isomerization.
-
Proposed Strategies:
-
Photochemical Isomerization: UV irradiation in the presence of a photosensitizer could potentially provide the energy needed to overcome the activation barrier and promote the formation of the less stable isomer.
-
Base-Catalyzed Isomerization: While challenging, a strong, non-nucleophilic base could potentially deprotonate the allylic position, leading to a resonance-stabilized intermediate that could be protonated at a different position to yield the desired isomer. Careful selection of the base and reaction conditions would be critical to avoid side reactions.
-
Multi-step Synthesis: A more reliable, albeit longer, route could involve the protection of certain carboxylic acid groups, followed by a controlled addition reaction to the double bond of aconitic acid, and then an elimination reaction to form the terminal double bond of the target molecule.
-
Sources
Validation & Comparative
A Comparative Analysis of Structural Isomers: 3-Butene-1,2,3-tricarboxylic Acid vs. Aconitic Acid
A Technical Guide for Researchers in Drug Development and Chemical Synthesis
In the landscape of chemical synthesis and drug development, a nuanced understanding of structural isomerism is paramount. The subtle rearrangement of atoms within a molecule can profoundly influence its physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparison of two such structural isomers: 3-Butene-1,2,3-tricarboxylic acid and the more commonly known aconitic acid (prop-1-ene-1,2,3-tricarboxylic acid). While both are unsaturated tricarboxylic acids, the position of the double bond dictates their unique chemical character and potential applications.
This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple cataloging of properties. It delves into the causal relationships between structure and function, provides actionable experimental protocols for their differentiation and analysis, and is grounded in authoritative references to ensure scientific integrity.
Structural Distinction: The Locus of Unsaturation
The fundamental difference between this compound and aconitic acid lies in the placement of the carbon-carbon double bond. Aconitic acid features the double bond at the C1-C2 position of the propene backbone, leading to the existence of cis and trans geometric isomers.[1][2] In contrast, this compound possesses a terminal double bond at the C3-C4 position of a butane chain. This seemingly minor shift has significant implications for the molecule's steric hindrance, electronic distribution, and ultimately, its chemical behavior.
Molecular Structures
Caption: Chemical structures of Aconitic Acid and this compound.
Comparative Physicochemical Properties
The variance in double bond position directly translates to observable differences in the physical properties of these isomers. Aconitic acid, particularly its trans isomer, is a well-characterized compound found in various plants like sugarcane and beetroot.[1] this compound, however, is less documented in natural sources and is primarily a compound of synthetic interest.
| Property | Aconitic Acid (cis-isomer) | Aconitic Acid (trans-isomer) | This compound |
| Molecular Formula | C₆H₆O₆ | C₆H₆O₆ | C₇H₈O₆ |
| Molecular Weight | 174.11 g/mol [3] | 174.11 g/mol | 188.13 g/mol [4] |
| IUPAC Name | (Z)-prop-1-ene-1,2,3-tricarboxylic acid[3] | (E)-prop-1-ene-1,2,3-tricarboxylic acid | but-3-ene-1,2,3-tricarboxylic acid[4] |
| Melting Point | 125 °C[5] | 194-195 °C (decomposes)[6][7] | Not experimentally determined |
| Solubility in Water | 400.0 mg/mL[3] | Soluble[6] | Not experimentally determined |
| pKa values | 2.78, 4.41, 6.21[2] | 2.80, 4.46[2] | Not experimentally determined |
Expert Insights: The higher melting point of trans-aconitic acid compared to its cis-isomer is attributed to its greater thermodynamic stability, resulting from reduced steric repulsion between the carboxylic acid groups.[5][8] The lack of extensive experimental data for this compound underscores its status as a more novel research compound. Its larger molecular weight is a direct consequence of the additional methylene group in its backbone.
Spectroscopic Fingerprints: A Guide to Identification
Definitive identification and differentiation of these isomers rely on spectroscopic analysis. Each technique provides a unique "fingerprint" based on the molecule's interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing these isomers. The chemical shifts and coupling patterns of the vinylic and aliphatic protons are highly diagnostic.
-
Aconitic Acid: The cis and trans isomers can be differentiated by the chemical shift of their olefinic proton. In cis-aconitic acid, this proton appears around 5.74 ppm, while in the trans-isomer, it is shifted downfield to approximately 6.60 ppm.[9] This difference arises from the through-space anisotropic effects of the neighboring carboxylic acid groups.
-
This compound: The ¹H NMR spectrum of this isomer is expected to show characteristic signals for a terminal vinyl group (protons on a C=CH₂ group), typically in the range of 5-6 ppm, with distinct coupling patterns. Additionally, the protons on the saturated portion of the carbon backbone will appear at higher field strengths (2-4 ppm).
¹³C NMR spectroscopy provides complementary information. The chemical shifts of the carboxylic acid carbons and the carbons of the double bond are key identifiers. For cis-aconitic acid, the carboxyl carbons have been reported at approximately 177.5, 181.7, and 180.0 ppm, with the olefinic carbons at 146.5 and 126.2 ppm.[3]
Infrared (IR) Spectroscopy
The IR spectra of both compounds are dominated by the characteristic absorptions of the carboxylic acid functional group.
-
A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[10]
-
A strong C=O stretching absorption for the carboxylic acid dimer, typically between 1700 and 1730 cm⁻¹.[10]
-
C-O stretching and O-H bending vibrations.
The key distinguishing feature in the IR spectrum of this compound would be the presence of peaks associated with the terminal vinyl group, such as the C=C stretch around 1640 cm⁻¹ and C-H out-of-plane bending vibrations for the =CH₂ group around 910 and 990 cm⁻¹.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns. Both electron ionization (EI) and electrospray ionization (ESI) can be employed. The molecular ion peak will differ by 14 Da due to the additional CH₂ group in this compound. Fragmentation patterns will be influenced by the position of the double bond, with aconitic acid likely undergoing fragmentation pathways related to the conjugated system, while this compound may exhibit fragmentation patterns characteristic of allylic cleavage.
Chemical Reactivity and Potential Applications
The positioning of the double bond significantly influences the chemical reactivity of these isomers.
-
Aconitic Acid: The conjugated system of a C=C double bond and a carboxylic acid group in aconitic acid makes it susceptible to Michael addition reactions. Its three carboxylic acid groups allow for the formation of polyesters and other polymers, and it is used in the synthesis of plasticizers and wetting agents.[5][12] The cis-isomer is a key intermediate in the citric acid cycle, where it is acted upon by the enzyme aconitase.[2]
-
This compound: The terminal double bond in this compound is more amenable to addition reactions such as hydrogenation, halogenation, and hydroboration-oxidation. Its use as a crosslinking monomer has been noted, suggesting its utility in polymer chemistry.[13] The presence of the terminal alkene also opens up possibilities for olefin metathesis reactions, providing a route to novel polymeric structures.
Conceptual Reactivity Pathways
Caption: Distinct reactivity pathways for the two isomers.
Experimental Protocols for Analysis
For researchers seeking to differentiate and quantify these isomers, the following experimental workflows provide a validated starting point.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Objective: To separate and quantify this compound and the isomers of aconitic acid.
Instrumentation:
-
Agilent 1260 Infinity II HPLC system or equivalent[1]
-
UV-Vis or Diode Array Detector (DAD)
-
Mass Spectrometric Detector (e.g., Agilent 6495C Triple Quadrupole LC-MS/MS) for enhanced sensitivity and specificity[1]
Chromatographic Conditions (starting point):
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice. For challenging separations, ion-exclusion or mixed-mode columns can be effective.[14]
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The low pH ensures the carboxylic acids are in their protonated form, enhancing retention on a reverse-phase column.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 210 nm. For LC-MS, monitor the [M-H]⁻ ions in negative ion mode (m/z 173 for aconitic acid, m/z 187 for this compound).[15]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Protocol:
-
Standard Preparation: Prepare individual stock solutions of each isomer in the mobile phase. Create a mixed standard solution containing all analytes at a known concentration.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of each isomer in the samples by comparing their peak areas to the calibration curve.
HPLC Analysis Workflow
Caption: A streamlined workflow for HPLC-based isomer analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
Objective: To provide an alternative or confirmatory method for the analysis of the isomers.
Rationale: Carboxylic acids are not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to convert them into more volatile esters (e.g., trimethylsilyl (TMS) or methyl esters).
Instrumentation:
-
Agilent 7890B GC with 5977A MSD or equivalent[1]
Derivatization Protocol (TMS esters):
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
GC-MS Conditions (starting point):
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Scan mode (m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification.
Conclusion
While this compound and aconitic acid are structural isomers, the position of the double bond imparts distinct physicochemical properties, spectroscopic signatures, and chemical reactivities. Aconitic acid is a well-studied natural product with established roles in biochemistry and industrial applications. This compound represents a less explored but potentially valuable building block in polymer and synthetic chemistry. A thorough understanding of their differences, enabled by the analytical techniques outlined in this guide, is crucial for their effective utilization in research and development. The provided protocols offer a robust framework for the unambiguous identification and quantification of these isomers, empowering scientists to make informed decisions in their synthetic and analytical endeavors.
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SIELC Technologies. Aconitic acid. [Link]
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Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000072). [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000072). [Link]
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validation of 3-Butene-1,2,3-tricarboxylic acid polymer properties through thermal analysis
A Senior Application Scientist's Guide to the Thermal Validation of 3-Butene-1,2,3-tricarboxylic Acid Polymers: A Comparative Approach
For researchers, scientists, and drug development professionals, the rigorous validation of polymer properties is a cornerstone of innovation and regulatory compliance. This is particularly true for novel polymers such as those derived from this compound (BTCA), a promising crosslinking monomer.[1][2][3][4] The thermal behavior of these polymers dictates their processing conditions, stability, and ultimately, their performance in pharmaceutical applications.[5][6][7] This guide provides a comprehensive framework for validating the properties of BTCA polymers using thermal analysis, drawing objective comparisons with established alternatives.
At its core, this document is built on the principle of self-validating systems. The experimental protocols are designed to be robust and reproducible, while the comparative data provides the necessary context for interpreting results. By understanding the causality behind experimental choices, researchers can confidently characterize novel BTCA-based polymers and accelerate their development pipeline.
The Critical Role of Thermal Analysis in Polymer Validation
Thermal analysis techniques are indispensable tools for probing the physicochemical properties of polymers.[8] They provide a quantitative measure of how a material's properties change as a function of temperature. For BTCA polymers, which are likely to find applications in areas like controlled drug release and tissue engineering, a thorough understanding of their thermal characteristics is non-negotiable.[7][9] The three primary techniques we will leverage are:
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated.[10][11] It is used to determine thermal stability, decomposition temperatures, and the presence of volatiles.[8]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled.[12][13] DSC is used to determine glass transition temperatures (Tg), melting points (Tm), crystallization behavior, and heat capacity.[14][15]
-
Dynamic Mechanical Analysis (DMA): Measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied oscillatory stress.[16][17] DMA provides insights into the viscoelastic behavior of polymers, including the storage modulus (stiffness), loss modulus (energy dissipation), and tan delta (damping).[18][19]
A Comparative Framework: Benchmarking Against Poly(itaconic acid)
Due to the novelty of this compound polymers, direct comparative data is scarce. Therefore, we will establish a robust comparative framework using a well-characterized and structurally similar polycarboxylic acid: poly(itaconic acid) (PIA). Itaconic acid, like BTCA, is a bio-based monomer that can be polymerized to create functional polymers.[20][21] The thermal properties of PIA and its copolymers have been extensively studied, providing a solid baseline for our validation efforts.[22][23][24]
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to provide a comprehensive thermal profile of a novel BTCA polymer. The causality behind each step is explained to ensure a deep understanding of the methodology.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the BTCA polymer and compare it to PIA.
Methodology:
-
Sample Preparation: Ensure the polymer sample is dry and free of residual solvents. A sample size of 5-10 mg is recommended.
-
Instrumentation: Utilize a calibrated Thermogravimetric Analyzer.
-
Experimental Conditions:
-
Data Analysis:
-
Plot the percentage weight loss as a function of temperature.
-
Determine the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG), and the residual mass at the end of the experiment.[10]
-
Causality of Experimental Choices:
-
An inert nitrogen atmosphere is crucial to isolate the inherent thermal stability of the polymer from its oxidative stability.
-
A controlled heating rate ensures reproducibility and allows for clear resolution of decomposition events.[11]
Workflow for Thermal Stability Analysis using TGA
Caption: Workflow for Thermal Stability Analysis using TGA.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the BTCA polymer.
Methodology:
-
Sample Preparation: Use a 5-10 mg sample sealed in an aluminum DSC pan.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Experimental Conditions (Heat-Cool-Heat Cycle):
-
First Heat: Heat from 25 °C to a temperature above the expected Tg (e.g., 200 °C) at 10 °C/min. This removes the thermal history of the sample.
-
Cool: Cool the sample at 10 °C/min back to the starting temperature.
-
Second Heat: Heat the sample again at 10 °C/min to a final temperature. The Tg is determined from this second heating scan.[13]
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The Tg is observed as a step change in the baseline of the DSC thermogram.[12]
-
Causality of Experimental Choices:
-
The heat-cool-heat cycle is essential to erase any previous thermal history and obtain a reliable and reproducible Tg value.
-
The Tg is a critical parameter for understanding the mechanical properties and processing window of the polymer.[28]
Workflow for Glass Transition Temperature (Tg) Determination via DSC
Caption: Workflow for Glass Transition Temperature (Tg) Determination via DSC.
Dynamic Mechanical Analysis (DMA) Protocol
Objective: To characterize the viscoelastic properties of the BTCA polymer, including its stiffness and damping behavior as a function of temperature.
Methodology:
-
Sample Preparation: Prepare a rectangular film or bar of the polymer with precise dimensions.
-
Instrumentation: A calibrated Dynamic Mechanical Analyzer.
-
Experimental Conditions:
-
Data Analysis:
Causality of Experimental Choices:
-
DMA is highly sensitive to the glass transition and provides a more detailed picture of the change in mechanical properties through this transition than DSC.[29]
-
The storage modulus below the Tg indicates the stiffness of the material in its glassy state, while the drop in modulus at the Tg is a measure of the softening of the polymer.[18]
Comparative Data Summary
The following table provides a template for summarizing the thermal properties of a novel BTCA polymer and comparing it with literature values for poly(itaconic acid).
| Property | This compound Polymer | Poly(itaconic acid) (Literature Values) |
| TGA (in N2) | ||
| Tonset (°C) | Experimental Value | ~200-250 °C |
| Tmax (°C) | Experimental Value | ~250-300 °C |
| Residue @ 600°C (%) | Experimental Value | Varies with synthesis |
| DSC | ||
| Tg (°C) | Experimental Value | ~140-160 °C |
| DMA | ||
| Tg (tan δ peak, °C) | Experimental Value | ~150-170 °C |
| Storage Modulus (E') below Tg (GPa) | Experimental Value | ~2-4 GPa |
Note: Literature values for poly(itaconic acid) can vary depending on the molecular weight and synthesis method.[20][22]
Interpreting the Comparative Data: What it Means for Your Application
-
Thermal Stability (TGA): A higher decomposition temperature for the BTCA polymer compared to PIA would suggest greater thermal stability, potentially allowing for higher processing temperatures. Conversely, a lower decomposition temperature might limit its processing window.
-
Glass Transition Temperature (DSC/DMA): The Tg is a critical indicator of the material's use temperature. A higher Tg for the BTCA polymer would imply better dimensional stability and mechanical integrity at elevated temperatures. This is a crucial factor in applications where the polymer is exposed to physiological temperatures or sterilization processes.
-
Viscoelastic Properties (DMA): The storage modulus provides a direct measure of the polymer's stiffness. A higher storage modulus below the Tg would indicate a more rigid material. The magnitude of the drop in the storage modulus at the Tg and the height and width of the tan delta peak provide insights into the polymer's chain mobility and damping characteristics, which are important for applications requiring energy absorption or flexibility.
Conclusion: A Pathway to Validated Performance
The validation of a novel polymer like that derived from this compound is a multi-faceted process that hinges on robust analytical techniques and a sound comparative framework. By systematically employing TGA, DSC, and DMA, and by benchmarking the results against a well-understood analogue like poly(itaconic acid), researchers can gain a deep understanding of their material's thermal properties. This knowledge is not merely academic; it is the foundation upon which successful product development, process optimization, and regulatory approval are built. The methodologies outlined in this guide provide a clear and scientifically rigorous pathway to achieving this critical validation.
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A Comparative Guide to Tricarboxylic Acid Crosslinkers: Unveiling the Efficiency of 3-Butene-1,2,3-tricarboxylic Acid
For researchers, scientists, and professionals in drug development and material science, the selection of an appropriate crosslinking agent is paramount to achieving desired material properties. Tricarboxylic acids have emerged as a class of effective, often bio-based, crosslinkers for polymers bearing hydroxyl or amine functionalities, such as polysaccharides and proteins. This guide provides an in-depth comparative analysis of the crosslinking efficiency of a novel contender, 3-Butene-1,2,3-tricarboxylic acid, against established tricarboxylic acids like citric acid and aconitic acid.
Introduction to Tricarboxylic Acid Crosslinkers
Crosslinking is a fundamental process in polymer chemistry that involves the formation of covalent or ionic bonds between polymer chains, resulting in a three-dimensional network structure. This network imparts enhanced mechanical strength, thermal stability, and reduced solubility to the material. Tricarboxylic acids, characterized by the presence of three carboxyl groups, are particularly effective crosslinkers for biopolymers. The crosslinking reaction typically proceeds through an esterification mechanism with hydroxyl groups on the polymer backbone, forming ester linkages that bridge the polymer chains.
This guide will delve into the chemical intricacies and performance metrics of three distinct tricarboxylic acids:
-
This compound (BTTA): A molecule of growing interest, featuring a vinyl group that may influence its reactivity and the properties of the resulting crosslinked network.
-
Citric Acid (CA): A widely used, bio-derived tricarboxylic acid, valued for its non-toxicity and availability. It serves as a benchmark for comparison.
-
Aconitic Acid (AA): Another naturally occurring tricarboxylic acid, present in sugarcane and other plants, with potential as a bio-based crosslinker.[1]
The Chemistry of Crosslinking: A Mechanistic Overview
The crosslinking of polymers like cellulose or starch with polycarboxylic acids is generally understood to proceed via the formation of a cyclic anhydride intermediate. This mechanism is crucial for efficient esterification of the polymer's hydroxyl groups.
The process can be summarized in the following steps:
-
Anhydride Formation: Upon heating, two adjacent carboxylic acid groups on the tricarboxylic acid molecule undergo dehydration to form a five-membered cyclic anhydride. The presence of a catalyst, such as sodium hypophosphite (SHP), can significantly lower the temperature required for this step.
-
Esterification: The highly reactive anhydride intermediate then reacts with a hydroxyl group from a polymer chain, opening the ring and forming an ester bond. This grafts the acid molecule onto the polymer.
-
Crosslink Formation: The remaining carboxylic acid group(s) on the now-grafted molecule can then form a second ester linkage with a hydroxyl group on an adjacent polymer chain, either directly or through the formation of another anhydride intermediate, thus creating a crosslink.
Below is a generalized workflow for the crosslinking process.
Caption: A generalized workflow for the crosslinking of a polymer substrate using a tricarboxylic acid.
Structural Considerations of the Crosslinkers
The efficiency of crosslinking is intrinsically linked to the molecular structure of the tricarboxylic acid.
| Crosslinker | Chemical Structure | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound (BTTA) | ![]() | 188.13 | Contains a vinyl (C=C) double bond. |
| Citric Acid (CA) | ![]() | 192.12 | Contains a hydroxyl group at the C2 position. |
| Aconitic Acid (AA) | ![]() | 174.11 | Contains a C=C double bond conjugated with a carboxyl group. |
The presence of a hydroxyl group in citric acid can lead to dehydration at elevated temperatures, forming aconitic acid and contributing to yellowing of the final product.[2] The double bonds in BTTA and aconitic acid introduce unsaturation into the polymer network, which could potentially be utilized for secondary reactions or may influence the flexibility and thermal stability of the crosslinked material.
The proposed crosslinking mechanism for these tricarboxylic acids is illustrated below.
Caption: The esterification crosslinking mechanism of a polymer with a tricarboxylic acid via a cyclic anhydride intermediate.
Comparative Experimental Data
Direct, side-by-side comparative studies of these three tricarboxylic acids under identical conditions are limited in the published literature. However, we can synthesize data from various studies on similar substrates, primarily cellulose, to draw meaningful comparisons. For context, we also include data on 1,2,3,4-butanetetracarboxylic acid (BTCA), a highly effective tetra-carboxylic acid crosslinker.[3]
| Parameter | This compound (BTTA) | Citric Acid (CA) | Aconitic Acid (AA) | 1,2,3,4-Butanetetracarboxylic Acid (BTCA) |
| Substrate | Cotton Cellulose | Man-made Cellulosic Fibers | Starch | Man-made Cellulosic Fibers |
| Typical Curing Temperature | >180°C (with SHP catalyst) | 150-180°C (with SHP catalyst)[3] | Not specified, likely similar to CA | 160-180°C (with SHP catalyst)[3] |
| Crosslinking Efficiency | Forms a five-membered cyclic anhydride intermediate, suggesting good reactivity. | Good, but less effective than BTCA.[3] Requires higher concentrations or temperatures to achieve the same effect as BTCA.[3] | Effective for starch, reducing water solubility and swelling.[1] | Excellent, considered a benchmark for formaldehyde-free crosslinking.[3] |
| Impact on Mechanical Properties | Data not readily available, but crosslinking is expected to increase strength. | Can lead to a decrease in mechanical performance.[3] | At higher concentrations, can act as a plasticizer, reducing tensile strength.[1] | Can negatively impact mechanical properties.[3] |
| Thermal Stability of Crosslinked Product | Data not readily available. | Crosslinking generally increases thermal stability. | Can reduce thermal stability at higher concentrations due to plasticizing effect.[1] | Crosslinking enhances thermal stability. |
| Noteworthy Observations | The vinyl group offers potential for further chemical modification. | Prone to causing yellowing of the substrate at high temperatures due to the formation of unsaturated byproducts like aconitic acid.[2][3] | Can act as both a crosslinker and a plasticizer depending on concentration.[1] | High cost is a major drawback for widespread application. |
From the available data, it is evident that BTCA is a highly efficient crosslinker, outperforming citric acid.[3] While quantitative data for BTTA is sparse, its confirmed ability to form a reactive anhydride intermediate suggests it is a promising crosslinking agent. The dual functionality of aconitic acid as both a crosslinker and a plasticizer depending on its concentration presents both opportunities and challenges for its application.[1]
Experimental Protocols
To facilitate further research and comparative studies, we provide the following standardized protocols for crosslinking a model cellulosic substrate and evaluating the crosslinking efficiency.
Protocol for Crosslinking of a Cellulosic Substrate
This protocol is adapted from methodologies used for crosslinking cellulosic fibers with polycarboxylic acids.[3]
Materials:
-
Cellulosic substrate (e.g., filter paper, cotton fabric)
-
Tricarboxylic acid (BTTA, CA, or AA)
-
Sodium hypophosphite (SHP) monohydrate (catalyst)
-
Deionized water
-
Laboratory oven
-
Padder (or similar apparatus for uniform liquid application and pressure)
Procedure:
-
Solution Preparation: Prepare a solution of the desired tricarboxylic acid (e.g., 100 g/L) and SHP (e.g., 50 g/L) in deionized water.
-
Immersion and Padding: Immerse the cellulosic substrate in the crosslinker solution for 5 minutes to ensure complete saturation.
-
Drying: Pass the saturated substrate through a padder to achieve a wet pickup of approximately 150%.
-
Curing: Dry the treated substrate in an oven at 85°C for 5 minutes, followed by curing at a higher temperature (e.g., 180°C) for a specified time (e.g., 5 minutes).
-
Washing: Thoroughly wash the cured substrate with deionized water to remove any unreacted chemicals and dry to a constant weight.
Quantification of Crosslinking Degree by FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming and quantifying the extent of ester crosslinking. The formation of ester bonds can be monitored by the appearance and growth of a characteristic carbonyl (C=O) peak around 1730 cm⁻¹.
Procedure:
-
Sample Preparation: Obtain FTIR spectra of the untreated and crosslinked cellulosic substrates using an ATR-FTIR spectrometer.
-
Spectral Analysis:
-
Identify the ester carbonyl peak at approximately 1730 cm⁻¹.
-
Select a reference peak that is unaffected by the crosslinking reaction, such as a C-H bending vibration in cellulose around 1313 cm⁻¹.
-
Calculate the ratio of the absorbance intensity of the ester carbonyl peak to the reference peak. This ratio provides a semi-quantitative measure of the degree of crosslinking.
-
Evaluation of Mechanical Properties
Crosslinking significantly alters the mechanical properties of a material. Tensile testing is a standard method to quantify these changes.
Procedure:
-
Sample Preparation: Cut the untreated and crosslinked substrates into standard-sized strips for tensile testing (e.g., according to ASTM D5035).
-
Tensile Testing: Using a universal testing machine, measure the tensile strength, Young's modulus, and elongation at break for each sample.
-
Data Analysis: Compare the mechanical properties of the crosslinked samples to the untreated control to determine the effect of each tricarboxylic acid on the material's strength and flexibility.
Assessment of Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to evaluate the effect of crosslinking on the thermal stability of the polymer.
Procedure:
-
TGA Analysis: Heat a small sample of the material at a constant rate in a controlled atmosphere (e.g., nitrogen) and record the weight loss as a function of temperature. An increase in the decomposition temperature indicates improved thermal stability.
-
DSC Analysis: Heat the sample at a constant rate and measure the heat flow. Changes in the glass transition temperature (Tg) can provide insights into the crosslink density.
Concluding Remarks and Future Outlook
The selection of a tricarboxylic acid crosslinker involves a trade-off between efficiency, cost, and the desired final properties of the material.
-
Citric Acid remains a viable, non-toxic, and cost-effective option, particularly when slight yellowing is acceptable. Its performance can be optimized by adjusting curing conditions and using additives.[3]
-
Aconitic Acid presents an interesting bio-based alternative, though its dual role as a plasticizer at higher concentrations requires careful control of its application.[1]
-
This compound shows significant promise due to its ability to form a reactive anhydride intermediate, a hallmark of efficient polycarboxylic acid crosslinkers. The presence of a vinyl group opens up possibilities for creating multifunctional materials through subsequent chemical modifications.
Further direct comparative studies are necessary to fully elucidate the performance of this compound relative to citric and aconitic acids. Key areas for future research should include a quantitative comparison of reaction kinetics, the impact of the vinyl group on polymer network properties, and the exploration of its use in a wider range of biopolymers for applications in drug delivery, tissue engineering, and sustainable packaging.
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Gautam, G., et al. (2022). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. Foods, 11(4), 573. [Link]
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Ma, Y., et al. (2021). Sustainable Cross-Linking of Man-Made Cellulosic Fibers with Poly(carboxylic acids) for Fibrillation Control. ACS Sustainable Chemistry & Engineering, 9(49), 16749–16756. [Link]
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Martínez-Sanz, M., et al. (2020). The Effect of Cross-Linking with Citric Acid on the Properties of Agar/Fish Gelatin Films. Polymers, 12(2), 322. [Link]
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Li, S., et al. (2019). Investigation on Reaction Sequence and Group Site of Citric Acid with Cellulose Characterized by FTIR in Combination with Two-Dimensional Correlation Spectroscopy. Molecules, 24(24), 4529. [Link]
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spectroscopic analysis to differentiate between 3-Butene-1,2,3-tricarboxylic acid and its isomers
An expert guide to the spectroscopic differentiation of 3-Butene-1,2,3-tricarboxylic acid from its structural and geometric isomers. This document provides researchers, scientists, and drug development professionals with a detailed comparison of analytical techniques, supported by experimental data and protocols.
Introduction: The Challenge of Isomeric Complexity
In the realm of organic chemistry and drug development, the precise structural elucidation of molecules is paramount. Isomers—compounds sharing the same molecular formula but differing in atomic arrangement—can exhibit vastly different chemical, physical, and biological properties. This compound, a polyfunctional unsaturated carboxylic acid, presents a compelling case study in isomeric differentiation. Its constitutional isomer, 2-Butene-1,2,3-tricarboxylic acid, and the latter's geometric (E/Z) isomers, pose a significant analytical challenge due to their structural similarities.
This guide provides a comprehensive framework for distinguishing between these closely related compounds using a suite of spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the "how" but the "why" behind the experimental choices and data interpretation.
The Isomers in Focus
The primary comparison in this guide is between two constitutional isomers:
-
Analyte 1: this compound
-
Analyte 2: 2-Butene-1,2,3-tricarboxylic acid (existing as E and Z geometric isomers)
These molecules share the same molecular formula (C₇H₈O₆) and molecular weight (188.13 g/mol ) but differ in the position of their carbon-carbon double bond. This subtle structural variance gives rise to distinct spectroscopic signatures that can be leveraged for unambiguous identification.
Diagram: Isomeric Structures
Caption: Constitutional and geometric isomers of butene-tricarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space correlations, we can definitively differentiate between our target isomers.
¹H NMR Spectroscopy: A Tale of Two Double Bonds
The key to differentiating the isomers via ¹H NMR lies in the signals originating from the alkene protons.
-
This compound: This isomer will exhibit a complex multiplet system characteristic of a terminal vinyl group (-CH=CH₂). We expect to see three distinct signals for the alkene protons: one for the internal C³H and two for the terminal C⁴H₂ protons. These protons will show both geminal (between the two H on C⁴) and vicinal (between C³H and C⁴H₂) coupling. The C³H proton signal will be further split by the adjacent methine proton at C².
-
2-Butene-1,2,3-tricarboxylic acid: This isomer will show a quartet for the C³H proton (due to coupling with the -CH₃ group) and a doublet for the methyl protons (-CH₃). The coupling constant between these two signals (³JHH) will be around 7 Hz. The presence of a methyl signal in the upfield region (around 1.5-2.0 ppm) is a clear indicator of this isomer.
Distinguishing E/Z Isomers: The chemical shift of the methyl group and the alkene proton can differ slightly between the E and Z isomers due to anisotropic effects of the carboxylic acid groups. More definitively, long-range coupling constants (e.g., ⁴J) or NOESY experiments can establish the spatial relationship between the methyl group and the protons on the other side of the double bond.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The position of the double bond directly influences the chemical shifts of the sp² hybridized carbons.
-
This compound: Will show two signals in the alkene region (typically 110-140 ppm). One signal will correspond to the internal sp² carbon (C³) and the other to the terminal methylene sp² carbon (C⁴, =CH₂). A DEPT-135 experiment would show the C⁴ signal as a negative peak (CH₂) and the C³ signal as a positive peak (CH).
-
2-Butene-1,2,3-tricarboxylic acid: Will also show two signals in the alkene region for C² and C³. However, unlike the previous isomer, both carbons are substituted (one with a methyl group and the other with a carboxyl group). A DEPT-135 experiment would show a positive peak for the C³H and no signal for the quaternary C². The presence of a methyl carbon signal in the upfield region (~15-25 ppm) is another definitive marker.
2D NMR (COSY & HMBC): Confirming Connectivity
Two-dimensional NMR experiments provide unambiguous proof of the atomic connectivity.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks.
-
For This compound , COSY will show correlations between the C³H proton and the C⁴H₂ protons, as well as between the C³H and C²H protons, and C²H and C¹H protons, confirming the -CH(COOH)-CH(COOH)-CH=CH₂ sequence.
-
For 2-Butene-1,2,3-tricarboxylic acid , the key correlation will be between the C³H proton and the -CH₃ protons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (2-3 bond) correlations between protons and carbons.
-
For This compound , a crucial correlation will be observed between the C⁴H₂ protons and the C² carbon, confirming the bond sequence across the double bond.
-
For 2-Butene-1,2,3-tricarboxylic acid , a key correlation will exist between the methyl protons (-CH₃) and the sp² carbons (C² and C³), definitively placing the methyl group on the double bond.
-
Table 1: Comparative NMR Data Summary
| Spectroscopic Feature | This compound | 2-Butene-1,2,3-tricarboxylic acid (E/Z) |
| ¹H NMR: Alkene Region | Complex multiplet system for -CH=CH₂ (3 protons) | One quartet for =CH- (1 proton) |
| ¹H NMR: Aliphatic Region | No methyl signal | One doublet for -CH₃ (3 protons) |
| ¹³C NMR: Alkene Carbons | Two signals, one being a terminal =CH₂ | Two signals for internal C=C bond |
| ¹³C NMR: Aliphatic Carbons | No methyl signal | One methyl signal (~15-25 ppm) |
| Key COSY Correlation | C³H ↔ C⁴H₂ | C³H ↔ -CH₃ protons |
| Key HMBC Correlation | C⁴H₂ protons ↔ C² | -CH₃ protons ↔ C² and C³ |
Infrared (IR) Spectroscopy: Probing Functional Groups
While NMR provides the skeletal map, IR spectroscopy offers rapid confirmation of functional groups and can provide subtle clues about the environment of the double bond.
The dominant feature for all isomers will be the very broad O-H stretch from the carboxylic acid groups (typically ~2500-3300 cm⁻¹) and the intense C=O stretch (~1700-1730 cm⁻¹). The key differentiating signals are found in the C=C stretching and C-H bending regions.
-
This compound: As a terminal alkene, it will exhibit a characteristic medium-intensity C=C stretch around 1640 cm⁻¹. Crucially, it will also show strong C-H out-of-plane bending absorptions for the vinyl group around 910 cm⁻¹ and 990 cm⁻¹. The presence of these two strong bands is highly indicative of a -CH=CH₂ group.
-
2-Butene-1,2,3-tricarboxylic acid: Being an internal, trisubstituted alkene, its C=C stretch will be weaker and may appear at a slightly higher frequency (~1660-1670 cm⁻¹) compared to the terminal alkene. The most significant difference is the absence of the strong vinyl C-H bending bands at 910/990 cm⁻¹. Instead, a single, weaker out-of-plane C-H bend for the trisubstituted alkene will appear in the 800-840 cm⁻¹ region.
Table 2: Differentiating IR Absorption Bands
| Functional Group Vibration | This compound | 2-Butene-1,2,3-tricarboxylic acid | Rationale for Differentiation |
| C=C Stretch | ~1640 cm⁻¹ (Medium) | ~1665 cm⁻¹ (Weak) | Terminal alkenes absorb at lower frequencies than internal ones. |
| =C-H Out-of-Plane Bend | ~910 & ~990 cm⁻¹ (Strong) | ~800-840 cm⁻¹ (Medium-Weak) | The two strong bands are characteristic of a -CH=CH₂ group. |
Mass Spectrometry (MS): Fragmentation as a Fingerprint
While both isomers have the same molecular weight and will show the same molecular ion peak ([M]⁺ or [M-H]⁻) in mass spectrometry, their fragmentation patterns under techniques like Electron Ionization (EI) will differ due to the stability of the resulting fragments.
-
This compound: Fragmentation is likely initiated by cleavage of the allyl C-C bond (the bond between C² and C³), which is relatively weak. This would lead to resonance-stabilized radical cations. Loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups are also expected fragmentation pathways.
-
2-Butene-1,2,3-tricarboxylic acid: The double bond is more centrally located. A characteristic fragmentation pathway would be a McLafferty rearrangement if stereoelectronically possible, involving one of the carboxylic acid groups. Cleavage adjacent to the double bond would result in different fragment masses compared to its isomer. For instance, cleavage of the C¹-C² bond would lead to a different primary fragment than the allylic cleavage in the other isomer.
Analysis of the relative abundance of key fragment ions provides a fingerprint to distinguish the isomers, although this requires careful comparison with reference spectra or high-resolution MS/MS experiments to propose and confirm fragmentation pathways.
Diagram: Analytical Workflow for Isomer Differentiation
Caption: A systematic workflow for the spectroscopic differentiation of isomers.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes polar compounds and does not exchange with the acidic carboxylic acid protons, allowing for their observation.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the following spectra on a 400 MHz or higher spectrometer:
-
¹H NMR (16-32 scans)
-
¹³C NMR (1024-4096 scans)
-
DEPT-135
-
gCOSY
-
gHMBC
-
-
Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate ¹H signals and assign chemical shifts by referencing the residual solvent peak. Analyze coupling patterns and cross-peaks in 2D spectra to build the molecular structure.
Protocol 2: FT-IR Sample Preparation and Analysis
-
Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
Background Scan: Collect a background spectrum of the empty ATR crystal.
-
Sample Scan: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.
-
Analysis: Process the spectrum (ATR and baseline correction). Identify the key absorption bands for the O-H, C=O, C=C, and =C-H functional groups as detailed in Table 2.
Conclusion
While mass spectrometry and IR spectroscopy provide valuable and rapid screening information, NMR spectroscopy stands as the unequivocal tool for the differentiation of this compound and its isomers. The combination of ¹H NMR for identifying the type of alkene system (terminal vs. internal) and ¹³C NMR for confirming the carbon backbone, supported by 2D NMR experiments like COSY and HMBC to establish definitive connectivity, provides a self-validating system for structural elucidation. By following the integrated analytical workflow presented, researchers can confidently and accurately distinguish between these challenging isomers, ensuring the chemical integrity required for advanced scientific research and development.
References
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Title: Spectroscopic Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]
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Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]
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A Comparative Guide to Assessing the Biodegradability of Novel Polyesters Derived from 3-Butene-1,2,3-tricarboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biodegradability of novel polymers synthesized from 3-butene-1,2,3-tricarboxylic acid (BTCA). Given the nascent stage of research into this specific monomer, this document establishes a prospective methodology grounded in established principles of polymer science and standardized testing protocols. We will explore the hypothetical structures of BTCA-based polymers, outline a rigorous multi-tiered assessment strategy, and compare their potential performance against well-characterized biodegradable polymers such as Polylactic Acid (PLA), Polyglycolic Acid (PGA), and Polyhydroxyalkanoates (PHAs).
Introduction: The Rationale for BTCA-Based Polymers
This compound (CAS 26326-05-6) is a unique monomer offering significant potential for creating advanced, functional polymers.[1][2] Its structure is notable for containing both a polymerizable vinyl group and three carboxylic acid moieties. This multifunctional nature allows for diverse polymerization pathways, leading to polyesters with a high density of functional groups. These pendant carboxylic acid groups can enhance hydrophilicity and provide sites for further chemical modification, while the vinyl group can be used for crosslinking to tune mechanical properties.[3]
The primary allure of designing polyesters from BTCA lies in the potential for creating materials that are not only bio-based and functional but also biodegradable. The inclusion of ester linkages in the polymer backbone is a critical design feature, as these bonds are susceptible to both hydrolytic and enzymatic cleavage, which are the principal mechanisms of biodegradation for polyesters.[4][5][6] This guide provides the necessary scientific framework to rigorously test this biodegradability hypothesis.
Section 1: Hypothetical Polymer Structures and Their Influence on Degradation
The dual functionality of BTCA allows for its incorporation into polymer chains primarily through polycondensation, creating aliphatic polyesters. These polymers are recognized as a viable alternative to materials derived from ring-opening polymerization of lactones.[7]
Proposed Synthesis Pathway: Polycondensation A probable route to a BTCA-based polymer is through polycondensation with a diol, such as the bio-based 1,4-butanediol. This reaction would form a polyester with a repeating unit containing hydrolyzable ester bonds, a pendant carboxylic acid group, and a pendant vinyl group.
The resulting polymer's characteristics are hypothesized to strongly influence its degradation profile:
-
Ester Backbone: This is the primary site for degradation. Both abiotic hydrolysis and enzymatic action from microorganisms can cleave these bonds, reducing the polymer's molecular weight.[8][9]
-
Pendant Carboxylic Acid Groups: These groups are expected to increase the polymer's overall hydrophilicity. Enhanced water uptake is the first and often rate-limiting step in hydrolytic degradation, potentially accelerating the breakdown process compared to more hydrophobic polyesters like PLA.[6][10]
-
Vinyl Groups: These groups offer a site for post-polymerization crosslinking. While this can improve mechanical strength and thermal stability, increased crosslink density may impede water penetration and reduce polymer chain mobility, thereby potentially slowing the rate of biodegradation.[6]
Section 2: A Multi-Tiered Framework for Biodegradability Assessment
A comprehensive evaluation of biodegradability requires a multi-faceted approach that moves from initial screening to standardized, quantitative analysis in simulated environmental conditions. This ensures that claims of biodegradability are robust, reproducible, and relevant to real-world disposal scenarios.
Caption: A multi-tiered workflow for assessing polymer biodegradability.
Tier 1: Preliminary Screening Protocols
Causality: The goal of this tier is to rapidly determine if the fundamental chemical structure of the BTCA-polymer is susceptible to degradation. Abiotic hydrolysis confirms susceptibility to water, while enzymatic tests confirm that microbial enzymes can access and cleave the ester bonds. These are cost-effective methods to screen candidates before committing to long-term studies.
Protocol 1: Abiotic Hydrolytic Degradation
-
Preparation: Prepare buffer solutions at pH 5.0 (acetate), 7.0 (phosphate), and 9.0 (borate).
-
Sample Incubation: Cast thin films (approx. 100 µm thick) of the BTCA polymer. Weigh and place samples (n=3 per condition) into sealed vials containing 20 mL of each buffer solution.
-
Incubation: Incubate vials at 37°C in a shaking incubator.
-
Time Points: At predetermined intervals (e.g., 1, 3, 7, 14, 28 days), retrieve samples.
-
Analysis: Gently rinse retrieved films with deionized water, dry under vacuum to a constant weight, and record the weight loss. Analyze the molecular weight change of the dried films using Gel Permeation Chromatography (GPC) to assess chain scission.[11] Analyze the buffer solution for soluble degradation products.
Protocol 2: Enzymatic Degradation
-
Enzyme Solution: Prepare a solution of a broad-spectrum lipase (e.g., from Rhizopus arrhizus) or esterase in a phosphate buffer (pH 7.0) at a concentration of 0.5 mg/mL.
-
Sample Incubation: Submerge pre-weighed polymer films in the enzyme solution at 37°C. Include a control group with buffer only.
-
Analysis: Monitor weight loss and changes in molecular weight via GPC at the same time points as the abiotic study. Significant differences in degradation rates between the enzyme and control groups indicate enzymatic action.[10] Changes in surface morphology can be visualized using Scanning Electron Microscopy (SEM).[12]
Tier 2: Standardized Biodegradation Testing (Respirometry)
Causality: This tier quantifies the ultimate biodegradability, or mineralization, of the polymer. By measuring the conversion of polymer carbon to CO₂, these standardized tests determine the extent and rate at which microorganisms in a specific environment can utilize the material as a food source.[13][14] These methods are the industry and regulatory standard for making compostability claims.[15][16]
Protocol 3: Aerobic Biodegradation in Soil via CO₂ Evolution (Adapted from ISO 17556)
-
Test Setup: Use a respirometer system that continuously supplies CO₂-free air to test vessels and traps evolved CO₂ for quantification.[17][18]
-
Inoculum: Prepare a standard soil with known characteristics (pH, moisture content, microbial activity).
-
Vessels: Prepare triplicate vessels for:
-
Test Polymer: Soil mixed with the powdered BTCA polymer (e.g., 100 mg polymer per 100 g dry soil).
-
Positive Control: Soil with a reference material like microcrystalline cellulose.
-
Blank Control: Soil only, to measure basal respiration.
-
-
Incubation: Maintain vessels at a constant temperature (e.g., 25 ± 2°C) and moisture content in the dark for up to 6 months.[13]
-
Measurement: Quantify the evolved CO₂ from each vessel at regular intervals.
-
Calculation: Calculate the percentage of biodegradation by comparing the cumulative CO₂ produced from the test polymer (after subtracting the blank) to its theoretical maximum CO₂ production (ThCO₂), based on its elemental composition. The test is valid if the positive control reaches >60% biodegradation.[14]
Caption: Schematic of a respirometry setup for measuring CO₂ evolution.
Tier 3: Disintegration and Ecotoxicity Assessment
Causality: Biodegradation must be distinguished from simple fragmentation. This tier ensures the material physically disappears within a practical timeframe and, crucially, that the resulting compost or soil is not toxic to the environment. This is a mandatory component of compostability standards like ASTM D6400.[16][19]
Protocol 4: Disintegration and Ecotoxicity (Adapted from ASTM D6400)
-
Disintegration: Following a controlled composting test (e.g., ASTM D5338), the final compost is dried. The compost is then sieved through a 2 mm screen. To pass, at least 90% of the initial polymer mass must pass through the sieve after 12 weeks.[16]
-
Ecotoxicity: The compost containing the degraded polymer is used as a growth medium for sensitive plant species (e.g., cress, radish). Germination rates and plant biomass are compared to those from the control compost (without the polymer). The degraded polymer must not exhibit any phytotoxic effects.
Section 3: Comparative Performance Analysis
While empirical data for BTCA-based polymers is not yet available, we can hypothesize their performance relative to established biodegradable alternatives based on their proposed chemical structure.
| Feature | Polymer from BTCA (Hypothetical) | Polylactic Acid (PLA) | Polyhydroxyalkanoates (PHAs) |
| Primary Degradation Mechanism | Hydrolytic and enzymatic cleavage of ester bonds.[4] | Primarily hydrolytic, followed by enzymatic action, especially at elevated temperatures (>58°C).[20][21] | Primarily enzymatic degradation by a wide range of microorganisms.[20][22] |
| Key Structural Features | Ester backbone, pendant -COOH groups (hydrophilic), potential for C=C crosslinking. | Ester backbone, methyl side group (hydrophobic).[23] | Ester backbone, alkyl side groups of varying length.[20] |
| Biodegradation Rate in Soil | Hypothesis: Moderate to high. Hydrophilicity may accelerate degradation, but crosslinking could hinder it. | Very slow; can take several years for complete degradation.[13] | High; readily biodegradable in soil environments.[22][24] |
| Biodegradation in Compost | Hypothesis: Potentially high, assuming optimal microbial activity and temperature. | High, but only under industrial composting conditions (high temperature and humidity).[20][24] | High; compostable in both industrial and home composting settings.[20] |
| Biodegradation in Marine | Hypothesis: Unknown. Likely higher than PLA due to hydrophilicity but requires specific testing. | Extremely slow; not considered marine-biodegradable.[20] | High; one of the few bioplastics certified for marine biodegradability.[20] |
| Degradation Byproducts | Hypothesis: BTCA, diol, and their oligomers. Ecotoxicity must be verified. | Lactic acid and its oligomers, which are generally non-toxic.[10] | Various hydroxyalkanoic acids, which are natural metabolites. |
| Expected Advantages | High functionality, tunable properties via crosslinking, potentially faster hydrolysis than PLA. | High strength, good processability, derived from renewable resources.[24] | Broad biodegradability profile, biocompatible, non-toxic.[20] |
| Expected Challenges | Balancing crosslink density with degradation rate, synthesis optimization, unknown ecotoxicity of monomer. | Brittleness, narrow degradation window (requires industrial composting).[22][24] | Higher production cost, can have more variable mechanical properties.[22] |
Conclusion and Future Outlook
Polymers derived from this compound represent an exciting frontier in the design of functional, biodegradable materials. Their unique chemical structure, featuring a combination of hydrolyzable ester bonds and hydrophilic pendant groups, provides a strong theoretical basis for biodegradability. However, this potential must be rigorously validated through empirical testing.
The multi-tiered framework presented in this guide—progressing from rapid screening to standardized respirometry and final ecotoxicity analysis—offers a scientifically sound pathway for this validation. By systematically evaluating abiotic and enzymatic hydrolysis, quantifying mineralization rates in soil and compost, and ensuring the environmental safety of degradation byproducts, researchers can build a comprehensive and trustworthy profile of these novel polymers. This systematic approach is essential for comparing their performance against benchmarks like PLA and PHAs and for ultimately guiding their development toward viable applications in medicine, packaging, and beyond.
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Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - MDPI. (URL: [Link])
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Butene-1,2,3-tricarboxylic Acid Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 3-Butene-1,2,3-tricarboxylic Acid
This compound is a unique molecule whose accurate quantification is critical in various research and development contexts, from its role as a potential biomarker to its function as a synthetic intermediate. Establishing a robust, reliable analytical method is paramount. However, in the lifecycle of a project, it is common to develop or transfer methods across different analytical platforms, necessitating a rigorous cross-validation process. This guide provides an in-depth comparison of three common analytical platforms for the quantification of polar analytes like our target molecule: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
The core principle of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose[1]. Cross-validation extends this principle, proving that two distinct analytical procedures yield comparable results, thereby ensuring data integrity and consistency across different laboratories, technologies, or stages of a drug development pipeline. This process is scientifically grounded in guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH)[2][3].
Candidate Analytical Methodologies: A Technical Overview
The physicochemical properties of this compound—namely its high polarity and low volatility due to the three carboxylic acid groups—dictate the viable analytical strategies.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle of Causality: HPLC-UV is often the workhorse of a quality control laboratory due to its simplicity and robustness. The method leverages the inherent UV absorbance of the carboxylic acid functional groups, typically at a low wavelength like 210 nm, for detection and quantification[4][5]. Separation is achieved using reversed-phase chromatography with an aqueous mobile phase, often buffered to a low pH to ensure the carboxylic acids are in their protonated, less polar form, thus enhancing retention on a C18 column[6].
-
Advantages:
-
Cost-Effective & Accessible: The instrumentation is widely available and relatively inexpensive to operate.
-
Robustness: Methods are generally straightforward and less susceptible to matrix effects compared to mass spectrometry.
-
Direct Analysis: Often, no derivatization is required, simplifying sample preparation[4][5].
-
-
Limitations:
-
Limited Specificity: In complex matrices, co-eluting impurities that also absorb at 210 nm can interfere with the analyte peak, leading to inaccurate quantification.
-
Lower Sensitivity: Compared to mass spectrometry, the limits of detection (LOD) and quantification (LOQ) are significantly higher.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle of Causality: This technique offers a superior level of sensitivity and specificity. After chromatographic separation, the analyte is ionized (typically via electrospray ionization in negative mode, ESI-) and detected by a mass spectrometer. Tandem MS (MS/MS) further isolates a specific parent ion, fragments it, and monitors a characteristic product ion. This "Multiple Reaction Monitoring" (MRM) transition is unique to the analyte, virtually eliminating interferences from the sample matrix[7][8]. While direct analysis is possible, derivatization can be employed to enhance chromatographic retention and ionization efficiency[9][10].
-
Advantages:
-
Exceptional Specificity: MRM detection provides unparalleled confidence in analyte identification, even in complex biological matrices.
-
High Sensitivity: Achieves very low LOD and LOQ, making it ideal for trace-level analysis[11].
-
Versatility: Can be adapted for a wide range of analytes and matrices.
-
-
Limitations:
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision. This necessitates the use of stable isotope-labeled internal standards for the most reliable quantification.
-
Higher Cost & Complexity: The instrumentation is more expensive and requires specialized expertise to operate and maintain.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle of Causality: GC-MS is a powerful technique renowned for its high chromatographic resolution. However, due to the non-volatile nature of carboxylic acids, a critical derivatization step is mandatory to convert them into volatile esters or silyl derivatives[12][13]. This chemical modification allows the analyte to be volatilized in the GC inlet and travel through the column for separation before detection by a mass spectrometer.
-
Advantages:
-
Excellent Chromatographic Resolution: Provides sharp peaks and excellent separation of closely related compounds.
-
High Sensitivity & Specificity: Mass spectrometric detection ensures reliable identification and quantification.
-
-
Limitations:
-
Mandatory Derivatization: The derivatization process adds steps to sample preparation, increasing time, cost, and potential for variability[14][15]. The reaction must be complete and reproducible for the method to be valid.
-
Thermal Stability: The analyte must be thermally stable in its derivatized form to withstand the high temperatures of the GC inlet and column.
-
Head-to-Head Performance Comparison
The choice of an analytical method is a balance of performance characteristics. The following table summarizes the expected performance of each technique for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Specificity | Moderate (Risk of co-elution) | Very High (Based on MRM) | High (Based on mass spectrum) |
| Sensitivity (LOQ) | ~0.5 - 5 µg/mL | ~0.1 - 10 ng/mL | ~1 - 50 ng/mL |
| Linearity (R²) | >0.99 | >0.995 | >0.995 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% (with IS) | 90 - 110% (with IS) |
| Precision (%RSD) | < 5% | < 10% | < 10% |
| Throughput | High | Moderate to High | Low to Moderate |
| Cost per Sample | Low | High | Moderate |
| Method Complexity | Low | High | High |
The Cross-Validation Framework: Ensuring Method Comparability
When transitioning from one validated method to another (e.g., from an early-phase HPLC-UV method to a later-phase LC-MS/MS method), a cross-validation study is essential. This ensures that the data generated by both methods are equivalent within acceptable limits. The objective is to demonstrate that the analytical procedure remains fit for its intended purpose[2].
Experimental Design for Cross-Validation
A typical cross-validation study involves analyzing a statistically relevant number of samples (e.g., n ≥ 20) from the same sample pool using both the "old" (reference) and "new" (comparator) methods.
-
Sample Selection: Choose samples that span the entire calibration range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
-
Parallel Analysis: Analyze the same set of samples with both analytical procedures.
-
Statistical Evaluation: The results from the two methods are compared using statistical tools:
-
Linear Regression: Plot the results of the comparator method against the reference method. The slope should be close to 1.0, the intercept close to 0, and the coefficient of determination (R²) should be >0.95.
-
Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average. The majority of the data points should fall within the 95% limits of agreement.
-
Workflow for Analytical Method Cross-Validation
Caption: A four-phase workflow for executing a robust cross-validation study between two analytical methods.
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Quantification (Primary Method)
This protocol is designed for high sensitivity and specificity, making it suitable for complex matrices like plasma or tissue homogenates.
-
Sample Preparation (Protein Precipitation & Derivatization):
-
To 100 µL of sample, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) solution of this compound.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Rationale: Protein precipitation removes the bulk of macromolecules. The SIL-IS corrects for variability in sample preparation and matrix effects. Evaporation concentrates the analyte.
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Rationale: A gradient elution is necessary to effectively elute the polar analyte while also cleaning the column of less polar contaminants. Formic acid aids in protonation for better peak shape and ionization.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: Monitor a specific parent-to-product ion transition for the analyte and its SIL-IS (e.g., for a related compound MBTCA with M.W. 204, the transition could be m/z 203 -> 129)[16].
-
Data Analysis: Quantify by calculating the peak area ratio of the analyte to the SIL-IS.
-
Caption: Workflow for LC-MS/MS sample preparation and analysis.
Protocol 2: GC-MS Quantification (Secondary/Orthogonal Method)
This protocol serves as an excellent orthogonal method for cross-validation, as its principles of separation and sample preparation are fundamentally different from LC-MS.
-
Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
To 200 µL of sample, add 10 µL of an appropriate internal standard (e.g., a structurally similar but chromatographically distinct carboxylic acid).
-
Acidify the sample with 20 µL of 1M HCl.
-
Perform liquid-liquid extraction with 1 mL of ethyl acetate. Vortex and centrifuge.
-
Transfer the organic layer to a clean vial and evaporate to dryness under nitrogen.
-
Rationale: LLE isolates the organic acids from the aqueous matrix. Acidification ensures the analytes are in their neutral form for efficient extraction into the organic solvent.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 60 minutes[17].
-
Rationale: MSTFA is a highly reactive silylating agent that replaces the acidic protons on the carboxyl groups with non-polar trimethylsilyl (TMS) groups, rendering the molecule volatile[14].
-
-
GC-MS Analysis:
-
Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium.
-
MS Detection: Electron Ionization (EI) mode, scanning from m/z 50-500 or using Selected Ion Monitoring (SIM) for target ions.
-
Rationale: The temperature program is designed to separate the derivatized analytes based on their boiling points. EI provides reproducible fragmentation patterns for confident identification.
-
Caption: Workflow for GC-MS sample preparation and analysis.
Conclusion and Final Recommendations
For the quantification of this compound, LC-MS/MS stands out as the most sensitive and specific method, making it the gold standard, particularly for complex biological matrices. HPLC-UV offers a cost-effective and robust alternative for simpler matrices or when high sensitivity is not required. GC-MS provides an excellent orthogonal method, but the mandatory derivatization step adds complexity.
When transferring between these methods, a formal cross-validation study is not merely a recommendation but a scientific necessity. By following a structured protocol and using appropriate statistical analysis, researchers can ensure the long-term integrity and comparability of their data, a cornerstone of sound science and regulatory compliance.
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ICH Q2(R2) Revision of Q2(R1) Analytical Validation. International Council for Harmonisation. [Link][18]
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Acids: Derivatization for GC Analysis. Restek Corporation. [Link][12]
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Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. [Link][7]
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Simultaneous determination of tricarboxylic acid cycle metabolites by high-performance liquid chromatography with ultraviolet detection. PubMed. [Link][4]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][2]
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Formation of 3-methyl-1,2,3-butanetricarboxylic acid via gas phase oxidation of pinonic acid – a mass spectrometric study of SOA aging. Atmospheric Chemistry and Physics. [Link][19]
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Formation of 3-methyl-1,2,3-butanetricarboxylic acid via gas phase oxidation of pinonic acid - A mass spectrometric study of SOA aging. ResearchGate. [Link][16]
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Simultaneous Determination of Tricarboxylic Acid Cycle Metabolites by High Performance Liquid Chromatography with Ultraviolet Detection. ResearchGate. [Link][5]
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Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters Corporation. [Link][20]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][3]
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Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Agilent Technologies. [Link][21]
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An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PubMed Central. [Link][9]
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Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. [Link][23]
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Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. ResearchGate. [Link][11]
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Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. [Link][6]
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Formation of 3-methyl-1,2,3-butanetricarboxylic acid via gas phase oxidation of pinonic acid – a mass spectrometric study of S. Atmospheric Chemistry and Physics. [Link][24]
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Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. [Link][17]
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Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. PubMed Central. [Link][8]
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comparative kinetic studies of polymerization with different unsaturated tricarboxylic acids
For researchers, scientists, and professionals in drug development, the selection of appropriate monomers is a critical decision that dictates the final properties and performance of a polymer. Unsaturated tricarboxylic acids, with their multiple functional groups, offer a versatile platform for the synthesis of functional polymers with applications ranging from drug delivery systems to biodegradable plastics. This guide provides an in-depth comparative analysis of the polymerization kinetics of three key unsaturated tricarboxylic acids: aconitic acid , itaconic acid , and maleic acid . By understanding the nuances of their polymerization behavior, researchers can make more informed decisions in the design and synthesis of novel polymeric materials.
Introduction: A Trio of Tricarboxylic Acids
Aconitic acid, itaconic acid, and maleic acid are isomers, each possessing a carbon-carbon double bond and three carboxylic acid groups. However, the arrangement of these functional groups within the molecule significantly influences their electronic and steric properties, leading to distinct differences in their polymerizability.
Aconitic acid exists as cis and trans isomers and is found in nature in sugarcane and sugar beets.[1] Its trisubstituted ethylenic bond presents significant steric hindrance, which generally hampers its homopolymerization via free-radical mechanisms.[2]
Itaconic acid , a bio-based monomer produced by the fermentation of carbohydrates, is a promising renewable building block for polymers.[3] It possesses a methylene group, making it a vinylidene monomer, which is generally more reactive in free-radical polymerization compared to the internal double bond of maleic and aconitic acids. However, its polymerization can be sluggish, often resulting in low molecular weight polymers.[3]
Maleic acid , typically used in its anhydride form for polymerization, has a symmetrically disubstituted double bond. The electron-withdrawing nature of the two adjacent carboxylic groups makes the double bond electron-deficient, which influences its reactivity, particularly in copolymerization. The homopolymerization of maleic anhydride is known to be challenging.[4][5]
Below is a visual representation of the structural differences between these three unsaturated tricarboxylic acids.
Caption: Molecular structures of aconitic, itaconic, and maleic acids.
Comparative Polymerization Kinetics
The polymerization behavior of these monomers is a direct consequence of their molecular structure. The interplay of steric hindrance, electronic effects, and the stability of the propagating radical dictates the rate and success of polymerization.
| Monomer | Polymerization Behavior & Known Kinetic Parameters | Structural Rationale |
| Aconitic Acid | - Primarily utilized in polycondensation reactions to form polyesters, leveraging its three carboxylic acid groups.[2][6] - Free-radical homopolymerization of the double bond is not well-documented and is expected to be extremely slow due to severe steric hindrance from the three carboxylic acid groups surrounding the double bond. | - The trisubstituted nature of the double bond creates significant steric hindrance, making it difficult for incoming monomers to add to the growing polymer chain. |
| Itaconic Acid | - Homopolymerizes via free-radical mechanisms, but the reaction is often slow and yields polymers of low molecular weight.[3] - The polymerization rate shows a non-classical dependence on monomer and initiator concentrations.[3] - Copolymerization with more reactive monomers is a common strategy to incorporate itaconic acid units into polymers.[3] | - The 1,1-disubstituted vinylidene structure is generally more reactive than the 1,2-disubstituted double bond of maleic acid. - However, the propagating radical can be stabilized by the adjacent carboxylic acid group through resonance, and steric hindrance from the two carboxyl groups can slow propagation and termination rates.[3] |
| Maleic Acid (Anhydride) | - Homopolymerization of maleic anhydride is notoriously difficult and often results in low yields and low molecular weight oligomers.[4][5] - Characterized by a high chain-transfer constant.[7] - Readily copolymerizes with a variety of electron-rich monomers, often in an alternating fashion, due to the formation of a charge-transfer complex.[4][8] | - The symmetrical 1,2-disubstituted double bond is sterically hindered. - The electron-withdrawing anhydride group makes the double bond highly electron-deficient, which disfavors homopolymerization but promotes copolymerization with electron-donating monomers. |
Experimental Protocols for Kinetic Studies
To objectively compare the polymerization kinetics of these unsaturated tricarboxylic acids, a standardized experimental approach is crucial. Below are detailed protocols for the synthesis and kinetic analysis of these monomers.
Materials and General Considerations
-
Monomers: Aconitic acid, itaconic acid, and maleic anhydride of high purity.
-
Initiator: A water-soluble initiator such as potassium persulfate (KPS) or a solvent-soluble initiator like azobisisobutyronitrile (AIBN), depending on the polymerization medium.
-
Solvent: Deionized water for aqueous polymerization or an organic solvent like dioxane or dimethylformamide (DMF).
-
Inhibitor Removal: Monomers should be purified to remove inhibitors prior to polymerization, for example, by recrystallization.
-
Inert Atmosphere: All polymerizations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent inhibition by oxygen.
Polymer Synthesis: A General Procedure
This protocol can be adapted for each monomer.
-
Monomer Solution Preparation: Dissolve a known amount of the monomer (e.g., itaconic acid) in the chosen solvent in a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.[9]
-
Inerting the System: Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Initiator Addition: In a separate flask, dissolve the initiator (e.g., KPS) in a small amount of the same solvent.
-
Polymerization: Heat the monomer solution to the desired reaction temperature (e.g., 60-80 °C). Once the temperature is stable, add the initiator solution to start the polymerization.
-
Sampling: If monitoring kinetics by sampling, withdraw aliquots at specific time intervals.
-
Termination and Purification: After the desired reaction time, terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air. Precipitate the polymer in a non-solvent (e.g., acetone or methanol), filter, and dry under vacuum to a constant weight.
Monitoring Polymerization Kinetics
Several techniques can be employed to monitor the progress of the polymerization reaction in real-time or through sampling.
Dilatometry is a classic and precise method for following the kinetics of polymerization by measuring the volume contraction that occurs as the monomer is converted to the denser polymer.[10]
Experimental Workflow:
Caption: Experimental workflow for monitoring polymerization kinetics using dilatometry.
Detailed Protocol:
-
Dilatometer Preparation: A clean, dry dilatometer is filled with the reaction mixture.
-
Temperature Equilibration: The dilatometer is placed in a constant temperature bath, and the liquid is allowed to reach thermal equilibrium.
-
Initial Reading: The initial height of the liquid in the capillary is recorded.
-
Monitoring: The height of the liquid is recorded at regular time intervals as the polymerization proceeds.
-
Data Analysis: The fractional conversion is calculated from the change in volume. The rate of polymerization can then be determined from the slope of the conversion versus time plot.
DSC measures the heat flow associated with the exothermic polymerization reaction, providing a direct measure of the reaction rate.[11][12][13][14]
Experimental Workflow:
Caption: Experimental workflow for DSC analysis of polymerization kinetics.
Detailed Protocol:
-
Sample Preparation: A small, accurately weighed amount of the reaction mixture is sealed in a DSC pan.
-
Isothermal Measurement: The sample is rapidly heated to the desired polymerization temperature, and the heat flow is recorded as a function of time.
-
Dynamic Measurement: The sample is heated at a constant rate, and the heat flow is recorded as a function of temperature.
-
Data Analysis: The rate of polymerization is proportional to the heat flow. The total heat of polymerization is determined by integrating the area under the exothermic peak. The conversion and kinetic parameters can then be calculated.
In-situ NMR spectroscopy allows for the direct monitoring of the disappearance of monomer signals and the appearance of polymer signals over time, providing a quantitative measure of conversion.[15][16][17][18]
Experimental Workflow:
Caption: Experimental workflow for in-situ NMR monitoring of polymerization.
Detailed Protocol:
-
Sample Preparation: The polymerization is carried out directly in an NMR tube using a deuterated solvent.
-
Data Acquisition: A series of ¹H NMR spectra are acquired at specific time intervals.
-
Data Analysis: The conversion is determined by comparing the integral of a characteristic monomer peak (e.g., vinyl protons) to an internal standard or a polymer peak.
Conclusion: A Tale of Three Acids
The comparative analysis of aconitic, itaconic, and maleic acids reveals a fascinating interplay between molecular structure and polymerization kinetics. While all three are unsaturated tricarboxylic acids, their reactivity in free-radical polymerization varies significantly.
-
Aconitic acid is largely unreactive in free-radical homopolymerization due to steric hindrance.
-
Itaconic acid , a bio-based monomer, shows promise but its polymerization can be slow, a factor that needs to be considered in process design.
-
Maleic acid (anhydride) is a challenging monomer to homopolymerize but is an excellent comonomer, particularly for creating alternating copolymers.
The choice of monomer will ultimately depend on the desired polymer architecture and properties. For researchers and developers, a thorough understanding of the kinetic behavior of these monomers, as outlined in this guide, is paramount for the successful design and synthesis of novel, functional polymers. The provided experimental protocols offer a robust framework for conducting comparative kinetic studies, enabling the generation of reliable data to support material development and innovation.
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Wikipedia contributors. (2023, December 22). Aconitic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
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- 18. In Situ Polymerization Synthesis of Graphdiyne Nanosheets as Electrode Material and Its Application in NMR Spectroelectrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Butene-1,2,3-tricarboxylic Acid
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Butene-1,2,3-tricarboxylic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle. This document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a deep, actionable understanding of waste management protocols.
Core Principle: Hazard-Informed Disposal
The foundation of any chemical disposal procedure is a thorough understanding of the substance's inherent hazards. According to the Safety Data Sheet (SDS) for this compound, the pure substance is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] This classification is the pivotal data point that informs our primary disposal pathway. It indicates that no specific hazard pictograms, signal words, or precautionary statements are required for the chemical in its supplied form.[1]
However, this non-hazardous classification applies only to the pure, uncontaminated chemical. The integrity of your disposal process is a self-validating system: it is only as reliable as your waste segregation practices. If this compound becomes mixed with other substances—solvents, heavy metals, or other hazardous reagents—the resulting mixture must be treated as hazardous waste.
Essential Safety and Handling Protocols
Even with a non-hazardous classification, adherence to good laboratory practice is non-negotiable. The causality here is simple: we protect against unknown variables and the potential for cross-contamination.
Personal Protective Equipment (PPE):
-
Gloves: Always handle the chemical with appropriate gloves. Inspect gloves prior to use and use a proper removal technique to avoid skin contact.[1]
-
Eye Protection: Wear safety glasses or goggles to protect against accidental splashes or dust generation.
-
Lab Coat: A standard lab coat protects against contamination of personal clothing.
-
Respiratory Protection: Respiratory protection is required if dusts are generated during handling or cleanup.[1]
Handling and Storage:
-
Keep containers tightly closed and store in a dry place.[1]
-
Avoid the generation of dusts.[1]
-
Do not mix with other waste; leave chemicals in their original containers whenever possible to prevent inadvertent and dangerous reactions.[1]
Step-by-Step Disposal Workflow
The following workflow provides a logical sequence for managing waste containing this compound, from the point of generation to final disposal.
Step 1: Waste Stream Characterization
Before proceeding, you must confirm the composition of the waste.
-
Is the waste pure this compound (solid or in aqueous solution)? If yes, proceed to Step 2.
-
Is the waste contaminated with other chemicals? This includes solvents, other organic compounds, or inorganic substances. If yes, the entire mixture must be treated as hazardous chemical waste. Collect it in a clearly labeled, sealed, and compatible container. You must then follow your institution's specific procedures for hazardous waste pickup.[2]
Step 2: Managing Uncontaminated Waste
For waste streams containing only this compound, the disposal method depends on the physical state and local regulations.
A. Solid Waste:
-
Collection: Collect the dry, solid waste in a suitable, well-sealed container.
-
Labeling: Clearly label the container as "Waste this compound." Do not use abbreviations or chemical formulas.
-
Disposal: Since the material is not classified as hazardous by the EPA, it can typically be disposed of in the regular trash, provided it meets the criteria of being non-radioactive, not a biological hazard, and not listed as hazardous.[3]
-
Trustworthiness Check: Always verify this disposal path with your institution's Environmental Health & Safety (EHS) department. Local regulations or institutional policies may have specific requirements.
-
B. Aqueous Solutions:
-
Assess Corrosivity: While the pure substance is not a classified hazard, as a tricarboxylic acid, it will form an acidic solution. According to EPA guidelines, corrosivity is a hazardous waste characteristic that generators can treat on-site.[4] The key parameter is pH. Wastes with a pH less than or equal to 2 are considered corrosive hazardous wastes.[5]
-
Neutralization (for drain disposal): For small volumes, neutralization is a viable pre-treatment.[4]
-
Protocol: Perform the neutralization in a fume hood while wearing appropriate PPE. Slowly add a dilute base (e.g., sodium bicarbonate or sodium hydroxide solution) to the acidic solution while stirring. Use a calibrated pH meter to monitor the pH.
-
Target pH: The goal is to reach a stabilized pH between 5.5 and 9.5.[4] Some guidelines may allow a wider range, such as 5.0 to 12.5.[6]
-
-
Drain Disposal: Once neutralized, small quantities of the non-hazardous solution can typically be disposed of down the drain, followed by a large flush of water (at least 20 parts water).[3][4]
-
Authoritative Grounding: This practice is contingent on local regulations and your institution's policies. Never dispose of any chemical down the drain without confirming it is permissible. Do not dispose of solutions containing heavy metals or other toxic chemicals in this manner.[4]
-
Spill Management
In the event of a spill, the response should be immediate and systematic.
-
Isolate the Area: Alert personnel in the immediate vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain and Clean:
-
Collect Waste: Place the collected material into a suitable, sealed container for disposal.
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Dispose of the collected spill waste according to the procedures outlined in Section 3.
Data and Decision Summary
The following table summarizes the key properties and disposal parameters for this compound.
| Parameter | Value / Guideline | Rationale & Source |
| OSHA Hazard Classification | Not a hazardous substance or mixture | Based on GHS classification in accordance with OSHA Standard (29 CFR 1910.1200).[1] |
| Primary Disposal Path | Non-hazardous waste stream | The non-hazardous classification allows for disposal routes outside of formal hazardous waste programs, pending institutional verification.[3] |
| Aqueous Solution pH | Must be adjusted to 5.5 - 9.5 for drain disposal | Corrosive wastes (pH ≤ 2 or ≥ 12.5) are hazardous. Neutralization is a permitted on-site treatment for this characteristic.[4][5] |
| Waste Segregation | Do not mix with other waste streams | Mixing can create a new, hazardous waste, invalidating the non-hazardous disposal pathway and potentially causing dangerous reactions.[1][2] |
| Regulatory Oversight | Final disposal must align with national and local regulations | Institutional EHS departments provide the definitive guidance for compliance with local and federal laws.[1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal procedure for waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
References
-
Safety Data Sheet: this compound. Sigma-Aldrich.
-
Safety Data Sheet: Quadrasperse® CL4860. Quadrasperse.
-
Acetic and Formic Acids in Workplace Atmospheres. Occupational Safety and Health Administration (OSHA).
-
Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.
-
Safety Data Sheet: 1-Butene, 3,3-dimethyl-. Thermo Fisher Scientific.
-
Acid and Caustic Solutions. Occupational Safety and Health Administration (OSHA).
-
Hazardous Waste and Disposal. American Chemical Society (ACS).
-
40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). U.S. Government Publishing Office (eCFR).
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
Safety Data Sheet: trans,trans-1,3-Butadiene-1,4-dicarboxylicacid. Fisher Scientific.
-
Safety Data Sheet: 2-Phosphonobutane-1,2,4-tricarboxylic Acid (ca. 50% in Water). TCI Chemicals.
-
Safety Data Sheet: trans-Aconitic acid. Sigma-Aldrich.
-
Procedures for Disposal of Hazardous Waste. Wayne State University.
-
Material Safety Data Sheet: 2-Pyrrolidone-5-carboxylic acid, sodium salt. Cole-Parmer.
-
Safety Data Sheet: Benzene-1,2,4-tricarboxylic acid. Sigma-Aldrich.
-
Safety Data Sheet: Benzene-1,3,5-tricarboxylic acid. Chemos GmbH & Co.KG.
-
Safety Data Sheet: 1H-Indole-2-carboxylic acid. Fisher Scientific.
-
General procedures for the purification of Carboxylic acids. LookChem.
-
Dispose of Hazardous Waste. Ohio Environmental Protection Agency.
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA).
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



